Product packaging for 3,4-Diaminobenzoic acid(Cat. No.:CAS No. 29692-96-4)

3,4-Diaminobenzoic acid

Cat. No.: B3423329
CAS No.: 29692-96-4
M. Wt: 152.15 g/mol
InChI Key: HEMGYNNCNNODNX-UHFFFAOYSA-N
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Description

3,4-Diaminobenzoic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 152.058577502 g/mol and the complexity rating of the compound is 161. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B3423329 3,4-Diaminobenzoic acid CAS No. 29692-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diaminobenzoic acid
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InChI

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)
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InChI Key

HEMGYNNCNNODNX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N
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Molecular Formula

C7H8N2O2
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Related CAS

29692-96-4
Record name Benzoic acid, 3,4-diamino-, homopolymer
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DSSTOX Substance ID

DTXSID00210920
Record name 3,4-Diaminobenzoic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Grey or brown powder; [Alfa Aesar MSDS]
Record name 3,4-Diaminobenzoic acid
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Vapor Pressure

0.00000956 [mmHg]
Record name 3,4-Diaminobenzoic acid
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CAS No.

619-05-6, 29692-96-4
Record name 3,4-Diaminobenzoic acid
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Record name Benzoic acid, 3,4-diamino-, homopolymer
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Record name 3,4-DIAMINOBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 3,4-Diaminobenzoic Acid

This compound (DABA), CAS No. 619-05-6, is an aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry, polymer science, and materials research.[1][2] Its structure is deceptively simple: a benzoic acid core functionalized with two adjacent amino groups at the 3- and 4-positions.[1] This specific arrangement of a carboxylic acid and an ortho-phenylenediamine moiety within a single molecule imparts a unique and highly versatile reactivity profile. It is not merely a trifunctional molecule; it is a pre-organized scaffold for the construction of complex heterocyclic systems. In the solid state, DABA exists as a zwitterion, with the carboxylic proton transferred to the meta-positioned amino group.[3][4]

This guide provides an in-depth exploration of the core chemical properties and reactivity of DABA. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights and detailed protocols for its application. For researchers and drug development professionals, a thorough understanding of DABA is foundational for its use as a key building block in the synthesis of pharmaceuticals, high-performance polymers like polybenzimidazoles (PBIs), and specialized dyes.[1][2][5]

Core Physicochemical Properties

The physical properties of DABA dictate its handling, storage, and behavior in various solvent systems. It typically appears as an off-white to light brown crystalline powder.[1][6] Its stability under ambient conditions is good, though it should be stored protected from light and air to prevent gradual oxidation and degradation.[6][7]

PropertyValueSource(s)
CAS Number 619-05-6[1][4][7]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance Off-white to light brown crystalline powder[1][4][6]
Melting Point 208-210 °C (with decomposition)[3][7]
Solubility (at 20°C) Water: 2.2 g/L[3][8]Methanol: 10 mg/mL[3][4]DMF: Soluble[3][4][3][4][8]
pKa (Carboxylic Acid) 4.75[9]
Predicted pKa 5.02 ± 0.10[6][7]

Spectral Characterization

Unambiguous identification of DABA and its reaction products is critical. The following spectral data are characteristic of the compound's structure.

TechniqueCharacteristic FeaturesSource(s)
¹H NMR Aromatic protons typically appear as a complex multiplet system between 6.4 and 7.2 ppm. The spectrum shows three distinct aromatic signals corresponding to the protons at the C2, C5, and C6 positions. The amino and carboxylic acid protons are exchangeable and may appear as broad singlets.[10][11]
¹³C NMR The spectrum will display seven distinct carbon signals. The carboxyl carbon appears downfield (>167 ppm), while the six aromatic carbons appear in the 114-151 ppm range. The carbons bearing the amino groups (C3, C4) are typically shielded compared to the others.[12]
FT-IR (cm⁻¹) ~3400-3200: N-H stretching (symmetric and asymmetric) of the two amino groups.~3000-2500: Broad O-H stretching of the carboxylic acid.~1680-1660: C=O stretching of the carboxylic acid.~1620-1580: N-H bending and aromatic C=C stretching.[11]
Mass Spectrometry The molecular ion peak [M]⁺ is observed at m/z = 152.[12]

The Landscape of Reactivity: A Trifunctional Building Block

The utility of DABA stems from the distinct reactivity of its three functional groups. The ortho-disposed amino groups, in particular, provide a gateway to a vast array of heterocyclic chemistry.

Reactivity_Overview cluster_COOH Carboxylic Acid Reactivity cluster_NH2 Amino Group Reactivity cluster_OrthoDiamino ortho-Diamino Cyclocondensation DABA This compound (DABA) Amide Amide Bond Formation (e.g., with R-NH2, coupling agents) DABA->Amide -COOH Ester Esterification (e.g., with R-OH, acid catalyst) DABA->Ester -COOH Acylation Acylation (e.g., with Acyl Halides) DABA->Acylation -NH2 Diazotization Diazotization & Azo Coupling (e.g., with NaNO2, HCl) DABA->Diazotization -NH2 Benzimidazole Benzimidazole Formation (with Aldehydes, Carboxylic Acids) DABA->Benzimidazole ortho -NH2 Quinoxaline Quinoxaline Formation (with 1,2-Diketones) DABA->Quinoxaline ortho -NH2 Polymer Polybenzimidazole (PBI) (Self-condensation) DABA->Polymer ortho -NH2 & -COOH

Caption: Reactivity map of this compound's functional groups.

Reactions of the Carboxylic Acid Group

The -COOH group undergoes typical reactions of aromatic carboxylic acids. It can be readily converted to esters via Fischer esterification or to amides using standard peptide coupling reagents (e.g., HATU, EDC), providing a handle for attaching DABA to other molecules of interest.

Reactions of the Amino Groups

The two amino groups behave as typical aromatic amines. They can be acylated by acid chlorides or anhydrides and can undergo diazotization when treated with nitrous acid to form diazonium salts. These salts are intermediates in the synthesis of azo dyes and other derivatives.[1]

The Power of Synergy: ortho-Diamino Cyclocondensation

The most powerful and widely exploited feature of DABA is the synergistic reactivity of the adjacent amino groups. This ortho-phenylenediamine motif is a classic precursor for a variety of fused heterocyclic rings.

  • Benzimidazole Synthesis: Condensation with aldehydes or carboxylic acids (or their derivatives) under acidic conditions yields 2-substituted benzimidazoles.[13] This reaction, often referred to as the Phillips condensation, is a cornerstone of medicinal chemistry, as the benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs.[3][14]

  • Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of quinoxalines.[3][15] This provides a route to another important class of nitrogen-containing heterocycles.

  • Polymerization: As an AB-type monomer containing both nucleophilic amine groups and an electrophilic carboxylic acid group, DABA can undergo self-condensation at high temperatures, typically in a polyphosphoric acid (PPA) medium, to produce poly(2,5-benzimidazole) (ABPBI), a high-performance polymer known for its exceptional thermal and chemical stability.[2][16][17]

Key Synthetic Protocols & Mechanistic Insights

The following protocols are presented as self-validating systems, including justifications for procedural steps and methods for verification, reflecting best practices in a research setting.

Protocol 1: Synthesis of a 2-Arylbenzimidazole via Phillips Condensation

This protocol details the synthesis of a benzimidazole derivative from DABA and an aromatic aldehyde, a common transformation in drug discovery.

Introduction & Causality: The reaction proceeds via initial formation of a Schiff base between one amino group and the aldehyde. The intramolecular nucleophilic attack of the second amino group onto the imine carbon initiates cyclization. The subsequent dehydration and aromatization (often an oxidation) yields the stable benzimidazole ring. An acid catalyst is typically not required with aldehydes but a mild oxidant is used to facilitate the final aromatization step.

Materials and Reagents:

  • This compound (DABA)

  • An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (solvent)

  • Sodium metabisulfite (Na₂S₂O₅) or a similar mild oxidant/catalyst

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Reagent Addition: Add 1.05 equivalents of the aromatic aldehyde to the solution.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.2 equivalents) of sodium metabisulfite.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification (Trustworthiness): Collect the crude solid by filtration. Wash the solid with cold ethanol to remove unreacted starting materials. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-arylbenzimidazole-5-carboxylic acid.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR and mass spectra.

Workflow_Benzimidazole cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation A1 Dissolve DABA in Ethanol A2 Add Aromatic Aldehyde A1->A2 A3 Add Na2S2O5 Catalyst A2->A3 B1 Heat to Reflux (4-6 hours) A3->B1 B2 Monitor by TLC B1->B2 C1 Cool to RT B2->C1 C2 Filter Crude Product C1->C2 C3 Recrystallize from Ethanol/Water C2->C3 D1 Characterize: MP, NMR, MS C3->D1

Caption: Experimental workflow for benzimidazole synthesis from DABA.

Protocol 2: Selective Amide Bond Formation with an Fmoc-Protected Amino Acid

This protocol demonstrates the use of DABA in peptide chemistry, showcasing a selective acylation of one amino group.[18][19]

Introduction & Causality: While DABA has two amino groups, selective acylation at the more sterically accessible 3-amino position can be achieved under controlled conditions using modern coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling agent that activates the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the amine. An organic base like N-methylmorpholine (NMM) is used to deprotonate the amine and neutralize the acid byproduct.

Materials and Reagents:

  • Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)

  • This compound (DABA)

  • HATU

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF, anhydrous)

  • Water (for precipitation)

Step-by-Step Methodology:

  • Activation: In a flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of the Fmoc-amino acid and 1.2 equivalents of HATU in anhydrous DMF.

  • Base Addition: Add 2.0 equivalents of NMM and stir the solution for 60 minutes at room temperature to form the activated ester.

  • Coupling: Cool the solution to 0 °C in an ice bath. Add 1.3 equivalents of DABA in portions over 30-40 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup & Purification (Trustworthiness): Reduce the DMF volume by half under vacuum. Add a large volume of water to the concentrated mixture to precipitate the product. Stir the resulting slurry for 60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The product is often pure enough for subsequent use without chromatography.[18]

  • Characterization: Confirm the structure via NMR and Mass Spectrometry.

Applications in Materials Science and Drug Discovery

The unique reactivity of DABA makes it a valuable precursor in several high-tech fields:

  • Drug Discovery: DABA is a foundational component for synthesizing inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which are implicated in immune regulation.[20] Its derivatives have been explored for antibacterial, antifungal, and anticancer properties, largely owing to the versatile benzimidazole scaffold it can produce.[1]

  • Polymer Chemistry: As a monomer for polybenzimidazoles (PBIs), DABA contributes to materials with extraordinary thermal stability and mechanical strength.[2] These polymers are used in demanding applications, including protective apparel for firefighters, aerospace components, and high-temperature fuel cell membranes.[17]

  • Dye and Pigment Industry: The amino groups can be diazotized and coupled to form vibrant and stable azo dyes.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Potential Health Effects: DABA is classified as an irritant. It may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation.[21][22][23] The toxicological properties have not been fully investigated.[21]

  • Personal Protective Equipment (PPE): Always wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[21][22] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21][24]

  • Handling and Storage: Avoid creating dust. Wash hands thoroughly after handling. Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[7][21]

  • First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.[21][25]

Conclusion

This compound is a cornerstone molecule for synthetic chemists. Its value proposition lies in the elegant convergence of three reactive functional groups within a simple, stable aromatic framework. The ortho-phenylenediamine moiety, in particular, serves as a master key for unlocking efficient synthetic routes to benzimidazoles and other critical heterocyclic systems. For scientists in drug discovery and materials science, mastering the reactivity of DABA is not just an academic exercise; it is a practical necessity for innovating the next generation of medicines and high-performance materials.

References

An In-Depth Technical Guide to the Synthesis of 3,4-Diaminobenzoic Acid from 4-Amino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-diaminobenzoic acid (3,4-DABA), a critical building block in the pharmaceutical and dye industries. The primary focus is on the reduction of 4-amino-3-nitrobenzoic acid, a common and efficient synthetic route. This document delves into the underlying chemical principles, provides a detailed experimental protocol, outlines safety considerations, and discusses analytical methods for product characterization. The aim is to equip researchers and professionals with the necessary knowledge to perform this synthesis effectively and safely in a laboratory setting.

Introduction: The Significance of this compound

This compound (3,4-DABA), with the chemical formula C7H8N2O2, is a bifunctional molecule featuring both amino and carboxylic acid functional groups on a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of a wide array of organic compounds. In the pharmaceutical industry, 3,4-DABA serves as a crucial precursor for the development of various drugs, where its structure is incorporated to impart specific therapeutic properties. Its derivatives are particularly important in the creation of anti-inflammatory and analgesic medications.[1] Furthermore, it is a key component in the production of azo dyes, contributing to the vibrant and stable colors essential in the textile industry.[1] The compound's ability to undergo cyclocondensation reactions also makes it a building block for heterocyclic compounds like quinoxalines and benzimidazoles.[2]

This guide focuses on a prevalent and reliable method for synthesizing 3,4-DABA: the chemical reduction of 4-amino-3-nitrobenzoic acid. This process offers high selectivity and yield, making it a preferred route in many research and industrial settings.

Chemical Principles and Mechanism

The core of this synthesis is the reduction of a nitro group (-NO2) to a primary amine group (-NH2). The starting material, 4-amino-3-nitrobenzoic acid, already possesses one amino group, and the selective reduction of the adjacent nitro group is the key transformation.

The presence of both an amino group and a nitro group on the benzene ring influences the molecule's reactivity.[1] The nitro group is strongly electron-withdrawing, which can affect the acidity of the carboxylic acid and the nucleophilicity of the existing amino group.[1]

The reduction of an aromatic nitro group is a well-established transformation in organic chemistry and can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or platinum, is a clean and efficient method.[3][4]

The general mechanism for catalytic hydrogenation involves the following key steps:

  • Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and broken by the catalyst, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced to the amine. This process is believed to proceed through several intermediates, such as nitroso and hydroxylamine species.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This method is highly chemoselective, meaning it preferentially reduces the nitro group without affecting the carboxylic acid or the existing amino group.[5]

Experimental Protocol: Catalytic Hydrogenation

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the catalytic hydrogenation of 4-amino-3-nitrobenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Amino-3-nitrobenzoic acid≥98%Standard Chemical SupplierStarting material.
Palladium on Carbon (Pd/C)5% or 10%Standard Chemical SupplierCatalyst. Handle with care, can be pyrophoric.
Ethanol (EtOH) or Methanol (MeOH)AnhydrousStandard Chemical SupplierSolvent.
Hydrogen Gas (H2)High PurityGas SupplierReducing agent.
Celite® or Filter AidLaboratory GradeStandard Chemical SupplierFor filtration of the catalyst.
Distilled WaterFor workup and purification.
Hydrochloric Acid (HCl)ConcentratedStandard Chemical SupplierFor pH adjustment during workup.
Sodium Bicarbonate (NaHCO3)Saturated SolutionFor neutralization.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve 4-amino-3-nitrobenzoic acid in a suitable solvent like ethanol or methanol. The concentration should be carefully chosen to ensure complete dissolution.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically between 5-10 mol% relative to the starting material. It is crucial to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from coming into contact with air, which could cause it to ignite.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).[3][4] The reaction is then stirred vigorously at room temperature or with gentle heating (e.g., 60-70°C) to ensure efficient mixing and contact between the reactants and the catalyst.[3][4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen from the vessel and purge it with an inert gas. The catalyst must be filtered off. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent during filtration and subsequent handling. The filtration is typically done through a pad of Celite® to ensure all the fine catalyst particles are removed.

  • Workup and Isolation: The filtrate, containing the product, is concentrated under reduced pressure to remove the solvent. The resulting crude product can then be purified.

  • Purification: The crude this compound can be purified by recrystallization. A common method is to dissolve the crude product in hot water, followed by slow cooling to induce crystallization.[2] The purified crystals are then collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-amino-3-nitrobenzoic acid in solvent B Add Pd/C catalyst under inert atmosphere A->B Next C Purge with H2 and pressurize B->C Next D Stir at appropriate temperature C->D Next E Monitor reaction completion D->E Monitor F Filter catalyst through Celite® E->F Complete G Concentrate filtrate F->G Next H Recrystallize from hot water G->H Next I Isolate and dry pure 3,4-DABA H->I Final Product

Caption: Experimental workflow for the synthesis of 3,4-DABA.

Safety Considerations

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • 4-Amino-3-nitrobenzoic Acid: This compound is known to cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6]

  • This compound: The product may also cause skin and eye irritation.[7] Standard handling precautions should be followed.

  • Palladium on Carbon (Pd/C): This catalyst is pyrophoric, especially when dry. It must be handled with extreme care in an inert atmosphere. Never allow the dry powder to come into contact with air or organic solvents in the absence of an inert atmosphere. The filtered catalyst should be kept wet and disposed of according to institutional guidelines for pyrophoric materials.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All sources of ignition must be eliminated from the work area. The hydrogenation apparatus should be checked for leaks before use.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.

Analytical TechniqueExpected Results
Melting Point Approximately 208-210 °C (with decomposition).[2]
¹H NMR Spectroscopy The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The exact chemical shifts will depend on the solvent used.[8]
¹³C NMR Spectroscopy The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon atoms in the molecule.[9]
FTIR Spectroscopy The infrared spectrum will show characteristic absorption bands for the N-H stretches of the amino groups, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxyl group.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (152.15 g/mol ).[10]
HPLC High-performance liquid chromatography can be used to assess the purity of the final product.

Conclusion

The synthesis of this compound from 4-amino-3-nitrobenzoic acid via catalytic hydrogenation is a robust and efficient method. By understanding the underlying chemical principles, adhering to a detailed and safe experimental protocol, and employing appropriate analytical techniques for characterization, researchers can reliably produce this important chemical intermediate. This guide provides the foundational knowledge for scientists and professionals to successfully implement this synthesis in their work, paving the way for further innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Diaminobenzoic acid (3,4-DABA) is a bifunctional aromatic compound of significant interest in medicinal chemistry, polymer science, and materials research.[1] Its structure, featuring a benzoic acid core with two adjacent amino groups, makes it a versatile building block for the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines.[2] These structural motifs are prevalent in a wide array of pharmacologically active molecules and high-performance polymers.[3] A thorough understanding of the spectroscopic properties of 3,4-DABA is paramount for its effective utilization in research and development, enabling researchers to verify its structure, assess its purity, and monitor its reactions.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the experimental considerations and interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern of the benzene ring and the presence of the amino and carboxylic acid functional groups.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the compound's good solubility and the ability of the solvent to exchange with the labile protons of the amino and carboxylic acid groups, which can be observed in the spectrum.

  • Instrumentation: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

    • Reference: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used as the internal reference.

Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ displays distinct signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8 (broad)singlet1H-COOH
7.10doublet1HH-6
6.95singlet1HH-2
6.55doublet1HH-5
4.85 (broad)singlet4H-NH₂

Note: The chemical shifts of the broad -COOH and -NH₂ signals can vary depending on the concentration and temperature.

In-depth Analysis:

  • The downfield broad singlet at approximately 11.8 ppm is characteristic of a carboxylic acid proton . Its broadness is a result of hydrogen bonding and chemical exchange.

  • The aromatic region of the spectrum shows three distinct signals, consistent with a 1,2,4-trisubstituted benzene ring.

  • The singlet at 6.95 ppm is assigned to H-2 , which is deshielded by the adjacent carboxylic acid group and has no adjacent protons to couple with.

  • The doublet at 7.10 ppm is assigned to H-6 , which is coupled to H-5.

  • The doublet at 6.55 ppm corresponds to H-5 , which is coupled to H-6. The upfield shift of this proton is due to the electron-donating effect of the adjacent amino group.

  • The broad singlet at around 4.85 ppm, integrating to four protons, is assigned to the two amino groups . The protons of the amino groups are exchangeable, leading to a broad signal.

Caption: Molecular structure of this compound with proton assignments.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR of this compound

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Reference: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used as the internal reference.

Data and Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing seven distinct carbon signals.

Chemical Shift (δ, ppm)Assignment
168.5C=O (Carboxylic Acid)
148.0C-3
145.5C-4
121.0C-1
117.5C-6
115.0C-5
114.0C-2

In-depth Analysis:

  • The signal at 168.5 ppm is characteristic of a carbonyl carbon in a carboxylic acid.

  • The signals at 148.0 ppm and 145.5 ppm are assigned to C-3 and C-4 , respectively. These carbons are deshielded due to the direct attachment of the electronegative nitrogen atoms of the amino groups.

  • The signal at 121.0 ppm is assigned to C-1 , the carbon atom to which the carboxylic acid group is attached.

  • The remaining three signals in the aromatic region correspond to the protonated carbons. Their assignments are based on substituent effects and can be confirmed with 2D NMR techniques like HSQC. The electron-donating amino groups cause an upfield shift of the carbons in their ortho and para positions.

Caption: Molecular structure of this compound with carbon assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds.

Experimental Protocol: FT-IR of this compound

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

Data and Interpretation

The IR spectrum of this compound exhibits the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H stretching (carboxylic acid) and N-H stretching (amino groups)
1680-1660StrongC=O stretching (carboxylic acid)
1620-1580Medium-StrongN-H bending (amino groups) and C=C stretching (aromatic ring)
1450-1400MediumC-O-H bending (carboxylic acid)
1300-1200StrongC-N stretching (aromatic amine)
900-670Medium-StrongC-H out-of-plane bending (aromatic ring)

In-depth Analysis:

  • The broad absorption band in the 3400-3200 cm⁻¹ region is a composite of the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding, and the symmetric and asymmetric N-H stretching vibrations of the two amino groups.[4]

  • The strong, sharp peak around 1670 cm⁻¹ is unequivocally assigned to the C=O stretching of the carboxylic acid group. Its position indicates that it is part of a conjugated system.

  • The bands in the 1620-1580 cm⁻¹ region are attributed to the N-H bending (scissoring) vibrations of the amino groups, which overlap with the C=C stretching vibrations of the aromatic ring.

  • The C-O-H in-plane bending of the carboxylic acid is observed around 1430 cm⁻¹ .

  • The strong absorption around 1250 cm⁻¹ is due to the C-N stretching of the aromatic amine.

  • The pattern of C-H out-of-plane bending bands in the fingerprint region (900-670 cm⁻¹ ) is characteristic of the 1,2,4-trisubstitution pattern of the benzene ring.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press bkg Acquire Background Spectrum press->bkg sample_spec Acquire Sample Spectrum bkg->sample_spec subtract Background Subtraction sample_spec->subtract analyze Analyze Spectrum subtract->analyze end End analyze->end

Caption: A typical workflow for FT-IR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Experimental Protocol: UV-Vis Spectroscopy of this compound

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the range of 10-5 to 10-4 M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Acquisition Parameters:

    • Wavelength Range: Scan from 400 nm down to 200 nm.

    • Blank: Use the pure solvent as a blank to zero the absorbance.

    • Cuvette: Use a quartz cuvette with a 1 cm path length.

Expected Data and Interpretation

Expected Absorption Maxima (λ_max):

  • ~220-240 nm: This band is likely due to a π → π* transition of the benzene ring. The presence of the amino and carboxyl groups as auxochromes will influence the exact position and intensity of this band.

  • ~280-320 nm: A second, typically less intense, band is expected in this region. This can be attributed to another π → π* transition, which is red-shifted (shifted to longer wavelengths) due to the presence of the electron-donating amino groups and the electron-withdrawing carboxylic acid group, which extend the conjugation of the π-system. An n → π* transition involving the lone pair electrons on the nitrogen and oxygen atoms may also contribute to absorption in this region. For the related compound 3,5-diaminobenzoic acid, an absorption maximum has been observed around 324 nm.

In-depth Analysis:

The two amino groups act as strong auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to benzene. The carboxylic acid group also influences the electronic transitions. The overall UV-Vis spectrum is a result of the interplay between the electronic effects of these three substituents on the aromatic ring. The extended conjugation and the presence of heteroatoms with non-bonding electrons lead to the characteristic absorption pattern.

Electronic_Transitions π Bonding Orbital π Bonding Orbital π* Antibonding Orbital π* Antibonding Orbital π Bonding Orbital->π* Antibonding Orbital π → π (High Energy, ~220-240 nm) n Non-bonding Orbital n Non-bonding Orbital π Antibonding Orbital π Antibonding Orbital n Non-bonding Orbital->π Antibonding Orbital n → π* (Lower Energy, ~280-320 nm)

Caption: Simplified diagram of electronic transitions in this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the substitution pattern of the aromatic ring and the presence of the key functional groups. The IR spectrum provides further evidence for these functional groups through their characteristic vibrational frequencies. Finally, the expected UV-Vis spectrum gives insight into the electronic structure of the molecule. By leveraging these spectroscopic techniques, researchers can confidently work with this compound in their synthetic and analytical endeavors.

References

A Technical Guide to the Solubility of 3,4-Diaminobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Diaminobenzoic Acid

This compound (3,4-DABA), a bifunctional aromatic compound, serves as a critical structural motif and versatile building block in modern chemistry.[1] Identified by its CAS Number 619-05-6, this off-white to light brown crystalline solid possesses a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1][2] Its architecture, featuring a benzoic acid core substituted with two adjacent amino groups at the C3 and C4 positions, imparts a unique combination of acidic and basic properties, rendering it amphoteric.[1]

This dual functionality is the cornerstone of its utility. In pharmaceutical research and drug development, 3,4-DABA is a pivotal intermediate in the synthesis of a wide array of therapeutic agents, including antibacterial, antifungal, and anticancer compounds.[1][3] Its structural framework is integral to the creation of complex heterocyclic systems such as benzimidazoles and quinoxalines, which are prevalent scaffolds in medicinal chemistry.[4][5] Beyond pharmaceuticals, it is a key precursor in the dye and pigment industry and is used to synthesize high-performance polymers where it enhances thermal stability and mechanical properties.[1][3]

For the researcher, scientist, or drug development professional, a comprehensive understanding of the solubility profile of this compound is not merely academic; it is a fundamental prerequisite for successful application. Solubility dictates the choice of reaction media, influences reaction kinetics, governs purification strategies such as crystallization, and is a critical determinant of bioavailability in formulated drug products. This guide provides an in-depth analysis of its solubility in common organic solvents, a field-proven protocol for its determination, and context for its application.

Solubility Profile of this compound

The solubility of 3,4-DABA is governed by the interplay of its polar functional groups—the carboxylic acid and two aromatic amines—and its nonpolar benzene ring. The principle of "like dissolves like" dictates that its solubility is highest in polar solvents capable of hydrogen bonding. In the solid state, it can exist as a zwitterion, further influencing its interaction with solvent molecules.[4]

Published quantitative data for this compound is available for a limited number of solvents. The following table summarizes this data. It is important to note that while specific data for ethanol was not found for the 3,4-isomer, data for the closely related 3,5-diaminobenzoic acid is included as a relevant proxy, demonstrating a clear trend of increasing solubility with temperature.[6]

SolventChemical ClassSolubilityTemperature (°C)
WaterProtic2.2 mg/mL (2.2 g/L)20
MethanolPolar Protic10 mg/mL (10 g/L)Not Specified
Dimethylformamide (DMF)Polar Aprotic10 mg/mL (10 g/L)Not Specified
Ethanol (99.55%)Polar Protic~0.21 mg/mL (as mole fraction x₁ = 0.00006)25
Ethanol (99.55%)Polar Protic~0.32 mg/mL (as mole fraction x₁ = 0.00009)35
Ethanol (99.55%)Polar Protic~0.46 mg/mL (as mole fraction x₁ = 0.00013)45

Note: Data for ethanol is for the isomer 3,5-Diaminobenzoic acid and is provided for trend illustration. Solubility was converted from mole fraction assuming ideal solution density.[6]

Qualitative Assessment in Other Organic Solvents:

While quantitative data is not widely published for other common solvents, the chemical nature of 3,4-DABA allows for expert-driven predictions:

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Given its demonstrated solubility in DMF, 3,4-DABA is expected to be soluble in Dimethyl Sulfoxide (DMSO), another highly polar aprotic solvent capable of accepting hydrogen bonds. Its solubility in Acetonitrile is likely to be lower than in DMF or DMSO, a trend observed with the related p-aminobenzoic acid.[7]

  • Other Alcohols (e.g., Propanol, Butanol): Solubility is expected to decrease as the alkyl chain length of the alcohol increases, due to the corresponding decrease in solvent polarity. Studies on m-aminobenzoic acid show this trend clearly, with solubility ranking as methanol > ethanol > n-propanol > isopropanol > n-butanol.[8]

  • Esters and Ketones (e.g., Ethyl Acetate, Acetone): Moderate solubility is anticipated. These solvents are polar aprotic but are less polar than DMF or DMSO. For comparison, m-aminobenzoic acid is readily soluble in acetone, while p-aminobenzoic acid is soluble in ethyl acetate.[8][9]

  • Ethers (e.g., THF): Limited solubility is expected due to the lower polarity of tetrahydrofuran compared to the aforementioned solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): 3,4-DABA is expected to be poorly soluble or insoluble in nonpolar solvents, as the energy required to break the crystal lattice and solvate the polar functional groups would not be compensated by weak van der Waals interactions.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For researchers requiring precise solubility data in a specific solvent system, the isothermal shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring the measurement of true thermodynamic equilibrium solubility.

Causality Behind Methodological Choices:

This protocol is not merely a sequence of steps but a system designed to achieve a specific physical state: a saturated solution in equilibrium with its solid phase at a constant temperature. The use of excess solute ensures saturation. Prolonged agitation facilitates the dissolution process to reach equilibrium, while the subsequent rest period allows fine particles to settle, preventing artifactual inflation of the measured concentration. Centrifugation provides a robust method for separating the solid and liquid phases. Finally, quantification via UV-Vis spectroscopy is chosen for its sensitivity and is applicable here because the aromatic nature of 3,4-DABA provides a strong chromophore.

Step-by-Step Experimental Workflow:
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of 3,4-DABA in the chosen solvent (e.g., 1 mg/mL). Ensure it is fully dissolved.

    • Perform a serial dilution to create a series of at least five standards of known concentration that bracket the expected solubility range.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ-max) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration to generate a calibration curve. The curve must exhibit high linearity (R² > 0.995) for the quantification to be trustworthy.

  • Sample Preparation and Equilibration:

    • To a series of glass vials (in triplicate for statistical validity), add a pre-weighed excess of solid 3,4-DABA (e.g., 20-30 mg). The presence of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.

    • Add a precise volume of the selected organic solvent (e.g., 2 mL) to each vial.

    • Seal the vials tightly and place them in an isothermal shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After the initial 24-hour agitation, allow the vials to rest in the isothermal bath for at least another 24 hours to allow for sedimentation of suspended particles.

    • Carefully remove the vials. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all remaining undissolved solids. This step is critical for accurate results.

  • Quantification:

    • Carefully withdraw a small aliquot from the clear supernatant of each vial.

    • Dilute the aliquot with a known volume of the solvent to bring its concentration into the linear range of the previously established calibration curve. An accurate dilution factor is essential.

    • Measure the absorbance of the diluted sample at the λ-max.

    • Using the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of 3,4-DABA in the solvent. The results from the triplicate samples should be averaged, and the standard deviation reported.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_quant Phase 3: Quantification A Prepare Calibration Standards (Stock + Serial Dilutions) B Measure Absorbance & Plot Calibration Curve (Abs vs. Conc.) A->B Linearity Check R² > 0.995 J Calculate Concentration using Calibration Curve B->J C Add Excess 3,4-DABA to Triplicate Vials D Add Precise Volume of Organic Solvent C->D E Seal & Agitate in Isothermal Bath (24 hours) D->E F Rest in Isothermal Bath (24 hours for Sedimentation) E->F G Centrifuge Vials (Pellet Undissolved Solid) F->G Critical Phase Separation H Withdraw Supernatant Aliquot & Perform Known Dilution G->H I Measure Absorbance of Diluted Sample (UV-Vis) H->I I->J K Apply Dilution Factor to get Final Solubility (mg/mL) J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling Recommendations

As a responsible scientist, proper handling of this compound is paramount. The compound is classified as an irritant, causing potential irritation to the eyes, respiratory system, and skin.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Handling: Use with adequate ventilation, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid all personal contact. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. An inert atmosphere is recommended for long-term storage.

Conclusion

This compound is a compound of significant value to the pharmaceutical and chemical industries. Its utility is intrinsically linked to its solubility, which governs its reactivity, purification, and formulation. While quantitative solubility data is established for key polar solvents like water, methanol, and DMF, further experimental determination in other systems is often required for specific applications. By leveraging the foundational data and robust experimental protocol provided in this guide, researchers can confidently select appropriate solvent systems, optimize reaction conditions, and accelerate the development of novel molecules and materials.

References

An In-Depth Technical Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Diaminobenzoic acid (3,4-DABA), registered under CAS number 619-05-6, is a highly versatile aromatic compound possessing a unique trifunctional architecture. With two adjacent amino groups and a carboxylic acid moiety on a benzene ring, it serves as a critical building block in advanced organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, chemical reactivity, and key applications. We will explore its pivotal role as a monomer in the synthesis of high-performance polymers like polybenzimidazoles, its utility as a precursor for heterocyclic compounds and active pharmaceutical ingredients (APIs), and its function as a specialized reagent in biochemical assays. This document is intended for researchers, chemists, and drug development professionals, offering both fundamental data and field-proven insights to leverage the full potential of this important intermediate.

Core Physicochemical and Molecular Properties

This compound is an aromatic organic compound that typically appears as a brown to light-brown or off-white crystalline powder.[1] Its structure, featuring both acidic (carboxylic acid) and basic (amino) functional groups, allows it to exhibit amphoteric behavior.[1] In the solid state, it can exist in a zwitterionic form, where the carboxylic proton transfers to one of the amino groups.[2]

The strategic ortho-positioning of the two amine groups is fundamental to its reactivity, particularly in condensation reactions that form five- or six-membered heterocyclic rings. This structural feature is the primary driver for its widespread use in materials science and medicinal chemistry.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 619-05-6
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance Brown to light brown or off-white powder[1][3]
Melting Point ~208-210 °C (decomposes)[2]
Solubility Moderately soluble in water; soluble in polar organic solvents like DMF and methanol.[2][4]
pKa 5.02 ± 0.10 (Predicted)[1]
IUPAC Name This compound[5]

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic analysis is crucial for identity confirmation and quality control. The key features for 3,4-DABA are as follows:

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆, the spectrum will display characteristic signals for the aromatic protons, which typically appear between 6.4 and 7.2 ppm.[6] The protons of the two amino groups (-NH₂) and the carboxylic acid proton (-COOH) will also be visible, often as broad singlets that may exchange with D₂O.[6]

  • ¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. The carboxyl carbon (-COOH) is the most downfield shifted. The six aromatic carbons will have chemical shifts influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see:

    • N-H Stretching: Broad absorptions in the 3200-3500 cm⁻¹ region corresponding to the primary amine groups.

    • O-H Stretching: A very broad band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ range, often overlapping with C-H stretches.

    • C=O Stretching: A strong, sharp absorption around 1680-1710 cm⁻¹ from the carbonyl of the carboxylic acid.

    • C=C Stretching: Aromatic ring vibrations appear in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3,4-DABA stems from its three reactive sites. The ortho-disposed amino groups are particularly significant as they are primed for cyclocondensation reactions.

  • Benzimidazole Formation: This is a cornerstone reaction of 3,4-DABA. Condensation with aldehydes or carboxylic acids (or their derivatives) under acidic conditions leads to the formation of 2-substituted benzimidazoles.[2][4] This reaction is fundamental to the synthesis of polybenzimidazole (PBI) polymers and various pharmaceutical agents.[7][8]

  • Polymer Synthesis: 3,4-DABA is a key AB-type monomer for producing high-performance polymers. Through self-polycondensation at high temperatures, it forms poly(2,5-benzimidazole) (ABPBI), a polymer renowned for its exceptional thermal stability and mechanical strength.[3][8]

  • Acylation and Amide Bond Formation: Both the amino groups and the carboxylic acid can participate in standard acylation and amide coupling reactions, making it a valuable building block for creating more complex molecules.[1][4]

  • Diazotization: The primary aromatic amine groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.

Key Applications in Research and Development

The unique structure of 3,4-DABA makes it an indispensable tool in several high-tech fields.

  • High-Performance Polymers: As a monomer for PBI, it is used to create materials for demanding applications, including fire-retardant fabrics for firefighting and aerospace, high-temperature fuel cell membranes, and specialty engineering plastics.[3][8][9]

  • Pharmaceutical and Drug Development: The benzimidazole scaffold, readily synthesized from 3,4-DABA, is a privileged structure in medicinal chemistry. It is found in a variety of drugs with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] Therefore, 3,4-DABA is a crucial starting material in the development of new APIs.[3]

  • Dyes and Pigments: It serves as a precursor for azo dyes, where the amino groups are diazotized and coupled with other aromatic compounds to produce vibrant and stable pigments for the textile industry.[3]

  • Biochemical Research and Sensors: Derivatives of 3,4-DABA are used as redox labels for the electrochemical detection of DNA mismatches.[2] Its ability to form stable complexes with metal ions also opens applications in catalysis and chemical sensing.[3]

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole

This protocol details a representative cyclocondensation reaction to synthesize a benzimidazole derivative, a common workflow for medicinal chemists and materials scientists.

Objective: To synthesize 2-Phenylbenzimidazole from this compound and benzaldehyde. (Note: This is an illustrative reaction. In practice, o-phenylenediamine is more commonly used for this specific target, but the principle demonstrates the reactivity of the ortho-diamine functionality).

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification a 1. Combine 3,4-DABA, benzaldehyde, and solvent in a round-bottom flask. b 2. Add acid catalyst (e.g., acetic acid). a->b c 3. Heat the mixture to reflux (e.g., 100-120°C). b->c d 4. Monitor reaction progress via TLC. c->d e 5. Cool to room temperature. Neutralize with base. d->e f 6. Extract with an organic solvent (e.g., EtOAc). e->f g 7. Dry, filter, and concentrate the organic phase. f->g h 8. Purify the crude product by recrystallization or column chromatography. g->h

Caption: Experimental workflow for benzimidazole synthesis.

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.52 g, 10 mmol).

  • Solvent and Reactant Addition: Add 20 mL of ethanol followed by benzaldehyde (1.06 g, 10 mmol).

    • Causality: Ethanol is chosen as a polar protic solvent that can dissolve the reactants and facilitate the reaction. An equimolar ratio of reactants is used to ensure complete conversion.

  • Catalysis: Add glacial acetic acid (2 mL) to the mixture.

    • Causality: The acid catalyzes the initial imine formation and the subsequent cyclization by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. A precipitate may form.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove any remaining acid catalyst and salts.

    • Causality: Washing with cold water removes water-soluble impurities without significantly dissolving the desired organic product.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by melting point, IR, and NMR spectroscopy to confirm its identity and purity.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory system irritation.[10] Ingestion may be harmful.[11]

  • Personal Protective Equipment (PPE): Always wear suitable protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]

  • Handling: Avoid creating dust.[12] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.[10] Keep away from strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate whose value is defined by its trifunctional nature. The strategic placement of its reactive groups enables a diverse range of chemical transformations, from the formation of robust, thermally stable polymers to the synthesis of complex, biologically active heterocyclic systems. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for any researcher aiming to innovate in materials science, organic synthesis, or pharmaceutical development.

References

Physical characteristics of 3,4-Diaminobenzoic acid crystals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 3,4-Diaminobenzoic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

This compound (3,4-DABA) is a versatile aromatic compound that serves as a critical building block in numerous synthetic pathways, particularly within the pharmaceutical and materials science sectors.[1] Its bifunctional nature, possessing both amino and carboxylic acid moieties, allows for a rich chemistry, making it a valuable precursor for heterocyclic compounds, polymers with enhanced thermal stability, and active pharmaceutical ingredients (APIs).[1][2] For professionals in drug development, a thorough understanding of the solid-state properties of an API or its intermediates is paramount. The crystalline form of a substance dictates its physical and chemical stability, solubility, bioavailability, and manufacturability. This guide provides a comprehensive examination of the known physical characteristics of 3,4-DABA crystals, grounded in experimental data and established analytical principles. We will delve into its crystallographic nature, spectroscopic signature, and thermal behavior, offering both foundational knowledge and practical, field-proven methodologies for its characterization.

Crystallographic Properties of this compound

The spatial arrangement of molecules within a crystal lattice is the most fundamental physical characteristic of a solid-state material. This arrangement defines the material's macroscopic properties. For 3,4-DABA, single-crystal X-ray diffraction has provided a definitive look into its solid-state architecture.

Crystal System and Zwitterionic State

This compound crystallizes in the monoclinic C2/c space group .[3][4] A crucial insight from crystallographic studies is that in the solid state, the 3,4-DABA molecule exists as a zwitterion .[3][4] This is a result of an intramolecular proton transfer from the carboxylic acid group (-COOH) to the amino group at the meta-position (position 3). This phenomenon is common in amino acids and results in a molecule with both a positive (ammonium, -NH₃⁺) and a negative (carboxylate, -COO⁻) formal charge, while maintaining overall electrical neutrality. The stability of this zwitterionic form in the crystal is heavily influenced by the formation of an extensive network of intermolecular hydrogen bonds, which dictates the crystal packing.

Crystallographic Parameter Value Source
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Crystal System Monoclinic[3][4]
Space Group C2/c[3][4]
Unit Cell Dimensions a = 22.564(5) Å[3][4]
b = 3.940(1) Å[3][4]
c = 15.176(3) Å[3][4]
β = 103.99(3)°[3][4]
The Significance of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same compound can have vastly different physical properties, including melting point, solubility, and stability. While specific polymorphic studies on 3,4-DABA are not widely published, the phenomenon is well-documented in its isomers, such as ortho-, meta-, and para-aminobenzoic acids.[5] For instance, p-aminobenzoic acid is known to have at least two polymorphs (α and β), with the stable form being dependent on temperature.[3] m-Aminobenzoic acid is a rare example of a system with at least five known polymorphs.[5]

Causality: The existence of multiple polymorphs arises from the competition between kinetic and thermodynamic factors during the crystallization process. Different solvent systems, cooling rates, and pressures can favor the nucleation and growth of different crystal forms. For a pharmaceutical intermediate like 3,4-DABA, the unanticipated appearance of a new, less soluble, or less stable polymorph during manufacturing can have catastrophic consequences for process control and final product quality. Therefore, a thorough polymorphic screen is a critical step in the development of any crystalline solid.

Caption: A generalized workflow for polymorphic screening of a crystalline solid.

Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its characteristic bond vibrations. These techniques are invaluable for confirming the identity and elucidating the structural features of 3,4-DABA crystals.

FTIR and Raman Spectral Analysis

The vibrational spectra of 3,4-DABA have been recorded and analyzed, with assignments of the normal modes supported by theoretical calculations.[6] The spectra are consistent with the zwitterionic structure confirmed by X-ray diffraction.

Key Spectral Features:

  • N-H Stretching: The presence of the -NH₃⁺ group (from the zwitterion) gives rise to broad absorption bands in the FTIR spectrum, typically in the 3200-2800 cm⁻¹ region, which are characteristic of ammonium salt stretching vibrations.

  • C=O and C-O Stretching: The carboxylate group (-COO⁻) is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears as a very strong band in the FTIR spectrum around 1580-1610 cm⁻¹, while the symmetric stretch appears in the 1400-1440 cm⁻¹ region.[6] The absence of a typical carboxylic acid C=O stretch around 1700 cm⁻¹ is strong evidence for the deprotonated carboxylate form.

  • Aromatic Vibrations: The benzene ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Vibrational Mode FTIR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Assignment Source
N-H Asymmetric Stretch~3476~3476Amino Group (-NH₂)[6]
N-H Symmetric Stretch~3376~3376Amino Group (-NH₂)[6]
Aromatic C-H Stretch~3065~3065Benzene Ring[6]
C=O Asymmetric Stretch~1609-Carboxylate (-COO⁻)[6]
C=C Ring Stretch~1587~1587Benzene Ring[6]
C=O Symmetric Stretch~1440~1440Carboxylate (-COO⁻)[6]

Thermal Properties and Stability

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the stability and phase behavior of crystalline materials as a function of temperature.

Melting Behavior and Decomposition

This compound is reported to melt with decomposition.[3][7] This is a common characteristic for molecules that contain functional groups that can react at elevated temperatures. In the case of 3,4-DABA, decarboxylation (loss of CO₂) is a likely initial decomposition pathway.

Thermal Property Value Source
Melting Point 208-210 °C (decomposes)[3][7]
Boiling Point ~275 °C (rough estimate)[3][7]

Expertise & Experience: The observation of "melting with decomposition" implies that the endothermic event of melting is closely followed by or occurs simultaneously with an exothermic or endothermic event associated with mass loss. A simultaneous TGA-DSC analysis is the most effective way to deconvolute these events. The DSC would show the heat flow associated with melting, while the TGA would simultaneously record the onset of mass loss, confirming decomposition. The appearance of the sample should also be monitored during heating, as color changes often precede or accompany decomposition.

Experimental Protocols

The following protocols are provided as self-validating systems for the physical characterization of 3,4-DABA crystals. They are based on standard methodologies for the analysis of organic and pharmaceutical compounds.[9]

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern for phase identification, purity assessment, and to confirm the crystalline nature of a bulk sample of 3,4-DABA.

Instrumentation: A calibrated powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source.

Methodology:

  • Sample Preparation: Gently grind a small amount (approx. 100-200 mg) of the 3,4-DABA crystalline powder with a mortar and pestle to ensure a random orientation of the crystallites.

  • Mounting: Pack the powder into a low-background sample holder. Use a flat edge, such as a glass slide, to press the sample gently, ensuring the surface is flat and flush with the holder's surface.

  • Instrument Setup: Place the sample holder into the diffractometer.

  • Data Collection:

    • Set the 2θ scan range, typically from 5° to 40°.

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Ensure the X-ray tube is operating at the recommended voltage and current (e.g., 40 kV and 40 mA).

  • Data Analysis: Process the resulting diffractogram to identify the peak positions (in degrees 2θ) and their relative intensities. Compare the experimental pattern to a reference pattern from a database or one calculated from single-crystal data to confirm the phase identity.

Caption: Standard workflow for Powder X-ray Diffraction analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any other solid-state phase transitions of 3,4-DABA.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 3,4-DABA powder into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature (e.g., 25 °C) for 5 minutes.

    • Heat the sample from ambient to approximately 250 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the differential heat flow versus temperature. Determine the onset temperature and peak temperature of any endothermic or exothermic events. The integral of the melting peak provides the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of 3,4-DABA and determine its decomposition temperature profile.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 3,4-DABA powder into a tared TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan onto the TGA balance within the furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature (e.g., 25 °C) for 5-10 minutes.

    • Heat the sample from ambient to a final temperature of at least 300 °C (or higher, until no further mass loss is observed) at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of the mass loss curve indicates the beginning of decomposition. The derivative of this curve (DTG) can be plotted to clearly identify the temperatures of maximum decomposition rates.

Conclusion

The physical characteristics of this compound crystals are well-defined by a combination of crystallographic, spectroscopic, and thermal analysis techniques. Its existence as a zwitterion in a monoclinic crystal system is a key feature, stabilized by extensive hydrogen bonding. This structure gives rise to a distinct vibrational signature observable by FTIR and Raman spectroscopy. Thermally, the compound is stable up to its melting point, where it undergoes decomposition. For any application in pharmaceutical development, a rigorous application of the characterization protocols outlined in this guide is essential. This ensures control over the solid-state form, guaranteeing the consistency, quality, and performance of the final product. Further research into the potential polymorphism of 3,4-DABA would be a valuable contribution to the field, providing a more complete picture of its solid-state landscape.

References

An In-depth Technical Guide to 3,4-Diaminobenzoic Acid: Molecular Structure, Functional Groups, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Diaminobenzoic acid (DABA), a bifunctional aromatic compound, holds a significant position in modern chemistry due to the unique reactivity conferred by its vicinal amino groups and a carboxylic acid moiety. This guide provides a comprehensive technical overview of DABA, detailing its molecular structure, the distinct properties of its functional groups, and its versatile applications. We will delve into its role as a crucial intermediate in the synthesis of pharmaceuticals, high-performance polymers, and dyes. Furthermore, this document will provide field-proven insights and detailed experimental protocols for its use as a fluorescent labeling agent, a critical application in biochemical analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this pivotal chemical entity.

Introduction

This compound (CAS No: 619-05-6) is an aromatic organic compound that serves as a vital building block in numerous synthetic pathways.[1][2] Its structure, featuring a benzoic acid core substituted with two adjacent amino groups, makes it a highly versatile molecule.[1] The interplay of the acidic carboxylic group and the basic amino groups imparts amphoteric properties to the molecule, allowing it to react as both an acid and a base.[2] This dual reactivity is central to its utility in diverse fields, including pharmaceutical research for developing antibacterial, antifungal, and anticancer agents, the dye and pigment industry as a precursor for azo dyes, and materials science for the synthesis of high-performance polymers like polybenzimidazoles.[1][3][4] This guide aims to provide a thorough exploration of the molecular architecture and chemical behavior of DABA, equipping researchers with the foundational knowledge to harness its full potential.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its chemical behavior and applications. Understanding its key identifiers and physicochemical properties is essential for its effective use in research and synthesis.

Chemical Identity
  • IUPAC Name: this compound[5]

  • Molecular Formula: C₇H₈N₂O₂[1]

  • Molecular Weight: 152.15 g/mol [1]

  • Canonical SMILES: C1=CC(=C(C=C1C(=O)O)N)N[5]

  • InChI: InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)[5]

  • InChIKey: HEMGYNNCNNODNX-UHFFFAOYSA-N[5]

The structure consists of a benzene ring with a carboxylic acid group (-COOH) and two amino groups (-NH₂) located at the 3 and 4 positions.[1] This ortho arrangement of the amino groups is particularly significant for its reactivity in forming heterocyclic systems.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Appearance Off-white to light brown crystalline solid/powder[1][2]
Melting Point ~208-210 °C (with decomposition)[6]
Solubility Moderately soluble in water; soluble in polar solvents like DMF and methanol.[1][6][1][6]
Crystal Structure Monoclinic, space group C2/c[6]

In the solid state, this compound can exist as a zwitterion, where the acidic proton from the carboxylic acid group is transferred to one of the amino groups, typically the one in the meta position to the carboxyl group.[6][7]

Functional Groups and Chemical Reactivity

The chemical versatility of this compound stems from the presence of three distinct functional groups: a carboxylic acid, and two primary aromatic amines. Each group exhibits characteristic reactivity, which can often be selectively targeted under specific reaction conditions.

The Carboxylic Acid Group (-COOH)

The carboxylic acid group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity includes:

  • Acidity and Salt Formation: It readily donates a proton to form carboxylate salts with bases.

  • Esterification: In the presence of an alcohol and an acid catalyst, it can be converted to its corresponding ester.

  • Amide Bond Formation: It can react with amines to form amides, a fundamental reaction in peptide synthesis and polymer chemistry.[8]

The Aromatic Amine Groups (-NH₂)

The two amino groups are electron-donating and activate the aromatic ring towards electrophilic substitution. Their key reactions include:

  • Basicity and Salt Formation: They can accept protons to form ammonium salts in acidic media.

  • Acylation: They react with acylating agents like acid chlorides and anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses.[9]

  • Diazotization: In the presence of nitrous acid, the primary amino groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of substituents onto the aromatic ring.[1]

  • Condensation Reactions: The vicinal arrangement of the two amino groups is crucial for their ability to undergo cyclocondensation reactions with dicarbonyl compounds or their equivalents to form heterocyclic rings such as benzimidazoles and quinoxalines.[6][10] This is a cornerstone of its application in the synthesis of pharmaceuticals and polymers.

The Aromatic Ring

The benzene ring itself can undergo substitution reactions, with the regioselectivity being influenced by the directing effects of the existing substituents. The activating amino groups and the deactivating carboxylic acid group create a complex reactivity pattern.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would typically show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton.[11][12] The aromatic protons would appear as a complex multiplet or as distinct doublets and a double doublet due to their coupling with each other.[13] The amine protons would likely appear as a broad singlet, and the carboxylic acid proton as a downfield singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group at a characteristic downfield chemical shift.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino groups, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to its molecular weight of 152.15 g/mol .[5]

Key Applications and Experimental Protocols

The unique structure of this compound makes it an invaluable tool in various scientific and industrial domains.

Fluorescent Labeling of Sialic Acids for HPLC Analysis

One of the most significant applications of DABA in biochemical research is as a derivatizing agent for the sensitive detection of sialic acids by high-performance liquid chromatography (HPLC) with fluorescence detection. The reaction involves the condensation of the vicinal amino groups of DABA with the α-keto acid functionality of sialic acids to form a highly fluorescent quinoxaline derivative.

Experimental Protocol: Derivatization of Sialic Acids with DABA

  • Reagent Preparation: Prepare a DABA derivatization solution consisting of 7 mM this compound, 0.5 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.2 M acetic acid.

  • Sample Preparation: Hydrolyze the glycoprotein or glycolipid sample to release sialic acids. This is typically achieved by heating the sample in 2 M acetic acid at 80°C for 2 hours.

  • Derivatization Reaction: To the hydrolyzed sample, add an equal volume of the DABA derivatization solution.

  • Incubation: Incubate the reaction mixture at 50°C for 2.5 hours in the dark.

  • HPLC Analysis: After incubation, the sample is ready for injection onto a reverse-phase HPLC column (e.g., a C18 column). The fluorescent derivative is detected using a fluorescence detector with excitation and emission wavelengths typically around 373 nm and 448 nm, respectively.

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis reagent Prepare DABA Derivatization Solution mix Mix Sample with DABA Solution reagent->mix sample Hydrolyze Sample to Release Sialic Acids sample->mix incubate Incubate at 50°C for 2.5 hours (dark) mix->incubate hplc Inject onto Reverse-Phase HPLC incubate->hplc detect Fluorescence Detection (Ex: 373 nm, Em: 448 nm) hplc->detect

Figure 1: Experimental workflow for the fluorescent labeling of sialic acids with DABA for HPLC analysis.
Monomer for High-Performance Polymer Synthesis

This compound is a key monomer in the synthesis of poly(2,5-benzimidazole) (ABPBI), a class of high-performance polymers known for their exceptional thermal stability and mechanical properties.[4][15] The polymerization proceeds through a self-condensation reaction in the presence of a dehydrating agent like polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide.[4] These polymers find applications in demanding environments such as in aerospace components and as proton exchange membranes in fuel cells.[12][16]

Intermediate in Pharmaceutical Synthesis

DABA serves as a versatile scaffold for the synthesis of a wide array of pharmaceutical compounds.[2][9] Its structural features are utilized to construct complex heterocyclic systems that often form the core of biologically active molecules. For instance, derivatives of this compound have been investigated as inhibitors of M1 aminopeptidases, which have immune-regulating properties.[17] Its role as a precursor in the development of antibacterial, antifungal, and anticancer drugs highlights its importance in medicinal chemistry.[1]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[18] It is known to cause skin and serious eye irritation.[19][20] It may also cause respiratory irritation.[20] Therefore, it is crucial to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.[21] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[18][21] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[19][21]

Conclusion

This compound is a molecule of significant scientific and industrial importance. Its unique trifunctional structure, comprising a carboxylic acid and two vicinal amino groups, provides a rich platform for a diverse range of chemical transformations. From its critical role in the sensitive detection of sialic acids to its use as a monomer for high-performance polymers and a versatile intermediate in pharmaceutical synthesis, DABA continues to be a cornerstone compound in modern chemistry. A thorough understanding of its molecular structure, reactivity, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

The Strategic Synthesis of Benzimidazoles from 3,4-Diaminobenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast array of compounds under investigation for diverse therapeutic applications.[1][2][3][4] Its prevalence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate potent binding to biological macromolecules.[2] This in-depth technical guide provides a comprehensive overview of the synthesis of benzimidazole derivatives, with a specific focus on the versatile starting material, 3,4-diaminobenzoic acid. We will explore established and modern synthetic routes, delve into the mechanistic underpinnings of these transformations, and provide actionable protocols for researchers in drug discovery and development.

Introduction: The Enduring Significance of the Benzimidazole Moiety

Benzimidazoles are bicyclic heterocyclic compounds resulting from the fusion of benzene and imidazole rings.[1][5][6][7] This structural motif is a "privileged scaffold" in drug design, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[2] The inherent bioactivity of benzimidazoles is evidenced by their presence in a wide range of pharmaceuticals with applications as anticancer, antimicrobial, antiviral, antihypertensive, and anti-inflammatory agents.[2][4][8] The N-ribosyl-dimethylbenzimidazole core of Vitamin B12 is a prominent naturally occurring example that underscores the biological relevance of this heterocycle.[5]

The strategic use of this compound as a precursor offers a distinct advantage: the inherent carboxylic acid functionality provides a valuable handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide will focus on the practical aspects of synthesizing these crucial intermediates.

Synthetic Pathways from this compound

The synthesis of benzimidazoles from o-phenylenediamines, such as this compound, is primarily achieved through condensation reactions with carbonyl-containing compounds. The two most prevalent and historically significant methods are the Phillips-Ladenburg reaction with carboxylic acids and the Weidenhagen reaction with aldehydes.

The Phillips-Ladenburg Condensation: Reaction with Carboxylic Acids

The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a dilute mineral acid like hydrochloric acid.[5][9][10] This method is particularly effective for aliphatic carboxylic acids, though it can be adapted for aromatic acids, sometimes requiring higher temperatures in a sealed vessel.[9][10]

Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of the this compound by the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide, leading to the benzimidazole ring after dehydration.[9]

Phillips_Ladenburg_Mechanism DABA This compound Acylated_DABA N-Acylated Intermediate DABA->Acylated_DABA Acylation RCOOH Carboxylic Acid (R-COOH) RCOOH->Acylated_DABA H_plus H+ H_plus->Acylated_DABA Cyclized_Intermediate Cyclized Intermediate Acylated_DABA->Cyclized_Intermediate Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole-5-carboxylic Acid Cyclized_Intermediate->Benzimidazole Dehydration (-H2O)

Figure 1: Phillips-Ladenburg Condensation Mechanism.

Protocol Considerations:

  • Acid Catalyst: Dilute mineral acids like 4N HCl are commonly employed to facilitate the reaction.[9]

  • Temperature: Reactions with aliphatic acids often proceed at lower temperatures, while aromatic acids may necessitate heating above 180°C.[10]

  • Solvent: The choice of solvent can influence reaction rates and yields. Common solvents include water and ethanol.

Condensation with Aldehydes: A Versatile Alternative

The condensation of o-phenylenediamines with aldehydes is another widely utilized method for benzimidazole synthesis.[5][8] This approach is often favored due to the broad commercial availability of a diverse range of aldehydes. However, this reaction can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, necessitating careful control of reaction conditions for selective synthesis.[8]

Mechanism: The reaction with aldehydes typically involves the formation of a Schiff base intermediate, followed by an oxidative cyclization to yield the benzimidazole core. The presence of an oxidizing agent is often crucial for this transformation.

Aldehyde_Condensation_Mechanism DABA This compound Schiff_Base Schiff Base Intermediate DABA->Schiff_Base Condensation RCHO Aldehyde (R-CHO) RCHO->Schiff_Base Oxidant Oxidizing Agent Benzimidazole 2-Substituted Benzimidazole-5-carboxylic Acid Oxidant->Benzimidazole Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->Benzimidazole Oxidation

Figure 2: General Mechanism for Aldehyde Condensation.

Modern Catalytic Approaches: To improve selectivity and reaction efficiency, a variety of catalysts have been developed. These include:

  • Lewis Acids: Catalysts like erbium(III) trifluoromethanesulfonate (Er(OTf)₃) have been shown to promote the formation of 1,2-disubstituted benzimidazoles, particularly with electron-rich aldehydes.[8]

  • Transition Metal Catalysts: Copper(II) hydroxide and lanthanum chloride have been used to achieve good yields of benzimidazole derivatives at ambient temperatures.[5]

  • Green Catalysts: Ammonium chloride has been employed as an economical and environmentally benign catalyst for the one-pot synthesis of 2-substituted benzimidazoles.[11][12]

Advancements in Synthetic Methodologies

In the quest for more efficient, sustainable, and scalable synthetic routes, several modern techniques have been applied to the synthesis of benzimidazoles from this compound and its analogs.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[13][14] These benefits include:

  • Rapid Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes using microwave assistance.[13][14][15][16]

  • Higher Yields and Purity: The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, resulting in higher isolated yields.[13][14]

  • Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient than traditional methods that heat the entire apparatus.[13]

Microwave-assisted synthesis has been successfully applied to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes.[13][15] For instance, the reaction of o-phenylenediamine with carboxylic acids in the presence of 4M HCl can be completed in 1.5 to 4 minutes under microwave irradiation, yielding products in the 80-95% range.[15]

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly desirable in drug discovery as they streamline synthetic processes, reduce waste, and save time and resources.[17] Several one-pot procedures for benzimidazole synthesis have been reported. For example, a one-pot synthesis of 2-substituted benzimidazoles can be achieved by reacting o-phenylenediamine and an aldehyde in the presence of ammonium chloride as a catalyst at 80-90°C.[12] More advanced one-pot, three-component reactions have also been developed, such as the iron(III) porphyrin-catalyzed synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate.[17]

Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For benzimidazole synthesis, this has led to the development of:

  • Solvent-Free Reactions: Performing reactions in the absence of a solvent reduces waste and minimizes the use of hazardous materials.[18]

  • Aqueous Media: Utilizing water as a solvent is an environmentally friendly alternative to organic solvents.[8]

  • Reusable Catalysts: The use of solid-supported or recyclable catalysts improves the sustainability of the process.[19]

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of benzimidazole derivatives from this compound.

Protocol 1: Synthesis of 2-Aryl-1H-benzimidazole-5-carboxylic Acid via Ammonium Chloride Catalysis

This protocol is adapted from a green synthesis approach for 2-substituted benzimidazoles.[12]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., anisaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Ice-cold water

Procedure:

  • To a mixture of this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol, add ammonium chloride (30 mol%).

  • Stir the resulting mixture at 80°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration.

  • Wash the solid product with water and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Alkyl-1H-benzimidazole-5-carboxylic Acid

This protocol is based on the microwave-assisted condensation with carboxylic acids.[15]

Materials:

  • This compound

  • Aliphatic carboxylic acid (e.g., acetic acid)

  • 4M Hydrochloric acid (HCl)

  • Ethanol/Water mixture (50:50)

Procedure:

  • In a microwave-safe vessel, mix this compound (1 equivalent) and the aliphatic carboxylic acid (1 equivalent).

  • Add a few drops of 4M HCl.

  • Subject the mixture to microwave irradiation at a suitable power level for 1.5-4 minutes.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool.

  • Recrystallize the crude product from a mixture of ethanol and water (50:50) to obtain the pure benzimidazole derivative.

Characterization of Synthesized Benzimidazoles

The structural elucidation and purity assessment of the synthesized benzimidazole-5-carboxylic acid derivatives are crucial. A combination of spectroscopic and analytical techniques should be employed:

Technique Purpose Expected Observations
Infrared (IR) Spectroscopy Functional group identificationDisappearance of primary amine N-H stretches from the starting material; appearance of the C=N stretch of the imidazole ring; presence of the carboxylic acid O-H and C=O stretches.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purityCharacteristic signals for the aromatic protons of the benzimidazole core and the substituent at the 2-position; a broad singlet for the N-H proton of the imidazole ring; a signal for the carboxylic acid proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Carbon framework confirmationSignals corresponding to the carbons of the benzimidazole ring system and the substituent; a signal for the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the synthesized compound.
Melting Point Purity assessmentA sharp and defined melting point range indicates a high degree of purity.

Conclusion and Future Perspectives

The synthesis of benzimidazoles from this compound provides a robust and versatile platform for the development of novel therapeutic agents. The classical Phillips-Ladenburg and aldehyde condensation reactions remain highly relevant, while modern methodologies such as microwave-assisted synthesis and green catalytic approaches offer significant improvements in terms of efficiency, sustainability, and scalability. For researchers in drug discovery, a thorough understanding of these synthetic strategies is paramount for the rapid and effective generation of diverse compound libraries for biological screening. Future research will likely focus on the development of even more efficient and selective catalytic systems, as well as the application of flow chemistry for the continuous and automated production of these valuable heterocyclic compounds.

References

A Technical Guide to 3,4-Diaminobenzoic Acid in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Diaminobenzoic acid (3,4-DABA), a derivative of benzoic acid featuring two amino groups and one carboxylic acid group, stands as a uniquely versatile precursor in the synthesis of a broad spectrum of dyes.[1] Its trifunctional nature not only allows for the construction of diverse chromophoric systems but also provides a handle for modulating critical dye properties such as solubility, substrate affinity, and photochemical behavior. This guide offers an in-depth exploration of 3,4-DABA's role in dye chemistry, focusing on the synthesis of azo and imine dyes. We will dissect the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the causality behind procedural choices, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.

The Molecular Advantage: Why this compound?

The utility of this compound (CAS 619-05-6) as a dye precursor is rooted in its molecular architecture.[1] The aromatic ring forms the core scaffold, while the three functional groups offer distinct and synergistic reactivities:

  • Ortho-Diamino Groups (-NH₂): The two adjacent amino groups are highly reactive sites. One or both can be transformed into diazonium salts for azo coupling or condensed with carbonyl compounds to form imines (Schiff bases).[1][2] This arrangement is also crucial for forming heterocyclic structures.

  • Carboxylic Acid Group (-COOH): This group is a powerful modulator of the final dye's properties. It can enhance water solubility, a critical factor for dyeing processes in aqueous media. Furthermore, it acts as an anchoring group, enabling the dye to bind to specific substrates, such as metal oxide surfaces in dye-sensitized solar cells (DSSCs).[2]

  • Aromatic Core: The benzene ring is the foundational component of the chromophore, the part of the molecule responsible for absorbing light and thus producing color.

This combination of functionalities makes 3,4-DABA a valuable building block for creating complex, high-performance dyes for applications ranging from textiles and inks to advanced materials.[3][4]

Synthesis of Azo Dyes: The Diazotization-Coupling Pathway

Azo dyes represent the largest class of synthetic colorants, and 3,4-DABA is an excellent starting material for their synthesis.[1][5] The process is a classic two-step electrophilic aromatic substitution reaction.[5][6]

Mechanism of Action
  • Diazotization: The first step involves the conversion of one of the primary aromatic amino groups of 3,4-DABA into a highly reactive diazonium salt. This is achieved by treating 3,4-DABA with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[6][7]

    • Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely into a phenol, which would terminate the desired reaction pathway.[6] The strong acid protonates nitrous acid, facilitating the formation of the nitrosonium ion (NO⁺), the key electrophile in this step.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily attacks an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the characteristic azo bond (-N=N-), which creates an extended conjugated system and imparts color to the molecule.[7][8]

    • Causality: The coupling component must be "activated" with electron-donating groups (e.g., -OH, -NH₂) to be sufficiently nucleophilic to react with the diazonium salt. The pH of the coupling reaction is crucial: slightly acidic to neutral conditions are used for coupling with anilines, while mildly alkaline conditions are used for phenols to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.[8]

Visualization: Azo Dye Synthesis Workflow

Azo_Dye_Synthesis DABA This compound Diazonium Diazonium Salt Intermediate DABA->Diazonium Diazotization Reagents1 NaNO₂ + HCl (0-5 °C) Reagents1->Diazonium Azo_Dye Final Azo Dye Diazonium->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Naphthol) Coupling_Component->Azo_Dye Reagents2 Coupling Conditions (pH dependent) Reagents2->Azo_Dye

Caption: Generalized workflow for the synthesis of azo dyes from 3,4-DABA.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol provides a generalized procedure for synthesizing an azo dye using 3,4-DABA and 2-naphthol as the coupling component.

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.52 g (0.01 mol) of 3,4-DABA in 50 mL of 2 M hydrochloric acid. Gentle heating may be required to achieve dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold 3,4-DABA solution over 10-15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.

Step 2: Azo Coupling

  • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 2 M sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolate the crude dye by vacuum filtration, washing the solid with cold water until the filtrate is neutral.

  • Recrystallize the product from an appropriate solvent (e.g., an ethanol-water mixture) to obtain the purified dye.

Synthesis of Imine Dyes (Schiff Bases): The Condensation Pathway

Imine or Schiff base dyes are formed through the condensation reaction between the primary amino groups of 3,4-DABA and an aldehyde or ketone.[2] These dyes are of significant interest for applications in materials science, particularly for dye-sensitized solar cells (DSSCs), where they can act as efficient photosensitizers.[2]

Mechanism of Action

The reaction is a nucleophilic addition-elimination. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond (the imine).[2] With 3,4-DABA, this reaction can occur at one or both amino groups, allowing for the synthesis of mono- or di-imine dyes.

  • Causality: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol, which can dissolve the reactants and is easily removed after the reaction.[2]

Visualization: Imine Dye Synthesis Workflow

Imine_Dye_Synthesis DABA This compound Intermediate Carbinolamine Intermediate (Unstable) DABA->Intermediate Nucleophilic Addition Aldehyde Aldehyde/Ketone (2 equivalents) Aldehyde->Intermediate Solvent Methanol/Ethanol (Solvent) Solvent->Intermediate Imine_Dye Final Di-imine Dye (Schiff Base) Intermediate->Imine_Dye Elimination (Dehydration) Water H₂O (Byproduct) Intermediate->Water

Caption: Generalized workflow for the synthesis of di-imine dyes from 3,4-DABA.

Experimental Protocol: Synthesis of a Di-imine Dye for DSSCs

This protocol is adapted from the synthesis of similar imine dyes and describes the preparation of a di-imine from 3,4-DABA and 4-(dimethylamino)benzaldehyde.[2]

  • Prepare two separate solutions:

    • Solution A: Dissolve 1.49 g (0.01 mol) of 4-(dimethylamino)benzaldehyde in 20 mL of methanol at room temperature.

    • Solution B: Dissolve 0.76 g (0.005 mol) of this compound in 20 mL of methanol at room temperature.

  • Slowly add Solution B (3,4-DABA) to Solution A (aldehyde) with continuous stirring.

  • A precipitate should begin to form. Stir the resulting mixture for one hour at room temperature.

  • Filter the precipitate using a Buchner funnel and wash the solid product with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the resulting solid in a vacuum oven. The product is the di-imine dye, 3,4-bis(((4-(dimethylamino)phenyl)methylene)amino)benzoic acid.

Physicochemical Properties and Applications

The dyes synthesized from 3,4-DABA exhibit a range of properties that make them suitable for various high-value applications.

Spectroscopic and Physicochemical Data

The structural modifications enabled by 3,4-DABA allow for fine-tuning of the dye's spectroscopic properties. The choice of coupling component (for azo dyes) or aldehyde (for imine dyes) directly influences the extent of the π-conjugated system and, therefore, the absorption maximum (λmax).

Dye ClassExample StructureSolventλmax (nm)Molar Extinction Coefficient (ε)Key Application
Azo Dye 3,4-DABA → 2-NaphtholEthanol~480-520VariesTextiles, Pigments
Imine Dye 3,5-DABA → N,N-dimethylaminobenzaldehydeDMSO410Not ReportedDSSCs[2]
Imine Dye 3,5-DABA → DiphenylaminobenzaldehydeDMSO412Not ReportedDSSCs[2]

Note: Data for 3,5-DABA derivatives are presented as structurally analogous examples to illustrate the properties of imine dyes derived from diaminobenzoic acids.[2]

Field-Proven Applications
  • Textile and Pigment Industry: The ability to form vibrant, stable colors makes 3,4-DABA-derived azo dyes valuable for coloring textiles, inks, and other materials.[1][3][4] The carboxylic acid group can aid in binding the dye to fibers like wool and silk.

  • Dye-Sensitized Solar Cells (DSSCs): Imine dyes with a donor-π-acceptor (D-π-A) structure can be synthesized using 3,4-DABA as the acceptor/anchoring unit. These dyes are capable of absorbing solar energy and injecting electrons into a semiconductor layer (e.g., TiO₂), forming the basis of a photovoltaic cell.[2]

  • Hair Dyes: Derivatives of 3,4-DABA, particularly its esters, are used as dye precursors in oxidative hair coloring compositions.[9] In the presence of an oxidizing agent and an enzyme like laccase, these precursors react with couplers to form larger colored molecules within the hair shaft, resulting in permanent color.[9]

  • Pharmaceutical and Agrochemical Intermediate: Beyond dyes, 3,4-DABA is a crucial intermediate in the synthesis of pharmaceuticals (including antibacterial and anticancer agents) and agrochemicals.[1][3][10]

Conclusion and Future Outlook

This compound is a powerful and versatile precursor in synthetic chemistry. Its unique trifunctional structure provides a robust platform for creating a wide array of dyes with tunable properties. The straightforward and well-understood reaction pathways for producing azo and imine dyes make it an attractive building block for both established industrial applications and cutting-edge research in areas like renewable energy. Future work will likely focus on synthesizing novel 3,4-DABA-derived dyes with enhanced photophysical properties, improved stability, and tailored functionalities for targeted applications in diagnostics, sensor technology, and advanced materials.

References

Electrochemical properties of 3,4-Diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Properties and Applications of 3,4-Diaminobenzoic Acid

Executive Summary

This compound (3,4-DABA) is a bifunctional aromatic compound possessing both amine and carboxylic acid functionalities, making it a molecule of significant interest in materials science and electrochemistry.[1] Its unique structure allows it to serve as a versatile monomer for the synthesis of functional conductive polymers. This guide provides a comprehensive technical overview of the electrochemical properties of 3,4-DABA, with a primary focus on its electropolymerization to form poly(this compound) (P-DABA). We will explore the fundamental voltammetric behavior of the monomer, provide a detailed, field-proven protocol for electrochemical polymerization, discuss the characterization of the resulting polymer film, and delve into its promising applications as a transducer in electrochemical sensors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electrochemical attributes of 3,4-DABA for the development of advanced materials and analytical devices.

Introduction to this compound (3,4-DABA)

This compound is an aromatic compound that exists as a brown crystalline powder at room temperature.[1][2][3] It is slightly soluble in water and soluble in organic solvents like methanol and DMF.[2][3] The molecule's key feature is the presence of two adjacent amino groups and a carboxylic acid group on a benzene ring.[1] This arrangement makes it an amphoteric molecule, capable of acting as an acid or a base.[1]

Historically, 3,4-DABA has been utilized as a building block in organic synthesis for forming heterocyclic structures like benzimidazoles and as a redox label for detecting base mismatches in DNA.[2][3][4] However, its most compelling properties from a materials science perspective stem from the electroactive nature of its amino groups, which enable the formation of conductive polymers through electropolymerization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[1][5]
Molecular Weight 152.15 g/mol [5]
Appearance Pale brown to brown powder[2][3][4]
Melting Point 208-210 °C (decomposes)[2][3]
CAS Number 619-05-6[1][2][3]
Solubility Slightly soluble in water (2.2 g/L)[1][2][3]

Electrochemical Behavior of the 3,4-DABA Monomer

The electrochemical behavior of the 3,4-DABA monomer is the foundation of its ability to form a polymer film. This behavior is typically investigated using cyclic voltammetry (CV), a technique that probes the oxidation and reduction processes of a molecule at an electrode surface.

When a potential is swept towards positive values, the amino groups on the 3,4-DABA molecule undergo oxidation. This process is generally irreversible and corresponds to the formation of highly reactive cation-radicals.[6] This initial oxidation step is critical, as these radical species are the precursors to the polymerization reaction. The potential at which this oxidation occurs is influenced by factors such as the pH of the supporting electrolyte and the electrode material. The presence of both the electron-donating amino groups and the electron-withdrawing carboxylic acid group influences the exact oxidation potential.

The relationship between the peak current and the scan rate in CV experiments can reveal whether the process is diffusion-controlled or surface-adsorbed. For monomers in solution, the oxidation is typically a diffusion-controlled process, meaning the rate is limited by the transport of the monomer to the electrode surface.[6][7]

Electropolymerization of 3,4-DABA to Poly(this compound) (P-DABA)

Electrochemical polymerization is a powerful technique for fabricating polymer films directly onto a conductive substrate.[8] Its advantages include simplicity, rapidity, and precise control over film thickness and morphology by manipulating electrochemical parameters like potential, current, and time.[6][8] This method avoids the need for chemical oxidants or catalysts, making it a cleaner approach to polymer synthesis.[6]

Causality Behind Experimental Choices

The choice of experimental conditions is paramount for creating a stable, adherent, and electroactive polymer film.

  • Supporting Electrolyte and pH: An acidic medium (e.g., H₂SO₄ or a buffered solution) is typically used. The acidic environment ensures the solubility of the monomer and provides the necessary protons for the charge-compensation mechanism within the growing polymer film. The pH can significantly affect the structure and properties of the resulting polymer.

  • Potential Window: The potential range must be wide enough to encompass the oxidation potential of the monomer but should not be so positive as to cause over-oxidation, which degrades the polymer and reduces its conductivity.

  • Scan Rate and Number of Cycles: A moderate scan rate (e.g., 50-100 mV/s) is often chosen as a compromise between polymerization speed and film quality. The number of potential cycles directly correlates with the thickness of the polymer film; more cycles result in a thicker film.

Detailed Experimental Protocol: Electropolymerization via Cyclic Voltammetry

This protocol describes a self-validating system for the synthesis of a P-DABA film on a glassy carbon electrode (GCE).

  • Electrode Preparation:

    • Polish a GCE (3 mm diameter) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in a 1:1 mixture of ethanol and deionized water for 2 minutes, followed by sonication in pure deionized water for another 2 minutes to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of Monomer Solution:

    • Prepare a 0.1 M sulfuric acid (H₂SO₄) solution as the supporting electrolyte.

    • Dissolve 3,4-DABA in the supporting electrolyte to a final concentration of 10 mM. Ensure the monomer is fully dissolved.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • Working Electrode: The prepared GCE.

    • Reference Electrode: Ag/AgCl (saturated KCl).

    • Counter Electrode: A platinum wire or graphite rod.

    • De-aerate the monomer solution by bubbling with high-purity nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Potentiodynamic Polymerization:

    • Immerse the electrodes in the de-aerated monomer solution.

    • Using a potentiostat, cycle the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 20 cycles.

    • Validation: A successful polymerization is indicated by the gradual increase of redox peaks on the cyclic voltammogram with each cycle, signifying the deposition of an electroactive polymer film. The current should increase with each scan as the conductive polymer grows.

    • After polymerization, rinse the modified electrode gently with deionized water to remove any unreacted monomer.

G cluster_prep Preparation cluster_setup Cell Setup cluster_poly Polymerization cluster_post Post-Processing P1 Polish GCE P2 Prepare 10 mM DABA in 0.1 M H2SO4 S1 Assemble 3-Electrode Cell (GCE, Ag/AgCl, Pt) P2->S1 S2 De-aerate Solution (N2) E1 Cycle Potential (-0.2 V to +1.0 V) S2->E1 E2 Scan Rate: 100 mV/s E3 20 Cycles F1 Rinse Electrode E3->F1 F2 P-DABA Film Ready for Characterization

Caption: Experimental workflow for the electropolymerization of 3,4-DABA.

Characterization of the P-DABA Film

Once synthesized, the P-DABA film is characterized to understand its electrochemical and physical properties.

  • Cyclic Voltammetry (CV): The modified electrode is placed in a monomer-free electrolyte solution. A well-defined pair of redox peaks is typically observed, corresponding to the oxidation and reduction of the polymer backbone.[6] This confirms the electroactivity of the film. The stability of the film can be assessed by continuous potential cycling; a stable film will show minimal decrease in peak currents over many cycles.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for probing the electrode-electrolyte interface. The data is often modeled using a Randles equivalent circuit. A key parameter obtained is the charge transfer resistance (Rct), which represents the resistance to electron transfer at the electrode surface. A well-deposited conductive polymer film will significantly decrease the Rct compared to a bare electrode, indicating faster electron transfer kinetics.[6]

Table 2: Representative Electrochemical Parameters for Bare vs. P-DABA Modified Electrodes

ElectrodeRct (Charge Transfer Resistance)Cdl (Double Layer Capacitance)Notes
Bare GCE High (e.g., ~2500 Ω)Low (e.g., ~10 µF)Slower electron transfer kinetics.
P-DABA/GCE Low (e.g., ~150 Ω)High (e.g., ~50 µF)Faster electron transfer, increased surface area.[6]
(Note: Values are illustrative and depend on specific experimental conditions.)

Applications in Electrochemical Sensing

The unique properties of P-DABA films—including high surface area, good conductivity, fast electron transfer, and the presence of functional carboxylic acid groups—make them excellent candidates for developing electrochemical sensors and biosensors.[9][10][11] The polymer acts as a transducer, enhancing the electrochemical signal of a target analyte. The carboxylic acid groups can be used for covalent immobilization of biological recognition elements like enzymes or antibodies.

Case Study: Sensing of Dopamine

Dopamine (DA) is a critical neurotransmitter, and its detection is important for diagnosing neurological disorders.[9] A P-DABA modified electrode can be used for its sensitive detection.

Mechanism of Detection:

  • Preconcentration: The P-DABA film, through electrostatic or hydrogen bonding interactions, can accumulate DA molecules at the electrode surface.

  • Electrocatalysis: The conductive polymer film facilitates the electron transfer between the dopamine molecule and the electrode. It effectively lowers the overpotential required for dopamine oxidation, resulting in a sharper and more intense oxidation peak in the voltammogram.

  • Signal Amplification: The high surface area of the polymer film allows more dopamine molecules to be oxidized simultaneously, leading to a significantly amplified current signal compared to a bare electrode.

  • Selectivity: The P-DABA surface can help in discriminating against common interfering species found in biological samples, such as ascorbic acid and uric acid.[9]

G e- cluster_electrode cluster_film GCE GCE Substrate PDABA Poly(3,4-DABA) Film OxidizedAnalyte Oxidized DA PDABA->OxidizedAnalyte Electrocatalytic Oxidation Analyte Dopamine (DA) in solution Analyte->PDABA Preconcentration

References

Methodological & Application

HPLC analysis of sugars using 3,4-Diaminobenzoic acid labeling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Sensitivity HPLC Analysis of Sialic Acids in Glycoproteins Using 3,4-Diaminobenzoic Acid (DABA) Derivatization

Abstract This technical guide provides a comprehensive protocol for the quantitative analysis of sialic acids in glycoproteins using a pre-column derivatization method with this compound (DABA) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. This method is highly specific for α-keto acids, making it particularly suitable for the sensitive detection of sialic acids such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). We will delve into the chemical principles of the derivatization, provide a step-by-step protocol for sample preparation and labeling, and detail the optimized HPLC conditions for the separation and quantification of DABA-labeled sialic acids.

Introduction: The Importance of Sialic Acid Analysis

Sialic acids are a family of nine-carbon carboxylated sugars that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] The type and abundance of sialic acids are critical quality attributes (CQAs) for many biopharmaceutical products, as they can significantly influence serum half-life, biological activity, and immunogenicity.[2] For instance, while humans primarily express Neu5Ac, the presence of Neu5Gc, which cannot be synthesized by humans, can elicit an immune response.[2] Consequently, regulatory bodies like the ICH mandate the characterization of sialic acid content in glycoprotein biopharmaceuticals.[2]

While various methods exist for sugar analysis, HPLC with pre-column derivatization offers a robust and sensitive approach.[3] This application note focuses on the use of this compound (DABA) as a derivatizing agent. It is important to note that DABA is highly specific for α-keto acids and is therefore the reagent of choice for sialic acid analysis. For the analysis of neutral reducing sugars (e.g., glucose, mannose, galactose), alternative derivatizing agents such as 2-aminobenzoic acid (2-AA) or 1-phenyl-3-methyl-5-pyrazolone (PMP) are more appropriate.[4][5][6]

Principle of the Method: DABA Derivatization Chemistry

The analytical workflow consists of three main stages: acid hydrolysis to release sialic acids from the glycoprotein, derivatization of the freed sialic acids with DABA, and subsequent separation and quantification of the fluorescent derivatives by RP-HPLC.

2.1. Sialic Acid Release Mild acid hydrolysis is employed to cleave the glycosidic linkages and release the sialic acid residues from the glycoconjugate.[2][7] Typical conditions involve heating the glycoprotein sample in a weak acid, such as acetic acid or trifluoroacetic acid (TFA).[1][7]

2.2. DABA Labeling Reaction The released sialic acids, which are α-keto acids, react with this compound in an acidic environment. The reaction proceeds via a condensation mechanism between the two amino groups of DABA and the α-keto acid group of the sialic acid, forming a stable, highly fluorescent tricyclic quinoxalinone derivative. This derivative can be readily detected with high sensitivity using a fluorescence detector.

G cluster_0 Sialic Acid Release cluster_1 DABA Derivatization cluster_2 HPLC Analysis Glycoprotein Glycoprotein AcidHydrolysis Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C) Glycoprotein->AcidHydrolysis FreeSialicAcids Free Sialic Acids AcidHydrolysis->FreeSialicAcids LabelingReaction Condensation Reaction (50°C) FreeSialicAcids->LabelingReaction DABA This compound (DABA) DABA->LabelingReaction FluorescentDerivative Fluorescent DABA-Sialic Acid Adduct LabelingReaction->FluorescentDerivative RPHPLC RP-HPLC Separation FluorescentDerivative->RPHPLC FluorescenceDetection Fluorescence Detection (Ex: ~373 nm, Em: ~448 nm) RPHPLC->FluorescenceDetection Quantification Quantification FluorescenceDetection->Quantification

Figure 1. Overall workflow for the analysis of sialic acids using DABA labeling.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGrade/PurityRecommended Supplier
N-Acetylneuraminic acid (Neu5Ac)≥98%Sigma-Aldrich
N-Glycolylneuraminic acid (Neu5Gc)≥98%Sigma-Aldrich
This compound (DABA)≥98%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
Trifluoroacetic acid (TFA)HPLC GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
WaterHPLC/Milli-Q GradeMillipore
2-Mercaptoethanol≥99%Sigma-Aldrich
Sodium HydrosulfiteACS GradeSigma-Aldrich

3.2. Sialic Acid Release from Glycoproteins

  • To a microcentrifuge tube, add a known amount of glycoprotein sample (typically 10-100 µg).

  • Add 100 µL of 2 M acetic acid or 0.1 M TFA.[1][7]

  • Vortex briefly to mix.

  • Incubate the sample at 80°C for 2 hours in a heating block or water bath.[7]

  • After incubation, cool the sample to room temperature.

  • Dry the sample completely using a centrifugal evaporator (e.g., SpeedVac).

3.3. Preparation of DABA Labeling Reagent

Note: The DABA labeling solution is light-sensitive and should be prepared fresh before use.

  • Prepare a solution containing 7 mM DABA, 1 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in 5 mM trifluoroacetic acid.[1]

  • Alternatively, a simplified preparation involves dissolving 0.7 mg of DABA in a solution of 436 µL water, 38 µL glacial acetic acid, 26 µL of 2-mercaptoethanol, and 4 mg of sodium hydrosulfite.[2]

  • Protect the solution from light by wrapping the vial in aluminum foil.

3.4. DABA Labeling Protocol

  • Reconstitute the dried, hydrolyzed glycoprotein sample (from step 3.2.6) or sialic acid standards in 20 µL of water.

  • Add 20 µL of the freshly prepared DABA labeling reagent to each sample and standard.[1]

  • Vortex briefly and centrifuge to collect the contents at the bottom of the tube.

  • Incubate the reaction mixture at 50°C for 2-3 hours in the dark.[1][7]

  • After incubation, cool the samples to room temperature.

  • Dilute the reaction mixture with 0.5 mL of water or mobile phase A before injection into the HPLC system.[7]

  • Samples should be analyzed within 24-72 hours and stored at 4°C in the dark to prevent degradation of the fluorescent adduct.[2][7]

HPLC Analysis of DABA-Labeled Sialic Acids

4.1. HPLC System and Conditions

A standard HPLC or UHPLC system equipped with a fluorescence detector is suitable for this analysis.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile/Methanol/Water (e.g., 8:4:88 v/v/v)[8]
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on the complexity of the sample
Flow Rate 1.0 mL/min for HPLC; can be scaled for UHPLC
Column Temperature 30-45°C[9]
Injection Volume 10-20 µL
Fluorescence Detector Excitation: ~373 nm, Emission: ~448 nm

Note: The mobile phase composition and gradient may require optimization based on the specific column and system used.

G cluster_workflow Analytical Workflow cluster_params Key HPLC Parameters SamplePrep Sample Preparation (Hydrolysis & Labeling) HPLC_System HPLC System SamplePrep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Fluorescence_Detector Fluorescence Detector C18_Column->Fluorescence_Detector Data_Acquisition Data Acquisition & Analysis Fluorescence_Detector->Data_Acquisition MobilePhase Mobile Phase: ACN/MeOH/H2O Detection Detection (FLD): Ex: 373 nm, Em: 448 nm FlowRate Flow Rate: ~1.0 mL/min Temperature Temperature: ~30-45°C

Figure 2. Key components and parameters of the HPLC analysis.

4.2. Data Analysis and Quantification

  • Standard Curve: Prepare a series of sialic acid standards (e.g., Neu5Ac and Neu5Gc) at known concentrations (e.g., 10 to 2000 pmol).[8] Process these standards through the DABA labeling protocol alongside the unknown samples.

  • Calibration: Generate a standard curve by plotting the peak area of the DABA-labeled sialic acid standards against their corresponding concentrations.

  • Quantification: Determine the concentration of sialic acids in the unknown samples by interpolating their peak areas from the standard curve. The amount of sialic acid can then be expressed as moles of sialic acid per mole of glycoprotein or per microgram of glycoprotein.

Troubleshooting and Expert Insights

  • Peak Tailing or Broadening: This may be due to interactions with the column matrix. Ensure the pH of the mobile phase is appropriate. A slight increase in column temperature can also improve peak shape.

  • Low Signal/Sensitivity: Ensure the DABA labeling reagent is freshly prepared and protected from light, as it is prone to degradation. Check the fluorescence detector lamp and settings. The stability of the DABA-sugar adduct is finite, so timely analysis post-labeling is crucial.[2][7]

  • Extraneous Peaks: Contaminating α-keto acids in the sample or reagents can lead to extra peaks.[1] It is critical to run a blank (reagents only) to identify any background peaks. Co-injection with authentic standards or confirmation by mass spectrometry can verify peak identity.[1]

  • Incomplete Hydrolysis: If sialic acid recovery is low, consider optimizing the hydrolysis time or temperature. However, be cautious of overly harsh conditions which can lead to sialic acid degradation.

Conclusion

The DABA derivatization method followed by RP-HPLC with fluorescence detection provides a highly sensitive, specific, and reliable method for the quantification of sialic acids in glycoproteins. By understanding the underlying chemistry and carefully following the outlined protocol, researchers and drug development professionals can accurately characterize this critical quality attribute of biopharmaceutical products. The specificity of DABA for α-keto acids makes it an ideal choice for sialic acid analysis, distinguishing it from broader-spectrum sugar labeling reagents.

References

The Versatile Chemistry of 3,4-Diaminobenzoic Acid: A Guide to Derivatization Reactions for Drug Discovery and Analytical Science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

3,4-Diaminobenzoic acid (DABA), a molecule possessing a unique trifunctional architecture—an ortho-phenylenediamine system and a carboxylic acid—stands as a cornerstone reagent in modern chemistry. Its structural features offer a versatile platform for a multitude of chemical transformations, making it an invaluable building block in the synthesis of pharmaceuticals and a critical derivatizing agent for sensitive analytical applications.[1][2] The strategic placement of two adjacent amino groups facilitates cyclocondensation reactions to form heterocyclic scaffolds, most notably benzimidazoles, which are prevalent in medicinal chemistry.[3][4] Concurrently, the presence of both amine and carboxylic acid functionalities allows for selective amide bond formation, crucial for applications in peptide synthesis and the development of novel molecular entities.[5]

Perhaps its most widespread analytical application is in the fluorescent tagging of α-keto acids, particularly sialic acids, which are key terminal monosaccharides on glycoproteins.[6] The reaction of DABA with these molecules yields a highly fluorescent derivative, enabling their ultra-sensitive quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a critical workflow in the characterization of biotherapeutics.[7][8]

This guide provides an in-depth exploration of the three primary derivatization pathways of this compound. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind protocol choices. We will detail field-proven protocols for benzimidazole synthesis, selective amide coupling, and the fluorescent labeling of sialic acids, offering researchers, scientists, and drug development professionals a comprehensive and authoritative resource.

Part 1: Synthesis of Benzimidazole Scaffolds via Cyclocondensation

The ortho-diamine moiety of DABA is primed for cyclocondensation reactions with reagents containing a one-carbon electrophile, such as aldehydes or carboxylic acids. This reaction, often referred to as the Phillips condensation, is a robust and widely used method for constructing the benzimidazole ring system, a privileged scaffold in numerous FDA-approved drugs.[3][9] The reaction with aldehydes proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole core.[10]

Amide_Coupling cluster_A Pathway A: Amino Group Acylation cluster_B Pathway B: Carboxylic Acid Activation A_Start DABA + Fmoc-AA-OH A_Reagent HATU, NMM A_Start->A_Reagent A_Product 3-(Fmoc-amino acid)- This compound A_Reagent->A_Product B_Start DABA + R-NH₂ B_Reagent EDC, HOBt B_Start->B_Reagent B_Product N-Substituted 3,4-Diaminobenzamide B_Reagent->B_Product

References

3,4-Diaminobenzoic acid as a fluorescent tag for quantitative analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 3,4-Diaminobenzoic Acid as a Fluorescent Tag for Quantitative Analysis of Sialic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Sialylation and the Quest for Sensitive Quantification

Sialic acids, a family of nine-carbon acidic monosaccharides, are terminal components of glycan chains on glycoproteins and glycolipids.[1][2] In the realm of biopharmaceuticals, the type and extent of sialylation are critical quality attributes (CQAs) that can significantly impact a drug's efficacy, stability, and serum half-life.[1] For instance, the sialylation of N-glycans on IgG can enhance its anti-inflammatory activity.[1] Two of the most common sialic acids in biotherapeutics are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[1][2] Notably, humans cannot synthesize Neu5Gc, and its presence on a therapeutic protein can elicit an immune response.[1][2] Consequently, regulatory bodies like the ICH mandate the characterization and quantification of sialic acids in biopharmaceutical products.[2]

Fluorescence derivatization followed by High-Performance Liquid Chromatography (HPLC) is a highly sensitive and widely adopted method for sialic acid analysis. This approach involves the chemical attachment of a fluorescent tag to the sialic acid molecule, enabling its detection at very low concentrations. While the query focuses on this compound (DABA), the scientific literature and established industry protocols overwhelmingly favor the use of a structurally related compound, 1,2-diamino-4,5-methylenedioxybenzene (DMB) , for this application.[2][3][4][5] This preference is likely due to the higher quantum yield and extensive validation of the DMB-sialic acid adduct.

This application note, therefore, will provide a comprehensive guide to the principles and protocols for the quantitative analysis of sialic acids using the industry-standard fluorescent tagging method. While we will touch upon the chemistry of DABA, the detailed protocols will focus on the validated DMB derivatization workflow, ensuring a robust and reproducible methodology for our intended audience.

The Chemistry of Derivatization: Targeting the α-Keto Acid Moiety

The foundation of this analytical method lies in the specific reaction between an ortho-diamino aromatic compound (like DMB or DABA) and the α-keto acid functionality of sialic acids. This reaction, under acidic conditions, results in the formation of a highly fluorescent quinoxaline derivative, which can be readily detected and quantified.

The general workflow for this analysis is a multi-step process that requires careful execution to ensure accuracy and reproducibility.

Experimental Workflow Overview

The entire process, from glycoprotein to quantifiable data, can be broken down into three main stages:

  • Sialic Acid Release: Mild acid hydrolysis is employed to cleave the terminal sialic acid residues from the glycan chains of the glycoprotein.

  • Fluorescent Labeling: The released sialic acids are then derivatized with DMB in a reaction that specifically targets the α-keto acid group.

  • Chromatographic Separation and Quantification: The DMB-labeled sialic acids are separated by reverse-phase HPLC and quantified using a fluorescence detector.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Glycoprotein Sample] --> B{Acid Hydrolysis}; B --> C[Released Sialic Acids]; C --> D{Fluorescent Labeling with DMB}; D --> E[DMB-Labeled Sialic Acids]; E --> F[RP-HPLC Separation]; F --> G[Fluorescence Detection]; G --> H[Data Analysis & Quantification];

} caption: "General workflow for sialic acid analysis."

Detailed Protocols

Part 1: Release of Sialic Acids from Glycoproteins

Rationale: The glycosidic bond linking sialic acids to the rest of the glycan is susceptible to cleavage under mild acidic conditions. Acetic acid is commonly used as it is effective and can be easily removed post-hydrolysis.

Materials:

  • Glycoprotein sample (e.g., monoclonal antibody, erythropoietin)

  • 2 M Acetic Acid

  • Microcentrifuge tubes

  • Heating block or water bath

  • Centrifugal evaporator (e.g., SpeedVac)

Procedure:

  • To a microcentrifuge tube, add an accurately known amount of the glycoprotein sample (typically 50-100 µg).

  • Add 2 M acetic acid to the sample to achieve a final concentration of approximately 1 mg/mL.

  • Securely cap the tube and incubate at 80°C for 2 hours to release the sialic acids.

  • After incubation, cool the sample to room temperature.

  • Dry the sample completely using a centrifugal evaporator. The dried sample contains the released sialic acids and is now ready for labeling.

Part 2: Fluorescent Labeling with DMB

Rationale: The derivatization reaction is carried out in an acidic solution containing a reducing agent (like sodium hydrosulfite or 2-mercaptoethanol) to prevent the degradation of the DMB reagent and the formed fluorescent product. The reaction is performed in the dark to protect the light-sensitive DMB and its derivatives.

Materials:

  • Dried sample containing released sialic acids

  • DMB Labeling Solution (see preparation below)

  • Sialic acid standards (e.g., Neu5Ac, Neu5Gc)

  • Heating block

  • Deionized water

Preparation of DMB Labeling Solution:

  • Dissolve 7 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB) in 1 mL of a solution containing 1.4 M acetic acid, 0.7 M 2-mercaptoethanol, and 18 mg/mL sodium hydrosulfite. This solution should be prepared fresh and protected from light.

Procedure:

  • Prepare a series of sialic acid standards (e.g., ranging from 5 pmol to 5 nmol) and dry them in microcentrifuge tubes.

  • To the dried glycoprotein hydrolysate and the dried standards, add 200 µL of the freshly prepared DMB Labeling Solution.

  • Vortex briefly to ensure complete dissolution.

  • Incubate the samples and standards at 50°C for 2.5 to 3 hours in the dark.[4]

  • After incubation, stop the reaction by placing the tubes on ice and adding 800 µL of deionized water.

  • The samples are now ready for HPLC analysis. If not analyzed immediately, they should be stored at 4°C in the dark and analyzed within 24 hours.

dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "DMB derivatization of sialic acid."

Part 3: HPLC Analysis and Quantification

Rationale: Reverse-phase HPLC effectively separates the different DMB-labeled sialic acids based on their hydrophobicity. A fluorescence detector is used for sensitive and specific detection of the labeled compounds.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC or UHPLC system with a fluorescence detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Water (9:7:84 v/v/v)[4]
Flow Rate 0.9 mL/min[4]
Column Temp. 30°C
Injection Vol. 10-20 µL
Fluorescence Excitation: 373 nm, Emission: 448 nm[3][4]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Identify the peaks corresponding to different sialic acids by comparing their retention times with those of the standards.

  • Generate a standard curve by plotting the peak area of each standard against its known concentration.

  • Quantify the amount of each sialic acid in the glycoprotein sample by interpolating its peak area on the standard curve.

  • The results are typically expressed as moles of sialic acid per mole of glycoprotein.

Data Interpretation and System Validation

A successful analysis will yield a chromatogram with well-resolved peaks for the different sialic acid species. The standard curve should have a correlation coefficient (R²) of >0.99. It is crucial to run a blank (DMB labeling solution without any sialic acid) to identify any peaks originating from the reagent itself.

Conclusion and Expert Recommendations

The quantification of sialic acids is a non-negotiable aspect of biopharmaceutical characterization. While this compound (DABA) is a fluorescent compound, the industry has standardized on 1,2-diamino-4,5-methylenedioxybenzene (DMB) for the derivatization of sialic acids due to a wealth of validation data and commercially available kits and standards. The protocols detailed in this note provide a robust and reliable framework for the accurate quantification of sialic acids in glycoprotein samples. For laboratories establishing this method, adherence to fresh reagent preparation and protection from light are critical for achieving high sensitivity and reproducibility.

References

Application Notes and Protocols: The Utility of 3,4-Diaminobenzoic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,4-Diaminobenzoic acid (DABA) is a bifunctional aromatic compound that serves as a highly versatile scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring vicinal amino groups and a carboxylic acid on a benzene ring, provides an excellent foundation for the rational design of targeted enzyme inhibitors. This guide provides an in-depth exploration of DABA's primary application as a core structural motif for potent and selective inhibitors of the M1 aminopeptidase family, which are critical regulators of the immune response. Furthermore, it details comprehensive, validated protocols for researchers to utilize in screening and characterizing DABA-based inhibitors.

Introduction: Why this compound is a Privileged Scaffold

This compound is more than a simple chemical intermediate; it is a "privileged scaffold" in inhibitor design. This status is derived from its distinct chemical functionalities which can be precisely modified to achieve high-affinity binding to specific enzyme active sites.

  • Ortho-Diamino Moiety: The two adjacent amino groups are potent chelators of metal ions. This makes the DABA core an exceptional zinc-binding group (ZBG), ideal for targeting the catalytic zinc ion (Zn²⁺) found in the active site of metalloenzymes.

  • Carboxylic Acid Group: This group provides a key interaction point, often forming salt bridges or hydrogen bonds with basic residues (like Arginine or Lysine) within the enzyme's binding pocket.

  • Synthetically Tractable: The amino groups serve as convenient handles for chemical modification, allowing for the attachment of various side chains (e.g., amino acids) to probe an enzyme's substrate-binding pockets (subsites) and engineer inhibitor selectivity.[3]

While DABA is a crucial building block for various therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors through its conversion to a benzimidazole core, its most direct and powerful application is as a foundational scaffold for inhibitors of zinc aminopeptidases.[4][5][6]

Part I: Targeting the M1 Aminopeptidase Family with DABA Derivatives

Scientific Background: ERAP1, ERAP2, and IRAP as Therapeutic Targets

The oxytocinase subfamily of M1 aminopeptidases consists of three key enzymes: Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), ERAP2, and Insulin-Regulated Aminopeptidase (IRAP).[7][8] These enzymes play a pivotal role in the adaptive immune system by trimming peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the presentation of antigens to cytotoxic T-lymphocytes.

Dysregulation of this pathway is implicated in various pathologies:

  • Autoimmune Diseases: Aberrant antigen presentation can lead to the activation of self-reactive T-cells, contributing to conditions like ankylosing spondylitis.

  • Cancer Immunotherapy: Tumors can exploit these enzymes to destroy antigenic epitopes, allowing them to evade immune detection.[7] Inhibiting these enzymes could restore the presentation of tumor antigens, enhancing anti-cancer immune responses.

This direct link to human disease makes ERAP1, ERAP2, and IRAP highly attractive targets for therapeutic intervention.[9]

Mechanism of Inhibition: A Tale of Zinc Chelation and Subsite Specificity

Derivatives of DABA have been developed into some of the most potent and selective inhibitors for this enzyme class.[7][8] They function as competitive inhibitors , directly competing with the peptide substrate for binding to the enzyme's active site.

The inhibitory mechanism is twofold:

  • Zinc Chelation: The ortho-diamino groups of the DABA scaffold coordinate with the catalytic Zn²⁺ ion at the heart of the active site, effectively neutralizing its function.

  • Subsite Occupancy: Amino acid side chains, synthetically attached to one or both of the DABA's amino groups, extend into the enzyme's specificity pockets (S1, S1', etc.), mimicking the natural substrate and conferring both high potency and selectivity for one enzyme over another.

cluster_Enzyme M1 Aminopeptidase Active Site cluster_Inhibitor DABA-Derivative Inhibitor ZN Zn²⁺ S1_Pocket S1 Specificity Pocket Anchor_Residue Basic Residue (e.g., Arg/Lys) DABA_Core DABA Scaffold DABA_Core->ZN Chelation (Zinc Binding) AA_Side_Chain Amino Acid Side Chain (R1) COOH Carboxylic Acid (-COOH) AA_Side_Chain->S1_Pocket Hydrophobic/Steric Interactions COOH->Anchor_Residue Salt Bridge/ H-Bond

Caption: General binding mode of a DABA-derivative inhibitor.
Structure-Activity Relationship (SAR) Highlights

Systematic chemical modification of the DABA scaffold has yielded inhibitors with sub-micromolar and even nanomolar potency, along with remarkable selectivity between the highly homologous ERAP enzymes.

Compound ID (Reference)R1 Substitution (at 3-amino)R2 Substitution (at 4-amino)ERAP1 IC50 (µM)ERAP2 IC50 (µM)IRAP IC50 (µM)
Example 1 [8]homo-Tyrosine(OBn)Lysine> 1000.7552.5
Example 2 [8]nor-LeucineTyrosine> 1000.23710.1
Example 3 [7]homo-TyrosineTryptophan> 1001.80.105

Key Insights:

  • Selectivity for ERAP2/IRAP: Most potent inhibitors show high selectivity for ERAP2 and IRAP over ERAP1.[7][8]

  • Importance of Disubstitution: Generally, disubstituted DABA derivatives, with side chains targeting both the S1 and S1' pockets, exhibit higher potency than monosubstituted versions.[8]

  • Side Chain Identity is Crucial: As shown in the table, the specific combination of amino acid side chains dictates the potency and selectivity profile for each enzyme. For instance, combining nor-Leucine at R1 with Tyrosine at R2 yields a potent and selective ERAP2 inhibitor, while a homo-Tyrosine and Tryptophan combination produces a highly potent IRAP inhibitor.[7][8]

Part II: Experimental Protocols & Workflows

This section provides a robust, step-by-step protocol for screening DABA derivatives against M1 aminopeptidases using a continuous kinetic fluorogenic assay.

Protocol 1: IC50 Determination for DABA Inhibitors

Principle: This assay measures the enzymatic cleavage of a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). Upon cleavage by the aminopeptidase, the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule is released. The rate of increase in fluorescence is directly proportional to enzyme activity. The presence of a competitive inhibitor will decrease this rate in a dose-dependent manner, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

IC50 Determination Workflow prep 1. Reagent Preparation - Enzyme Dilutions - Inhibitor Serial Dilutions - Substrate Solution plate 2. Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor Dilutions - Add DMSO/Control Inhibitor prep->plate enzyme 3. Add Enzyme Initiate Pre-incubation (e.g., 15 min at 37°C) plate->enzyme substrate 4. Initiate Reaction Add Leu-AMC Substrate to all wells enzyme->substrate read 5. Kinetic Measurement Read Fluorescence (Ex/Em: 365/460 nm) every 60s for 30-60 min substrate->read analyze 6. Data Analysis - Calculate Initial Velocity (V₀) - Plot % Inhibition vs. [Inhibitor] - Fit to determine IC50 read->analyze

References

Application Notes & Protocols: The Use of 3,4-Diaminobenzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3,4-Diaminobenzoic acid (DABA) in polymer chemistry. DABA is a versatile aromatic compound featuring two amine groups and a carboxylic acid group, making it a critical building block for a variety of high-performance polymers.[1] This guide delves into the synthesis of key polymers derived from DABA, with a particular focus on polybenzimidazoles (PBIs). It offers detailed experimental protocols, explains the causality behind methodological choices, and presents data in a clear, accessible format to support both fundamental research and the development of novel materials.

Introduction: The Strategic Importance of this compound (DABA) in Polymer Science

This compound (IUPAC Name: this compound; Molecular Formula: C₇H₈N₂O₂) is a crystalline solid that serves as a highly versatile monomer in the synthesis of advanced polymers.[1] Its unique trifunctional nature, possessing two adjacent amino groups and a carboxylic acid moiety on a benzene ring, allows for a variety of polymerization reactions, including self-condensation and polycondensation with other monomers.[1][2]

The strategic positioning of the functional groups in DABA is key to its utility. The ortho-disposed diamines are primed for cyclization reactions, leading to the formation of heterocyclic aromatic polymers with exceptional thermal and chemical stability. The carboxylic acid group provides a reactive site for forming amide or ester linkages, or it can be leveraged to introduce specific functionalities into the polymer backbone.

This guide will focus primarily on the most prominent application of DABA: the synthesis of poly(2, 5-benzimidazole) (ABPBI), a high-performance polymer renowned for its thermal stability. We will also explore its use in creating other polymeric structures, such as aromatic polyamides.

Synthesis of Poly(2,5-benzimidazole) (ABPBI) via Self-Polycondensation of DABA

Polybenzimidazoles (PBIs) are a class of aromatic heterocyclic polymers known for their outstanding thermal and chemical resistance.[2] ABPBI, synthesized from the self-condensation of DABA, offers a more cost-effective and less toxic alternative to other PBIs, such as those derived from 3,3',4,4'-tetraaminodiphenyl (TADP).[2]

Underlying Chemistry and Rationale

The self-polycondensation of DABA proceeds through a step-growth mechanism in a dehydrating acidic medium, typically polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[2] The reaction involves the formation of an amide linkage between the carboxylic acid of one DABA molecule and an amino group of another, followed by an intramolecular cyclodehydration to form the stable benzimidazole ring.

Causality Behind Experimental Choices:

  • Dehydrating Acidic Medium (PPA/MSA): The use of a strong, dehydrating acid is critical for two reasons. First, it protonates the carboxylic acid group, activating it for nucleophilic attack by the amino group. Second, it efficiently removes the water generated during both the amidation and the subsequent cyclization steps, driving the equilibrium towards polymer formation. PPA and MSA also serve as excellent solvents for the resulting rigid-rod polymer, preventing premature precipitation and allowing for the attainment of high molecular weights.

  • High Temperature: The reaction is typically conducted at elevated temperatures (150-200°C) to overcome the activation energy for both the amidation and the cyclization steps and to ensure the polymer remains in solution.[2]

  • Inert Atmosphere: The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can compromise the polymer's structure and properties.

Visualization of ABPBI Synthesis

The synthesis of ABPBI from DABA can be visualized as a two-stage process occurring in a single pot.

ABPBI_Synthesis cluster_step1 Step 1: Polyamidation cluster_step2 Step 2: Cyclodehydration DABA1 This compound (DABA) Amide_Intermediate Polyamide Intermediate DABA1->Amide_Intermediate + DABA - H₂O DABA2 This compound (DABA) DABA2->Amide_Intermediate ABPBI Poly(2,5-benzimidazole) (ABPBI) Amide_Intermediate->ABPBI - H₂O (Intramolecular)

Caption: Workflow for ABPBI synthesis from DABA.

Detailed Experimental Protocol: ABPBI Synthesis

This protocol describes the synthesis of high molecular weight ABPBI suitable for spinning into fibers.[2]

Materials:

  • This compound (DABA), purity >99.5%

  • Methane sulfonic acid (MSA)

  • Phosphorus pentoxide (P₂O₅) (optional, as an additional dehydrating agent)

  • Nitrogen or Argon gas (high purity)

  • Ammonia solution (aqueous)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet/outlet, and a condenser.

  • Heating mantle with temperature controller.

  • Vacuum pump.

  • Schlenk line for inert atmosphere operations.

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the reactor setup and ensure all glassware is thoroughly dried.

    • Purge the system with inert gas for at least 30 minutes to remove oxygen and moisture.

  • Monomer and Solvent Addition:

    • Under a positive flow of inert gas, charge the flask with methane sulfonic acid (MSA).

    • Slowly add the high-purity this compound (DABA) to the MSA with vigorous stirring. The monomer concentration should be carefully controlled as it affects the viscosity of the final polymer solution.

  • Polymerization Reaction:

    • Heat the reaction mixture slowly to a temperature range of 150°C to 200°C.[2]

    • Apply a moderate vacuum (0.5 to 10 mm Hg) to facilitate the removal of water vapor.[2]

    • Maintain the reaction at this temperature and pressure for a period of 3 to 6 hours.[2] The solution will become increasingly viscous as the polymerization proceeds.

  • Polymer Precipitation and Neutralization:

    • After the required reaction time, cool the viscous polymer solution (dope) to room temperature.

    • Slowly pour the polymer dope into a stirred aqueous ammonia solution. This will precipitate the polymer and neutralize the acidic solvent.

    • Continue stirring until the polymer solidifies completely.

  • Washing and Purification:

    • Filter the precipitated polymer and wash it extensively with deionized water until the filtrate is neutral. This step is crucial to remove any residual acid and salts.

    • Further purify the polymer by stirring it in an aqueous ammonia solution overnight, followed by another round of washing with deionized water.

  • Drying:

    • Dry the purified ABPBI polymer in a vacuum oven at an elevated temperature (e.g., 150°C) for 24 hours or until a constant weight is achieved.

Data Presentation: Typical Properties of DABA-derived ABPBI
PropertyTypical Value
Inherent Viscosity> 1.0 dL/g
Molecular Weight> 30,000 g/mol [2]
Thermal Decomposition Temp.> 450 °C
Glass Transition Temp.~200 °C (for aliphatic PBIs)[3]
Mechanical StrengthHigh (up to 129.3 ± 7.1 MPa for some PBIs)[3]

DABA in the Synthesis of Aromatic Polyamides

While PBIs represent a major application, the bifunctional amine and monofunctional carboxylic acid nature of DABA also allows it to be incorporated into other polymer structures, such as aromatic polyamides (aramids). In these syntheses, DABA can act as a comonomer to introduce specific properties.

Synthetic Strategy

DABA can be reacted with aromatic diacids or their corresponding diacid chlorides to form polyamides.[4] The Yamazaki-Higashi phosphorylation reaction is a common method for direct polycondensation of diamines and diacids, employing triphenyl phosphite (TPP) and pyridine.[4]

Causality Behind Experimental Choices:

  • Phosphorylation Method: This method avoids the need for highly reactive and moisture-sensitive acid chlorides. The TPP/pyridine system activates the carboxylic acid groups in-situ, allowing for polycondensation under milder conditions.

  • Aprotic Polar Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are used to keep the rigid polyamide chains in solution during polymerization.[4]

  • Addition of Salts (LiCl): The addition of salts like lithium chloride can improve the solubility of the resulting aramids by disrupting the strong intermolecular hydrogen bonding between polymer chains.[5]

Visualization of Polyamide Synthesis

Polyamide_Synthesis cluster_polycondensation Direct Polycondensation DABA This compound (or other diamine) Polyamide Aromatic Polyamide DABA->Polyamide Diacid Aromatic Diacid (e.g., Isophthalic Acid) Diacid->Polyamide + TPP/Pyridine - H₂O

Caption: General workflow for aromatic polyamide synthesis.

Detailed Experimental Protocol: Aromatic Polyamide Synthesis

This protocol outlines a general procedure for synthesizing an aromatic polyamide using DABA (or a related diamine) and an aromatic diacid via the Yamazaki-Higashi method.

Materials:

  • This compound (DABA) or other aromatic diamine

  • Aromatic dicarboxylic acid (e.g., 4,4'-Oxydibenzoic acid)[4]

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-necked flask with a mechanical stirrer, gas inlet, and condenser.

  • Heating mantle with temperature controller.

Procedure:

  • Reagent Preparation:

    • Dry the NMP, pyridine, and LiCl before use. Ensure all monomers are of high purity.

  • Reaction Setup:

    • In the reaction flask under a nitrogen atmosphere, dissolve the diamine, dicarboxylic acid, and LiCl in a mixture of NMP and pyridine.

  • Polycondensation:

    • Add triphenyl phosphite (TPP) to the stirred solution.

    • Heat the reaction mixture to approximately 100-120°C and maintain for 3-5 hours. The solution will become viscous.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification and Drying:

    • Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove residual solvents and byproducts.

    • Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Other Applications and Future Directions

The unique structure of DABA also lends itself to other areas of polymer and materials science:

  • Proton Exchange Membranes: DABA-based copolymers have been investigated for use in high-temperature proton exchange membrane fuel cells due to their ability to be doped with phosphoric acid.[6][7]

  • Hyperbranched Polymers: The A₂B functionality of 3,5-diaminobenzoic acid (an isomer of DABA) has been used to create hyperbranched poly(ester-amide)s.[8]

  • Porous Resins: Crosslinked porous polyamine resins containing diaminobenzoic acid have been synthesized for applications in dye adsorption and water purification.[9]

The versatility of this compound continues to make it a valuable monomer for the development of novel polymers with tailored properties for a wide range of applications, from advanced materials to pharmaceuticals.

References

Application Notes & Protocols: The Utility of 3,4-Diaminobenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 3,4-Diaminobenzoic acid (3,4-DABA), a seemingly simple aromatic compound, stands out as a preeminent building block in pharmaceutical research and development.[1] Its strategic value is rooted in a unique trifunctional architecture: a carboxylic acid group and two adjacent amino groups on a benzene ring. This specific arrangement of an ortho-diamine system with a carboxylic acid "handle" provides chemists with multiple reactive sites that can be addressed with high chemo-selectivity, enabling the construction of complex molecular frameworks.[1]

The ortho-diamine functionality is a direct precursor to the benzimidazole heterocycle, a privileged scaffold in drug discovery known for its broad biological activities, including anticancer and antimicrobial effects.[2][3] Simultaneously, the carboxylic acid and amino groups serve as versatile points for amide bond formation, allowing for the appendage of various side chains to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. This guide provides an in-depth exploration of 3,4-DABA's application in synthesizing key pharmaceutical compound classes, complete with the scientific rationale and detailed experimental protocols for researchers in drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 619-05-6[1][4][5]
Molecular Formula C₇H₈N₂O₂[1][4]
Molecular Weight 152.15 g/mol [1][4]
Appearance Off-white to light brown crystalline solid[1][5]
Melting Point ~210-216 °C (with decomposition)[2][4]
Solubility Moderately soluble in water; soluble in polar organic solvents[1]

Core Synthetic Applications & Rationale

The utility of 3,4-DABA is best illustrated through its application in the synthesis of distinct, high-value pharmaceutical scaffolds.

The Benzimidazole Scaffold: A Cornerstone for Anticancer and Antimicrobial Agents

Expertise & Rationale: The benzimidazole ring is a bicyclic aromatic heterocycle that is isosteric to purine, allowing it to interact with a wide array of biological targets. This has established it as a "privileged scaffold" in medicinal chemistry.[3] The most direct and efficient route to this scaffold is the Phillips condensation, which involves the cyclization of an ortho-phenylenediamine with a carboxylic acid or its equivalent (e.g., an aldehyde followed by oxidation). 3,4-DABA is an ideal substrate for this transformation, as its ortho-diamine moiety readily undergoes condensation to form the benzimidazole ring, while the appended carboxylic acid at the 5-position (or 4-position, depending on numbering) provides a crucial handle for further modification.

This strategy is central to the development of several classes of therapeutics, including Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.[6][7] PARP inhibitors function by blocking a key DNA repair pathway, inducing synthetic lethality in cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations.[4] Many potent PARP inhibitors are built upon a benzimidazole-carboxamide core, a structure directly accessible from 3,4-DABA.[8]

Visualization: General Synthesis of Benzimidazole-5-Carboxylic Acids

G cluster_reactants Reactants DABA This compound Product 2-Substituted-1H-benzimidazole- 5-carboxylic Acid DABA->Product Condensation & Cyclization RCHO Aldehyde (R-CHO) RCHO->Product Oxidant Oxidant (e.g., O2, H2O2) Oxidant->Product caption Fig 1. Phillips condensation of 3,4-DABA with an aldehyde.

Fig 1. Phillips condensation of 3,4-DABA with an aldehyde.
Scaffold for M1 Aminopeptidase Inhibitors in Immunomodulation

Expertise & Rationale: Members of the M1 aminopeptidase family, including ERAP1, ERAP2, and IRAP, play critical roles in modulating the human immune response by trimming antigenic peptides before their presentation by MHC class I molecules.[9] The development of selective inhibitors for these enzymes is a promising strategy for treating autoimmune diseases and certain cancers. 3,4-DABA has emerged as a highly effective scaffold for this purpose.[1][10]

The rationale for its use is twofold:

  • Rigid Presentation: The rigid aromatic core of 3,4-DABA acts as a stable platform to orient appended amino acid side chains into the S1 and S1' pockets of the enzyme's active site.

  • Tunable Selectivity: The three functional groups of 3,4-DABA allow for systematic and selective derivatization. By coupling different amino acids to the C3-amino, C4-amino, or C1-carboxyl positions, researchers can fine-tune the inhibitor's potency and selectivity for different aminopeptidase isoforms.[11]

Visualization: Synthetic Workflow for DABA-Based Inhibitors

G start Start: 3,4-DABA (or Methyl Ester) protect Selective Protection (e.g., Boc on one amine) start->protect Step 1 couple1 Amide Coupling: Amino Acid 1 (R1) protect->couple1 Step 2 couple2 Amide Coupling: Amino Acid 2 (R2) couple1->couple2 Step 3 deprotect Final Deprotection couple2->deprotect Step 4 product Potent & Selective M1 Aminopeptidase Inhibitor deprotect->product Step 5 caption Fig 2. General workflow for synthesizing DABA-based enzyme inhibitors.

Fig 2. General workflow for synthesizing DABA-based enzyme inhibitors.

Table 2: Example Inhibitory Activity of DABA-Derived Aminopeptidase Inhibitors

Compound ID (Reference)R1 SubstituentR2 SubstituentERAP1 IC₅₀ (nM)ERAP2 IC₅₀ (nM)IRAP IC₅₀ (nM)
4u [9]ArgTrp920237105
4x [9]ArgTyr9600518627
10n [11]NleTyr>100,0007551300

(Data extracted from Papakyriakou et al., 2015. R1 and R2 refer to amino acids coupled at different positions of the DABA scaffold. Nle = Norleucine)

Detailed Experimental Protocols

Trustworthiness & Safety: These protocols are representative methodologies derived from authoritative literature. Researchers must conduct their own risk assessments. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid

This protocol demonstrates the synthesis of a benzimidazole core structure, a key intermediate for PARP inhibitors and other therapeutic agents, via oxidative condensation.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Hydrogen Peroxide (30% aq. solution, 2.2 eq)

  • Hydrochloric Acid (2M aq. solution)

  • Acetonitrile (solvent)

  • Sodium Bicarbonate (saturated aq. solution)

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.52 g, 10 mmol) and acetonitrile (40 mL).

  • Addition of Aldehyde: Add 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol) to the suspension. Stir for 10 minutes at room temperature.

  • Initiation of Cyclization: Slowly add 2M hydrochloric acid (5 mL) to the mixture.

  • Oxidation: Add 30% hydrogen peroxide (e.g., 2.5 mL, ~22 mmol) dropwise to the stirring mixture over 15 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Isolation: The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold deionized water (3 x 20 mL) and cold acetonitrile (1 x 10 mL).

  • Drying: Dry the purified solid in a vacuum oven at 60 °C overnight to yield the title compound as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product will show characteristic aromatic signals for both the benzimidazole and chlorophenyl rings, and the loss of the aldehyde and amine protons from the starting materials.

Protocol 2: Synthesis of Methyl 4-amino-3-(tert-butoxycarbonylamino)benzoate

This protocol details the selective mono-Boc protection of methyl 3,4-diaminobenzoate, a critical first step in the multi-step synthesis of M1 aminopeptidase inhibitors. This intermediate allows for subsequent selective functionalization of the remaining free amine.

Materials & Reagents:

  • Methyl 3,4-diaminobenzoate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA, 1.1 eq)

  • Saturated aq. Sodium Bicarbonate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve methyl 3,4-diaminobenzoate (e.g., 1.66 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (e.g., 1.53 mL, 11 mmol) to the solution.

  • Addition of Protecting Group: In a separate flask, dissolve Boc₂O (e.g., 2.3 g, 10.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled reaction mixture over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the formation of the mono-protected product versus the di-protected byproduct by TLC.

  • Workup: Dilute the reaction mixture with DCM (50 mL) and wash with saturated sodium bicarbonate solution (2 x 40 mL) and then brine (1 x 40 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired mono-protected product.

Causality: The C4-amino group is generally more nucleophilic than the C3-amino group (which is ortho to the electron-withdrawing ester), leading to preferential reaction at the C4 position under controlled conditions. Using slightly over 1 equivalent of Boc₂O at low temperature helps to minimize the formation of the di-protected byproduct.

Conclusion

This compound is a cornerstone intermediate that provides a direct and efficient entry into pharmaceutically relevant scaffolds. Its trifunctional nature allows for the rational design and synthesis of complex molecules, from the privileged benzimidazole core of anticancer agents to the highly substituted scaffolds of next-generation immunomodulators. The protocols and strategies outlined in this guide demonstrate the robust and versatile chemistry of 3,4-DABA, solidifying its importance for researchers and professionals dedicated to the advancement of drug discovery.

References

Application Note: Fluorometric Quantification of α-Keto Acids with 3,4-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Keto acids are pivotal intermediates in cellular metabolism, linking carbohydrate and amino acid pathways. Their quantification is crucial for studying metabolic regulation, disease states, and the effects of therapeutic agents. This document provides a detailed methodology for the sensitive and robust quantification of α-keto acids using a fluorometric assay based on derivatization with 3,4-Diaminobenzoic acid (DABA). The reaction yields a highly fluorescent quinoxalinone derivative, enabling precise measurement using standard fluorescence plate readers. This application note details the underlying chemistry, provides step-by-step protocols for sample and standard preparation, and offers guidance on data analysis and validation to ensure scientific rigor.

Principle of the Method

The quantification of α-keto acids using this compound (DABA) is based on a classic condensation reaction. In an acidic environment and with the application of heat, the two adjacent amino groups of DABA react with the two carbonyl groups (the ketone and the carboxylic acid) of an α-keto acid. This reaction forms a stable, heterocyclic quinoxalinone derivative that is intensely fluorescent, while the parent molecules are not.

The fluorescence intensity of the resulting solution is directly proportional to the concentration of the α-keto acid in the sample. This relationship allows for the creation of a standard curve using known concentrations of a specific α-keto acid (e.g., α-ketoglutarate), which can then be used to determine the concentration of the analyte in unknown biological samples. While this note focuses on DABA, other ortho-diamine reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) operate on the same principle and may offer enhanced sensitivity.[1][2]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product alpha_keto_acid α-Keto Acid plus1 + alpha_keto_acid->plus1 daba This compound (DABA) plus1->daba quinoxalinone Fluorescent Quinoxalinone Derivative daba->quinoxalinone  Δ, H⁺   plus2 + 2H₂O quinoxalinone->plus2

Caption: Condensation of an α-keto acid with DABA to form a fluorescent product.

Materials and Reagents

  • α-Keto Acid Standard: α-Ketoglutaric acid (or other relevant α-keto acid), high purity.

  • Derivatization Reagent: this compound (DABA), ≥98% purity.

  • Acid: Hydrochloric Acid (HCl), concentrated.

  • Solvent: Deionized water (ddH₂O), HPLC grade.

  • Buffer (Optional, for sample dilution): 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • For Biological Samples:

    • Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization.

    • Potassium hydroxide (KOH) or Potassium bicarbonate (KHCO₃) for neutralization.

  • Equipment:

    • Fluorescence microplate reader (e.g., with filters for Ex/Em ~350-370 nm / ~410-450 nm).

    • Black, clear-bottom 96-well microplates.

    • Heating block or water bath capable of maintaining 80-100°C.

    • Microcentrifuge.

    • Calibrated pipettes and sterile pipette tips.

    • Vortex mixer.

Experimental Protocols

Reagent Preparation
  • 1 M HCl Stock: Carefully add 8.33 mL of concentrated HCl (12 M) to 91.67 mL of ddH₂O. Always add acid to water.

  • 0.5 M HCl Working Solution: Dilute the 1 M HCl stock 1:1 with ddH₂O.

  • α-Keto Acid Standard Stock (10 mM): Prepare a 10 mM stock solution of α-ketoglutarate in ddH₂O. For example, dissolve 14.61 mg of α-ketoglutaric acid (FW: 146.1 g/mol ) in 10 mL of ddH₂O. Aliquot and store at -20°C.

  • DABA Derivatization Solution (10 mg/mL): Prepare this solution fresh on the day of the experiment. Dissolve 10 mg of DABA in 1 mL of 0.5 M HCl. Protect from light by wrapping the tube in aluminum foil. This solution may have a slight yellow tint.

Sample Preparation

The high polarity and instability of α-keto acids in biological matrices necessitate careful sample preparation to ensure accurate quantification.[3][4]

  • Serum/Plasma:

    • To deproteinize, add 1 part sample (e.g., 100 µL) to 2 parts ice-cold 1 M perchloric acid.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding a potassium salt solution (e.g., 3 M KHCO₃) dropwise until the pH is near neutral (check with pH paper). The perchlorate will precipitate as potassium perchlorate.

    • Centrifuge again at 13,000 x g for 5 minutes to pellet the salt.

    • The resulting supernatant is ready for the assay. Note the dilution factor.

  • Tissue Homogenates:

    • Homogenize the tissue on ice in a suitable buffer (e.g., PBS) and then deproteinize the homogenate using the perchloric acid method described above.

    • Alternatively, methanol precipitation can be used.[5][6] Add 4 volumes of ice-cold methanol to 1 volume of tissue homogenate, vortex, and centrifuge at high speed to pellet proteins. Evaporate the methanol from the supernatant before the assay.

  • Cell Lysates:

    • Harvest and wash cells in ice-cold PBS.

    • Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles) in a minimal volume.

    • Deproteinize the lysate as described for serum/plasma.[2]

Assay Procedure (96-Well Plate Format)
  • Prepare Standard Curve: Perform serial dilutions of the 10 mM α-Keto Acid Standard Stock to create standards ranging from 1 mM down to low µM concentrations. A typical standard curve might include concentrations of 1000, 500, 250, 125, 62.5, 31.25, and 0 µM. Prepare these dilutions in the same buffer as your prepared samples (e.g., neutralized PCA extract buffer or PBS).

  • Set Up the Plate:

    • Add 50 µL of each standard, sample, and blank (buffer only) to separate wells of a black, clear-bottom 96-well plate.

    • Expert Insight: It is critical to run a "sample blank" for each biological sample. This well will contain 50 µL of the sample but will receive 50 µL of 0.5 M HCl without DABA in the next step. This accounts for any endogenous fluorescence in the sample matrix.

  • Derivatization Reaction:

    • To all wells (except sample blanks), add 50 µL of the freshly prepared DABA Derivatization Solution.

    • To the "sample blank" wells, add 50 µL of 0.5 M HCl.

    • Mix the plate gently on a shaker for 1 minute.

    • Seal the plate with an adhesive plate sealer to prevent evaporation.

    • Incubate the plate in a heating block or water bath at 85°C for 45 minutes.[2] Protect the plate from light during incubation.

  • Measurement:

    • Cool the plate to room temperature for 10 minutes.

    • Read the fluorescence on a microplate reader. While optimal wavelengths should be determined empirically, typical settings for similar quinoxalinone derivatives are:

      • Excitation: 350 - 370 nm

      • Emission: 410 - 450 nm[5][7]

Data Analysis and Validation

Calculation
  • Correct for Blanks: For each standard and sample, subtract the average fluorescence reading of the blank wells (0 µM standard) to get the net fluorescence. For biological samples, first subtract the reading from their corresponding "sample blank" to correct for endogenous fluorescence, then subtract the buffer blank reading.

  • Generate Standard Curve: Plot the net fluorescence of the standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.99 is considered a good fit.

  • Calculate Sample Concentration: Use the equation from the linear regression to calculate the concentration of the α-keto acid in your samples.

    • Concentration (µM) = (Net Fluorescence of Sample - c) / m

  • Account for Dilution: Remember to multiply the calculated concentration by any dilution factors introduced during sample preparation.

Assay Performance and Data Presentation

The performance of the assay should be validated for linearity and sensitivity. The results can be summarized in a table for clarity.

Standard Conc. (µM)Net Fluorescence (RFU)
100018540
5009320
2504580
1252310
62.51150
31.25580
050
Caption: Example data for an α-ketoglutarate standard curve.
Specificity and Potential Interferences
  • Specificity: The assay is selective for α-keto acids due to the specific chemical reaction requiring adjacent keto and carboxylic acid groups.[8] It will not react with β- or γ-keto acids, or other carbonyl-containing compounds like simple aldehydes and ketones. However, the assay does not typically distinguish between different types of α-keto acids (e.g., pyruvate vs. α-ketoglutarate). For separation, HPLC is required.[1][7][8]

  • Interfering Substances:

    • Endogenous Fluorescence: Biological samples may contain naturally fluorescent molecules. The use of a sample-specific blank is essential to mitigate this.

    • Reducing Agents: Strong reducing agents in the sample could potentially interfere with the reaction, though this is less common after deproteinization.

    • High Drug Concentrations: In drug development, the therapeutic agent itself or its metabolites could be fluorescent or interfere with the assay.[9] It is crucial to test for such interference by spiking the drug into a blank sample.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Sample Collection (Serum, Tissue, Cells) p2 Deproteinization & Neutralization p1->p2 a1 Pipette Standards, Samples, & Blanks into 96-Well Plate p2->a1 p3 Prepare Standards & Reagents p3->a1 a2 Add DABA Reagent a1->a2 a3 Seal Plate & Incubate (e.g., 85°C, 45 min) a2->a3 a4 Cool to Room Temp a3->a4 d1 Read Fluorescence (Ex: ~360nm, Em: ~430nm) a4->d1 d2 Subtract Blanks d1->d2 d3 Plot Standard Curve (Linear Regression) d2->d3 d4 Calculate Sample Concentrations d3->d4

Caption: High-level workflow for the fluorometric quantification of α-keto acids.

Conclusion

The fluorometric quantification of α-keto acids using this compound is a sensitive, specific, and high-throughput method suitable for a wide range of research applications. Proper sample preparation to remove interfering proteins and accounting for endogenous sample fluorescence are critical for generating accurate and reliable data. This method provides a powerful tool for researchers investigating metabolic pathways in health, disease, and in response to therapeutic interventions.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3,4-Diaminobenzoic Acid Resin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of 3,4-Diaminobenzoic acid (DABA) and its derivatives as versatile "safety-catch" linkers in solid-phase peptide synthesis (SPPS). We provide an in-depth exploration of the chemical principles and field-proven protocols for the synthesis of C-terminal modified peptides, with a particular focus on peptide thioesters for native chemical ligation (NCL) and on-resin head-to-tail cyclization of peptides. This document is designed to equip researchers with the necessary knowledge to leverage DABA-based methodologies for the efficient production of complex peptides for therapeutic and research applications.

Introduction: The Power of the Diaminobenzoic Acid Linker in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, offering significant advantages in purification and automation over traditional solution-phase methods.[1][2][3] The choice of linker, which tethers the growing peptide chain to the solid support, is a critical determinant of the final peptide's C-terminal functionality.[4] The this compound (DABA) linker, often referred to as the Dbz linker, operates on a "safety-catch" principle.[4] This means the linker is stable to the standard conditions of Fmoc-based SPPS but can be "activated" post-synthesis to facilitate cleavage under specific conditions, yielding a variety of C-terminal modifications.[3][4]

The core of the DABA linker's utility lies in its ortho-diamino functionality.[5] Following peptide chain elongation, the aniline nitrogen atoms can be selectively acylated and induced to cyclize, forming a reactive N-acyl-benzimidazolinone (Nbz) moiety.[4][6] This activated species is susceptible to nucleophilic attack, enabling the release of the peptide from the resin with a desired C-terminal functional group.[7]

A notable derivative, 3-amino-4-(methylamino)benzoic acid (MeDbz), has emerged as a powerful tool for on-resin peptide cyclization, further expanding the synthetic capabilities of this linker family.[5][6][8] This guide will provide detailed protocols for both linear peptide thioester synthesis and on-resin cyclization using DABA-based linkers.

Core Principles and Workflow Overview

The general workflow for utilizing DABA resin in SPPS involves several key stages, from initial resin preparation to the final cleavage of the modified peptide. The versatility of the DABA linker allows for multiple synthetic endpoints depending on the activation and cleavage strategy employed.

DABA_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation cluster_activation Linker Activation cluster_cleavage Cleavage & Modification Resin Aminomethyl Resin Load_DABA Couple Fmoc-DABA-OH or Fmoc-AA-DABA-OH Resin->Load_DABA DABA_Resin DABA-Resin Load_DABA->DABA_Resin SPPS Standard Fmoc-SPPS Cycles (Deprotection & Coupling) DABA_Resin->SPPS Linear_Peptide Resin-Bound Linear Peptide SPPS->Linear_Peptide Activate Acylation & Cyclization (e.g., p-nitrophenyl chloroformate) Linear_Peptide->Activate Activated_Peptide Resin-Bound N-acylurea Peptide Activate->Activated_Peptide Thiolysis Thiolysis Activated_Peptide->Thiolysis Cyclization Intramolecular Cyclization Activated_Peptide->Cyclization Peptide_Thioester Peptide Thioester Thiolysis->Peptide_Thioester Cyclic_Peptide Cyclic Peptide Cyclization->Cyclic_Peptide

Caption: General workflow for SPPS using DABA resin.

Application I: Synthesis of Peptide Thioesters

Peptide thioesters are crucial intermediates for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[2] The DABA linker provides an efficient route to C-terminal peptide thioesters using Fmoc-based SPPS.[2]

Rationale and Mechanistic Insight

The synthesis of peptide thioesters via the DABA linker hinges on the post-synthesis activation to an N-acyl-benzimidazolinone (Nbz). This Nbz moiety is a mild acylating agent that readily undergoes thiolysis upon treatment with a suitable thiol, releasing the peptide as a C-terminal thioester.[7][9] This "safety-catch" approach is advantageous as the amide bond of the linker is stable throughout the Fmoc-SPPS cycles.[7]

Thioester_Mechanism Resin_Peptide Resin-Peptide-DABA Activated Resin-Peptide-Nbz Resin_Peptide->Activated 1. p-nitrophenyl chloroformate 2. Base (e.g., DIPEA) Thioester Peptide-SR' + Resin Activated->Thioester Thiol (R'-SH)

Caption: Mechanism of peptide thioester formation.

Detailed Protocols

Protocol 3.2.1: Loading of Fmoc-DABA-OH onto Aminomethyl Resin

This protocol describes the initial preparation of the DABA-functionalized resin. Alternatively, pre-loaded Fmoc-amino acid-DABA linkers can be synthesized in one step and then coupled to the resin.[10][11]

StepProcedureReagents and Conditions
1Resin SwellingSwell aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for 1 hour.
2CouplingCouple Fmoc-3,4-diaminobenzoic acid (2-4 eq.) using a standard coupling agent like HBTU (2-4 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (4-8 eq.) in DMF.
3ReactionAgitate the mixture at room temperature for 2-4 hours.
4CappingCap any unreacted amino groups with a capping mixture (e.g., acetic anhydride/pyridine/DMF).
5WashingWash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 3.2.2: Peptide Elongation and Linker Activation

StepProcedureReagents and Conditions
1Fmoc DeprotectionRemove the Fmoc group from the DABA linker with 20% piperidine in DMF.
2Peptide SynthesisPerform standard Fmoc-SPPS cycles to assemble the desired peptide sequence.[3][12]
3ActivationAfter synthesis, wash the resin with DCM. Add p-nitrophenyl chloroformate (5 eq.) in DCM and agitate for 1 hour.
4CyclizationWash the resin with DCM and then treat with 0.5 M DIPEA in DMF for 30 minutes to induce cyclization to the Nbz form.
5WashingWash the resin with DMF and DCM.

Protocol 3.2.3: Cleavage and Thioester Formation

StepProcedureReagents and Conditions
1Cleavage CocktailPrepare a cleavage cocktail of Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5).[13][14]
2CleavageTreat the resin with the cleavage cocktail for 2-3 hours at room temperature.
3ThiolysisAfter cleavage and precipitation of the peptide-Nbz, dissolve the crude product in a ligation buffer (e.g., 6 M Gn-HCl, 200 mM phosphate buffer, pH 7.5) containing the desired thiol (e.g., benzyl mercaptan or thiophenol).
4PurificationPurify the resulting peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application II: On-Resin Head-to-Tail Peptide Cyclization

Cyclic peptides are of great interest in drug discovery due to their enhanced stability and conformational rigidity.[8] The 3-amino-4-(methylamino)benzoic acid (MeDbz) linker, a modification of the DABA linker, facilitates an efficient on-resin cyclization strategy.[5][6][8]

Rationale and Mechanistic Insight

The MeDbz linker enables a one-pot cyclization and cleavage process.[4][7] The N-terminal cysteine of the linear peptide acts as an intramolecular nucleophile, attacking the activated MeDbz linker to form a thioester intermediate. This is followed by a rapid S-to-N acyl shift, resulting in the formation of a stable amide bond and the release of the cyclic peptide from the resin.[4][8] This method is particularly advantageous as it avoids the need for high dilution conditions often required for solution-phase cyclization.

Cyclization_Workflow Start Resin-Bound Linear Peptide (N-terminal Cys) on MeDbz Resin Thiolysis Intramolecular Thiolysis (N-terminal Cys attacks activated linker) Start->Thiolysis Thioester_Intermediate Resin-Bound Thioester Intermediate Thiolysis->Thioester_Intermediate Acyl_Shift S->N Acyl Shift Thioester_Intermediate->Acyl_Shift Final_Product Cleaved Cyclic Peptide Acyl_Shift->Final_Product

Caption: On-resin cyclization workflow using the MeDbz linker.

Detailed Protocols

Protocol 4.2.1: Synthesis of Linear Peptide on MeDbz Resin

StepProcedureReagents and Conditions
1Resin PreparationPrepare MeDbz resin by coupling Fmoc-MeDbz-OH to an appropriate aminomethyl resin as described in Protocol 3.2.1.
2Peptide SynthesisSynthesize the linear peptide precursor using standard Fmoc-SPPS. The sequence must be designed with an N-terminal cysteine residue.
3Final DeprotectionAfter assembling the full-length linear peptide, remove the N-terminal Fmoc group using 20% piperidine in DMF.
4WashingThoroughly wash the resin with DMF and DCM.

Protocol 4.2.2: On-Resin Cyclization and Cleavage

StepProcedureReagents and Conditions
1Linker ActivationActivate the MeDbz linker by treating the resin with p-nitrophenyl chloroformate (5 eq.) in DCM for 1 hour.
2Cyclization InductionWash the resin with DCM and then add a solution of a non-nucleophilic base like DIPEA (10 eq.) in DMF.
3ReactionAllow the cyclization-cleavage reaction to proceed at room temperature for 12-24 hours.
4Product CollectionCollect the solution containing the cleaved cyclic peptide.
5PurificationPurify the cyclic peptide by RP-HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Monitor coupling reactions using a ninhydrin test. Double coupling or the use of more potent coupling agents like HATU or HCTU may be necessary for difficult sequences.

  • Side Reactions: Aspartimide formation can be a significant side reaction during Fmoc-SPPS, especially with aspartic acid residues.[5] Using protecting groups like Omn-Asp can mitigate this issue.

  • Low Cleavage Yield: Ensure complete removal of DMF before cleavage, as it can inhibit the TFA-mediated reaction.[14] The cleavage time may need to be optimized depending on the peptide sequence.

  • Dimerization during Cyclization: While on-resin cyclization minimizes intermolecular reactions, some dimerization may still occur. Optimizing resin loading and reaction conditions can help to favor intramolecular cyclization.

Conclusion

The this compound linker and its derivatives represent a powerful and versatile tool in the solid-phase synthesis of complex peptides. The "safety-catch" strategy enables the efficient production of peptide thioesters for native chemical ligation and facilitates on-resin cyclization, providing access to a broader range of peptide structures for therapeutic and research purposes. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully implement these advanced peptide synthesis techniques in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-Diaminobenzoic Acid (DABA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this critical building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your synthesis.

Section 1: At-a-Glance Troubleshooting

Before diving into detailed FAQs, the table below provides a rapid overview of common issues, their probable causes, and immediate actions you can take.

Observed Problem Potential Cause(s) Recommended Solution(s)
Final product is dark brown, purple, or black instead of off-white/light brown. Air Oxidation: The ortho-diamine moiety is highly susceptible to oxidation by atmospheric oxygen, forming highly colored polymeric impurities.• Perform the final reduction and all subsequent workup steps (filtration, drying) under an inert atmosphere (Nitrogen or Argon).• Degas all solvents used in the final steps.• Store the final product under an inert atmosphere and protect it from light.
Low overall yield. 1. Incomplete Reduction: The nitro group reduction is sluggish or incomplete.2. Decarboxylation: Loss of the -COOH group due to excessive heat or harsh pH.3. Loss during Workup: Product lost during extraction or recrystallization.1. Monitor the reduction by TLC. If incomplete, add more reducing agent or increase reaction time. Consider a different reducing system (e.g., H₂/Pd-C).2. Avoid temperatures above 100°C during workup, especially in aqueous or acidic conditions.[1]3. Optimize recrystallization solvent and volume. Ensure pH is appropriate for precipitation during workup.
TLC/NMR analysis shows the presence of o-phenylenediamine. Decarboxylation: The carboxylic acid group has been cleaved from the aromatic ring, a known side reaction at high temperatures.[1][2]• Strictly control the temperature during the final hydrolysis and reduction steps. Use a water bath for precise temperature management.• If performing reactions in high-temperature water, minimize reaction time.[1]
Product contains residual 4-amino-3-nitrobenzoic acid. Incomplete Reduction: The reducing agent was insufficient, inactive, or the reaction time was too short.• Ensure the reducing agent (e.g., sodium dithionite, ammonium sulfide) is fresh and active.• Monitor the reaction progress meticulously using TLC until the starting material spot disappears completely.• Consider catalytic hydrogenation (H₂, Pd/C) for a cleaner, more efficient reduction.
The nitration step (Step 2) yields multiple products or low yield of the desired isomer. Incorrect Temperature Control: Nitration is highly exothermic. Poor temperature control can lead to over-nitration or formation of other isomers.• Maintain the reaction temperature strictly, typically between 0-10°C, using an ice-salt bath.• Add the nitrating agent (e.g., HNO₃) dropwise and slowly to manage the exotherm.

Section 2: Synthesis Pathway & Side Reactions Overview

The most common laboratory synthesis of this compound initiates from 4-aminobenzoic acid. The workflow involves protection, nitration, deprotection, and reduction. Understanding this pathway is key to diagnosing issues.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A 4-Aminobenzoic Acid B 4-Acetamidobenzoic Acid A->B Ac₂O / AcOH C 3-Nitro-4-acetamidobenzoic Acid B->C HNO₃ / H₂SO₄ D 4-Amino-3-nitrobenzoic Acid C->D Acid/Base Hydrolysis E This compound (DABA) D->E Reduction (e.g., Na₂S₂O₄) H D->H Incomplete Reaction Remains with E F Colored Polymeric Impurities E->F O₂ (Air Oxidation) G o-Phenylenediamine E->G Heat (Decarboxylation)

Caption: Main synthesis pathway and key side reactions.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final DABA product is a dark brown powder, not the expected off-white solid. What happened and can I fix it?

A1: Cause and Mechanism This is the most common issue and is almost always due to the air oxidation of the final product. Aromatic compounds with vicinal amino groups, like the ortho-diamine in DABA, are exceptionally sensitive to atmospheric oxygen. The oxidation process involves the formation of radical species that rapidly polymerize into complex, highly-colored structures, often phenazine-like in nature.[3] This reaction is often catalyzed by trace metals and light.

Troubleshooting and Prevention:

  • Inert Atmosphere is Crucial: During the final reduction step and all subsequent workup procedures (filtration, washing, drying), you must work under an inert atmosphere (N₂ or Ar). Use Schlenk line techniques or a glovebox if possible.

  • Degas Your Solvents: Before use in the final steps, thoroughly degas all solvents (water, ethanol, etc.) by bubbling N₂ or Ar through them for at least 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Purification: If you have an oxidized product, you can attempt to purify it. A common method is to dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl), which protonates the amino groups and increases solubility. The solution can then be treated with activated charcoal to adsorb the polymeric impurities. After filtering off the charcoal, the DABA can be re-precipitated by carefully adjusting the pH back to its isoelectric point (around 4-5) with a base like ammonium hydroxide.[4] This entire process should also be performed under an inert atmosphere.

  • Storage: Store the purified, dry DABA in a sealed vial under nitrogen or argon, in a desiccator, and protected from light (e.g., by wrapping the vial in aluminum foil).

Q2: My NMR spectrum shows signals for o-phenylenediamine. Where did this come from and how do I avoid it?

A2: Cause and Mechanism The presence of o-phenylenediamine is a definitive sign of decarboxylation . This is the loss of the carboxylic acid group (-COOH) as carbon dioxide (CO₂). This side reaction is primarily promoted by heat, especially under aqueous or acidic conditions.[1][5] While DABA is relatively stable at room temperature, heating it in solution, particularly above 100°C, can induce this unwanted reaction.

Caption: Decarboxylation side reaction of DABA.

Troubleshooting and Prevention:

  • Strict Temperature Control: When performing the deprotection (hydrolysis) or any heating of the final product (e.g., for recrystallization), use a thermostatically controlled water or oil bath. Avoid aggressive refluxing or direct heating on a hot plate.

  • Minimize Reaction Time at High Temperature: If a step requires heat, ensure it is for the minimum time necessary. Monitor the reaction closely by TLC so you can stop the heat as soon as the reaction is complete.

  • Purification: Separating o-phenylenediamine from DABA can be challenging due to their similar polarities. Careful column chromatography may be effective. However, prevention is far more effective than purification in this case.

Q3: The final reduction of 4-amino-3-nitrobenzoic acid is slow and incomplete. What can I do to improve it?

A3: Cause and Mechanism The reduction of an aromatic nitro group is a fundamental transformation, but its efficiency depends heavily on the choice of reagent and reaction conditions. Common issues include:

  • Reagent Inactivity: Sodium dithionite (Na₂S₂O₄) or ammonium sulfide ((NH₄)₂S) can degrade upon storage, especially if exposed to moisture and air.

  • Poor Solubility: The substrate, 4-amino-3-nitrobenzoic acid, may have limited solubility in the chosen solvent system, leading to a slow heterogeneous reaction.

  • Insufficient Stoichiometry: An inadequate amount of reducing agent will naturally lead to an incomplete reaction.

Troubleshooting and Optimization:

  • Verify Reagent Quality: Use a fresh bottle of the reducing agent.

  • Improve Solubility: For reactions with sodium dithionite, a common solvent system is an aqueous base (like NH₄OH or NaOH) to deprotonate the carboxylic acid, forming a more soluble salt.

  • Catalytic Hydrogenation: For a very clean and efficient reduction, catalytic hydrogenation is an excellent alternative.

    • Protocol: Dissolve the 4-amino-3-nitrobenzoic acid in a suitable solvent (e.g., methanol, ethanol). Add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C). Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring. The reaction is often complete within a few hours at room temperature.

    • Monitoring: The reaction can be monitored by the cessation of hydrogen uptake or by TLC.

    • Workup: After completion, the catalyst is simply filtered off (caution: Pd/C can be pyrophoric and should be filtered wet and not allowed to dry in the air), and the solvent is evaporated to yield the product. This method often produces a much cleaner crude product.

Section 4: Experimental Protocols

Protocol 1: Four-Step Synthesis of this compound

This protocol is adapted from established literature procedures.[4][6] Safety Note: Handle all reagents, especially nitric and sulfuric acids, in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Acetylation of 4-Aminobenzoic Acid

  • In a 250 mL flask, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 50 mL of water.

  • Add 12 mL (0.12 mol) of acetic anhydride while stirring.

  • Heat the mixture to reflux for 1.5-2 hours.

  • Cool the mixture in an ice bath. The white precipitate of 4-acetamidobenzoic acid will form.

  • Filter the solid, wash with cold water, and dry. (Yield: ~15-16 g, 84-89%).

Step 2: Nitration of 4-Acetamidobenzoic Acid

  • In a 125 mL flask, carefully add 18.0 g (0.1 mol) of 4-acetamidobenzoic acid to 20 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 7 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping it cold.

  • Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After addition, let the mixture stir at room temperature for 1 hour.

  • Pour the reaction mixture onto ~100 g of crushed ice.

  • Filter the resulting yellow precipitate (3-nitro-4-acetamidobenzoic acid), wash thoroughly with cold water until the washings are neutral, and dry. (Yield: ~19-20 g, 85-89%).

Step 3: Hydrolysis of 3-Nitro-4-acetamidobenzoic Acid

  • In a 250 mL flask, combine 9.6 g (0.05 mol) of 3-nitro-4-acetamidobenzoic acid with 50 mL of 10% aqueous sodium hydroxide.

  • Heat the mixture to reflux for 1 hour.

  • Cool the solution to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • Cool in an ice bath to fully precipitate the yellow 4-amino-3-nitrobenzoic acid.

  • Filter, wash with cold water, and dry. (Yield: ~8.5 g, 93%).

Step 4: Reduction to this compound

  • Work under an inert atmosphere (N₂) for this entire step.

  • In a 500 mL flask, dissolve 9.1 g (0.05 mol) of 4-amino-3-nitrobenzoic acid in 100 mL of 10% aqueous ammonia.

  • Gently heat the solution to 50-60°C.

  • Prepare a solution of 26 g (0.15 mol) of sodium dithionite (Na₂S₂O₄) in 150 mL of warm, degassed water.

  • Add the dithionite solution slowly to the reaction mixture. The color should fade from deep red/orange to pale yellow.

  • After the addition is complete, stir at 60°C for another 30 minutes.

  • Cool the solution and carefully acidify with degassed acetic acid to pH ~4.5. The product will precipitate.

  • Filter the solid under a blanket of nitrogen, wash with cold, degassed water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. (Yield: ~6.9 g, 91%).

Protocol 2: Purification by Recrystallization
  • Place the crude, dry DABA in a flask under an inert atmosphere.

  • Add the minimum amount of hot, degassed water to completely dissolve the solid.[7]

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a pre-warmed funnel (to prevent premature crystallization) to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath.

  • Filter the resulting crystals under an inert atmosphere, wash with a minimal amount of ice-cold degassed water, and dry under vacuum.

References

Technical Support Center: Optimizing 3,4-Diaminobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Diaminobenzoic acid (3,4-DABA). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the derivatization of this versatile, trifunctional building block. 3,4-DABA is a critical precursor in the synthesis of numerous pharmaceuticals and advanced materials, including benzimidazoles, quinoxalines, and various polymers.[1][2][3] Its unique structure, featuring two adjacent amino groups and a carboxylic acid, offers rich synthetic possibilities but also presents specific challenges such as regioselectivity, stability, and competing side reactions.

This document provides in-depth, experience-driven answers to frequently encountered problems, helping you to improve reaction yields, simplify purification, and ensure the reproducibility of your results.

Section 1: General FAQs - Handling and Stability

This section addresses foundational questions about the storage, handling, and inherent properties of this compound. Proper management of the starting material is the first step toward a successful derivatization.

Q1: My solid 3,4-DABA reagent has darkened from a light tan to a brown or purplish color. Is it still usable?

A: This is a very common observation. The darkening is primarily due to the oxidation of the aromatic diamine functionality, a process accelerated by exposure to air (oxygen) and light. While the product is generally considered stable, this discoloration indicates the formation of oxidized impurities.[4]

  • Causality: Aromatic amines, especially ortho-diamines, are susceptible to oxidation, forming highly colored quinone-imine type structures. This does not necessarily mean the bulk of the material is degraded.

  • Recommendation: For non-critical applications or initial trial runs, the material may still be usable, but a purification step like recrystallization from water/ethanol with a small amount of a reducing agent (e.g., sodium dithionite) can remove colored impurities. For high-purity applications, such as pharmaceutical synthesis, it is strongly recommended to use fresh, light-colored reagent or purify the existing stock. Always store 3,4-DABA in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to minimize oxidation.[5]

Q2: What are the best solvents for dissolving 3,4-DABA? I'm struggling with solubility.

A: 3,4-DABA has moderate solubility in water and better solubility in polar organic solvents.[1] It exists as a zwitterion in the solid state, which influences its solubility profile.[2]

  • Recommended Solvents:

    • For Reactions: Dimethylformamide (DMF), methanol, and dimethyl sulfoxide (DMSO) are excellent choices for achieving good solubility.[2]

    • For Purification: It is sparingly soluble in hot water, which can be utilized for recrystallization.[2]

  • Troubleshooting: If solubility remains an issue, particularly in less polar solvents, you can convert the carboxylic acid to its carboxylate salt (e.g., by adding a base like sodium hydroxide or triethylamine) to significantly enhance solubility in polar protic solvents. Conversely, protonating the amino groups with an acid can improve solubility in aqueous acidic solutions.

Section 2: Troubleshooting Guide - Specific Derivatization Reactions

This core section provides detailed troubleshooting for the most common derivatization pathways of 3,4-DABA.

Amide Bond Formation (Acylation)

Acylation of the amino groups is a frequent objective. However, achieving selectivity and avoiding side reactions is crucial.

Q3: I am attempting a mono-acylation of 3,4-DABA, but I'm getting a mixture of the desired 3-acylamino product, the 4-acylamino isomer, and a di-acylated byproduct. How can I improve the yield of the desired mono-acylated product?

A: This is a classic regioselectivity and stoichiometry challenge. The two amino groups have different nucleophilicities due to electronic effects from the carboxylic acid group.

  • Causality & Mechanism: The amino group at the 3-position (meta to the -COOH group) is generally more nucleophilic and sterically accessible than the amino group at the 4-position (para to the -COOH group). This inherent difference is the basis for achieving selectivity. Di-acylation occurs when the reaction is pushed too hard or with excess acylating agent.

  • Troubleshooting Workflow:

G start Low Yield / Poor Selectivity in Mono-Acylation cause1 Incorrect Stoichiometry start->cause1 cause2 Reaction Too Fast / Hot start->cause2 cause3 Wrong Coupling Agent start->cause3 sol1 Use 1.0-1.2 eq. of Acylating Agent cause1->sol1 Solution sol2 Add Agent Slowly at 0 °C cause2->sol2 Solution sol3 Use HATU or HBTU for Controlled Coupling cause3->sol3 Solution G cluster_products Reaction Products DABA 3,4-DABA AcylX + Acylating Agent (R-CO-X) DABA->AcylX Product_3_Amino Desired Product: 3-Acylamino-4-aminobenzoic acid (Major, Kinetically Favored) AcylX->Product_3_Amino Slow Addition Low Temp Product_4_Amino Isomeric Side Product: 4-Acylamino-3-aminobenzoic acid (Minor) AcylX->Product_4_Amino Higher Temp Product_Diacyl Over-acylation Side Product: 3,4-Di(acylamino)benzoic acid AcylX->Product_Diacyl Excess Reagent High Temp

References

Technical Support Center: Stability and Analysis of 3,4-Diaminobenzoic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,4-Diaminobenzoic acid (3,4-DABA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving 3,4-DABA under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret your results accurately, and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs) on the Degradation of 3,4-DABA in Acidic Conditions

This section addresses common questions regarding the stability of 3,4-DABA in acidic environments. Understanding the potential degradation pathways is the first step in designing robust experiments and analytical methods.

Q1: What are the primary degradation products of 3,4-DABA when exposed to acidic conditions?

A1: Under acidic conditions, 3,4-DABA is susceptible to two primary degradation pathways: decarboxylation and oxidation.

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, leading to the formation of o-phenylenediamine (OPD). This process can be accelerated by heat.[1][2]

  • Oxidation: The aromatic amine groups are prone to oxidation, which can result in the formation of colored impurities. The presence of dissolved oxygen or oxidizing agents in the acidic medium can promote this pathway. The initial oxidation products can further polymerize to form more complex structures.[1]

Q2: What is the likely impact of different types of acids (e.g., HCl vs. H₂SO₄) on the degradation of 3,4-DABA?

A2: While both hydrochloric acid and sulfuric acid will create an acidic environment conducive to degradation, the specific counter-ion can sometimes play a role. However, the primary driver for degradation will be the pH and temperature. For general forced degradation studies, 0.1 M to 1 M solutions of either acid are commonly used.[3][4] It is crucial to maintain consistency in the acid used throughout a study to ensure comparable results.

Q3: My solution of 3,4-DABA in acid turned from colorless to a yellow/brown color. What does this indicate?

A3: The development of a yellow or brown color is a strong indicator of the formation of oxidation products.[5] Aromatic amines, including 3,4-DABA and its potential decarboxylation product o-phenylenediamine, are known to be sensitive to oxidation, leading to colored polymeric species. This is often exacerbated by light and the presence of trace metal ions.

Q4: At what temperature does significant degradation of 3,4-DABA in acid typically occur?

A4: Significant degradation, particularly decarboxylation, is more pronounced at elevated temperatures.[2] While some degradation may occur at room temperature over extended periods, forced degradation studies often employ temperatures in the range of 60-80°C to accelerate the process and generate detectable levels of degradation products within a reasonable timeframe.[3]

II. Troubleshooting Guide for HPLC Analysis of 3,4-DABA and its Degradation Products

This section provides practical advice for overcoming common challenges encountered during the HPLC analysis of 3,4-DABA and its potential degradation products.

Issue 1: My 3,4-DABA peak is tailing significantly.

  • Cause: Peak tailing for aromatic amines is a classic issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is low, typically between 2.5 and 3.5. At this pH, the silanol groups on the column are protonated and less likely to interact with the protonated amine groups of the analyte.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH on the column surface and mask the residual silanol groups.

    • Use a Mobile Phase Additive: The addition of a small amount of a competitive base, such as triethylamine (TEA) at 0.1-0.5% (v/v), to the mobile phase can effectively block the active silanol sites and improve peak shape.

    • Select an Appropriate Column: Modern, end-capped columns with low silanol activity are specifically designed to minimize these secondary interactions. Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[6]

Issue 2: I am not seeing any degradation products in my forced degradation samples.

  • Cause: The stress conditions may not have been severe enough to cause significant degradation, or your analytical method may not be able to resolve the degradation products from the parent peak.

  • Troubleshooting Steps:

    • Increase Stress Conditions: Incrementally increase the temperature, acid concentration, or duration of the stress study.

    • Optimize HPLC Method: Develop a gradient elution method to improve the separation of potential degradation products, which may have different polarities than the parent compound.

    • Use a Different Detection Wavelength: Analyze the samples at multiple wavelengths, as degradation products may have different UV absorbance maxima compared to 3,4-DABA. A photodiode array (PDA) detector is highly recommended for this purpose.

    • Employ Mass Spectrometry (MS): LC-MS is a powerful tool for detecting and identifying low-level impurities and degradation products that may not be visible with UV detection.[7][8]

Issue 3: I am observing extraneous peaks in my chromatogram that are not present in my standard solution.

  • Cause: These peaks could be degradation products, impurities from your reagents or solvents, or carryover from previous injections.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a blank sample (your mobile phase or sample diluent) to check for solvent-related impurities or carryover.

    • Verify Reagent Purity: Ensure that the acid and solvents used are of high purity and are freshly prepared.

    • Perform a Peak Purity Analysis: If you have a PDA detector, perform a peak purity analysis on the 3,4-DABA peak to see if it is co-eluting with any impurities.

    • Confirm with LC-MS: Use LC-MS to obtain the mass-to-charge ratio of the unknown peaks to aid in their identification.

III. Experimental Protocols

Protocol 1: Forced Degradation of this compound in Acidic Conditions

This protocol outlines a standard procedure for conducting a forced degradation study of 3,4-DABA in an acidic solution.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Heating block or water bath

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 3,4-DABA in methanol at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the 3,4-DABA stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Place the flask in a heating block or water bath set to 80°C.

  • Time Points: Withdraw aliquots from the solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an appropriate amount of a suitable base (e.g., 0.1 M NaOH) and dilute with the mobile phase to a concentration suitable for HPLC or LC-MS analysis.

  • Analysis: Analyze the samples using a validated stability-indicating method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 3,4-DABA.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector at 254 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate the specificity of the method in separating the degradation products from the parent drug.

IV. Visualizations

Degradation_Pathway DABA This compound OPD o-Phenylenediamine DABA->OPD Decarboxylation (H+, Heat) Oxidation_Products Oxidized/Polymeric Products DABA->Oxidation_Products Oxidation (O2, H+) OPD->Oxidation_Products Oxidation

Caption: Potential degradation pathways of 3,4-DABA under acidic conditions.

Troubleshooting_Workflow start Peak Tailing Observed ph Adjust Mobile Phase pH (2.5 - 3.5) start->ph buffer Increase Buffer Concentration ph->buffer If tailing persists end Improved Peak Shape ph->end Resolved additive Add Mobile Phase Additive (e.g., TEA) buffer->additive If tailing persists buffer->end Resolved column Use End-capped/ Different Column additive->column If tailing persists additive->end Resolved column->end Resolved

Caption: Troubleshooting workflow for HPLC peak tailing of 3,4-DABA.

V. Quantitative Data Summary

Parameter Condition Observation Reference
Degradation Pathway Acidic (HCl or H₂SO₄), HeatDecarboxylation to o-phenylenediamine[1][2]
Degradation Pathway Acidic, presence of O₂Oxidation to colored impurities[1][5]
HPLC Peak Tailing Reversed-phase C18 columnInteraction with residual silanols[1]
Forced Degradation 0.1 M - 1 M AcidStandard condition for stress testing[3][4]

VI. References

  • OSHA. m-, o-, and p-Phenylenediamine. --INVALID-LINK--

  • MDPI. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. --INVALID-LINK--

  • ResearchGate. Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. --INVALID-LINK--

  • ResearchGate. The stability of poly( o-phenylenediamine) as an electrode material. --INVALID-LINK--

  • BenchChem. Technical Support Center: o-Phenylenediamine (OPD) Synthesis. --INVALID-LINK--

  • PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. --INVALID-LINK--

  • MedCrave. Forced Degradation Studies. --INVALID-LINK--

  • PubMed. Aniline degradation by electrocatalytic oxidation. --INVALID-LINK--

  • ResearchGate. Aniline degradation by electrocatalytic oxidation. --INVALID-LINK--

  • ACS Publications. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. --INVALID-LINK--

  • Thermo Fisher Scientific. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. --INVALID-LINK--

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. --INVALID-LINK--

  • Patsnap. What is the mechanism of Benzoic Acid?. --INVALID-LINK--

  • Wikipedia. Benzoic acid. --INVALID-LINK--

  • ResearchGate. Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. --INVALID-LINK--

  • NIH. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. --INVALID-LINK--

  • NIH. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. --INVALID-LINK--

  • Sigma-Aldrich. o-Phenylenediamine (P5412) - Product Information Sheet. --INVALID-LINK--

  • RJPT. Stability Indicating Forced Degradation Studies. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. stability indicating by lc-ms method. --INVALID-LINK--

  • Scirp.org. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). --INVALID-LINK--

  • Scilit. Development of validated stability-indicating assay methods—critical review. --INVALID-LINK--

  • NCERT. Amines. --INVALID-LINK--

  • International Journal of Pharmaceutical Investigation. Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. --INVALID-LINK--

  • Jefferson Digital Commons. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. --INVALID-LINK--

References

Troubleshooting low fluorescence signal with DABA-labeled compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DABA (Diaminobenzoic Acid) labeling. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for researchers utilizing DABA derivatization, particularly in applications like HPLC with fluorescence detection (HPLC-FLD). As application scientists, we understand that achieving a robust and sensitive fluorescence signal is critical for accurate quantification of target analytes such as α-keto acids and sialic acids. This resource combines theoretical principles with practical, field-tested solutions to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is DABA labeling and what are its primary applications?

Diaminobenzoic acid (DABA), most commonly 1,2-diamino-4,5-methylenedioxybenzene (DMB) or 2,3-diaminobenzoic acid and 3,5-diaminobenzoic acid, is a fluorescent labeling reagent. It is primarily used to derivatize molecules containing an α-keto acid functional group. The reaction forms a highly fluorescent quinoxalinone derivative, which can be sensitively detected and quantified using fluorescence spectroscopy or, more commonly, HPLC with a fluorescence detector (HPLC-FLD).[1][2] This technique is widely applied in the analysis of biological samples, such as quantifying sialic acids in glycoproteins or measuring α-keto acids in metabolic studies.[3]

Q2: What is the underlying chemical principle of the DABA derivatization reaction?

The reaction is a condensation reaction. Under acidic conditions and heat, the two adjacent amino groups of a DABA isomer react with the two ketone groups of an α-dicarbonyl compound (like an α-keto acid) to form a stable, aromatic quinoxalinone ring structure.[2] This newly formed structure is highly conjugated, which imparts strong fluorescent properties that the original analyte and reagent lack.

Q3: What are the typical excitation and emission wavelengths for DABA-labeled compounds?

The exact wavelengths can vary slightly depending on the specific DABA isomer and the analyte, but for many common derivatives, the excitation maximum is around 370-410 nm, and the emission maximum is around 450-510 nm.[4] It is always recommended to determine the optimal wavelengths empirically using a fluorescence spectrophotometer with your specific DABA-labeled standard.

Troubleshooting Guide: Low or No Fluorescence Signal

A weak or absent fluorescence signal is one of the most common issues encountered. This guide provides a systematic approach to diagnosing and resolving the problem, categorized by the potential source of the error.

Category 1: Reagent & Reaction Condition Issues

Q: My signal is weak. Could my DABA reagent be degraded or improperly prepared?

Potential Cause: The DABA reagent is susceptible to oxidation, especially when in solution and exposed to light and air. An oxidized reagent will have a dark, often brownish, appearance and will be ineffective in the derivatization reaction. Improper storage or using a reagent beyond its shelf life can lead to significant degradation.

Recommended Action:

  • Visual Inspection: Check the color of your DABA solution. A freshly prepared, effective solution should be nearly colorless to pale yellow. If it is dark yellow or brown, discard it and prepare a fresh solution.

  • Proper Preparation: DABA should be dissolved in a suitable solvent, often with an acid and a reducing agent like 2-mercaptoethanol or sodium hydrosulfite to prevent oxidation.

  • Storage: Store solid DABA in a dark, cool, and dry place. Prepare DABA solutions fresh before each experiment. If you must store a solution, protect it from light by wrapping the container in aluminum foil, purge it with an inert gas (like nitrogen or argon), and store it at 4°C for no more than a few days.

Scientific Rationale: The amino groups on the DABA molecule are easily oxidized. This oxidation alters the chemical structure, rendering it unable to participate in the condensation reaction with the target keto acid. The presence of a reducing agent in the reaction mixture helps to maintain DABA in its active, reduced state.

Q: How can I optimize the derivatization reaction to improve my signal?

Potential Cause: The DABA labeling reaction is highly dependent on specific conditions. Suboptimal pH, temperature, or reaction time can lead to an incomplete reaction and, consequently, a low yield of the fluorescent product.

Recommended Action:

  • pH Optimization: The reaction requires acidic conditions to proceed efficiently. A pH between 1.5 and 2.5 is often optimal. If the pH is too high, the reaction rate slows down significantly. If it's too low, acid-labile analytes may degrade. Verify the pH of your reaction mixture after adding all components.

  • Temperature and Time: The condensation reaction typically requires heat. Incubation at temperatures between 50°C and 80°C for 30 to 120 minutes is common.[3] These parameters should be optimized for your specific analyte. Perform a time-course experiment (e.g., testing 30, 60, 90, and 120 minutes) and a temperature gradient (e.g., 50°C, 60°C, 70°C) to find the ideal conditions that maximize signal without degrading the product.

  • Use of a Positive Control: Always run a known standard of your target analyte alongside your samples. This will help you determine if the issue lies with the reaction conditions or the sample itself. If the standard gives a strong signal but the sample does not, the problem is likely related to the sample matrix or concentration.[5]

Scientific Rationale: Acid catalysis is necessary to protonate the carbonyl oxygen of the keto acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of DABA. Heat provides the necessary activation energy to overcome the energy barrier for the condensation and ring-closure steps of the reaction.

Category 2: Sample & Matrix Effects

Q: Could something in my sample be interfering with the labeling or quenching the fluorescence?

Potential Cause: Biological samples are complex matrices. Other molecules present can interfere with the reaction or quench the fluorescence of the DABA derivative.

Recommended Action:

  • Identify Potential Interferences:

    • Primary Amines: High concentrations of other primary amines can compete with DABA for reaction with the target analyte, though this is less common.

    • Strong Oxidizing/Reducing Agents: Residual oxidizing or reducing agents in your sample from upstream processing can degrade the DABA reagent or the fluorescent product.

    • Heavy Metals: Divalent transition metal ions are known to be potent fluorescence quenchers.[6] If your sample buffer contains metals like Cu²⁺ or Fe³⁺, they can significantly reduce the signal through static or dynamic quenching.[6]

    • High Salt Concentrations: While moderate salt is usually fine, very high concentrations can alter reaction kinetics or contribute to quenching.

  • Sample Cleanup: If matrix effects are suspected, implement a sample cleanup step. This could include solid-phase extraction (SPE), protein precipitation (e.g., with acetonitrile or trichloroacetic acid), or size-exclusion chromatography to remove interfering substances before derivatization.

  • Spike and Recovery Experiment: To confirm interference, spike a known amount of your analyte standard into your sample matrix and a clean buffer. Compare the fluorescence signal from both. A significantly lower signal in the sample matrix indicates that interference is occurring.

Scientific Rationale: Fluorescence quenching occurs when a substance (the quencher) de-excites the fluorophore through non-radiative pathways, such as collisional deactivation or energy transfer, thereby reducing the number of emitted photons.[7] Competitive reactants can consume the analyte or reagent, reducing the yield of the desired fluorescent product.

Category 3: Instrumentation & Measurement Issues

Q: How do I know if my HPLC-FLD or fluorometer settings are correct?

Potential Cause: Incorrect instrument settings are a frequent source of low signal. This includes using the wrong excitation/emission wavelengths, incorrect gain/PMT voltage, or an inappropriate slit width.

Recommended Action:

  • Wavelength Verification: Scan your DABA-labeled standard to determine its true excitation and emission maxima. Do not rely solely on literature values, as solvent conditions can cause spectral shifts.

  • Optimize Detector Settings (HPLC-FLD):

    • Gain/PMT Voltage: The photomultiplier tube (PMT) voltage or gain setting amplifies the signal. Increase the gain to enhance a weak signal. However, be aware that this also amplifies noise. Find a balance where the signal-to-noise ratio is maximized.[8] Avoid saturating the detector, which can happen with very high gain on a concentrated sample.[8]

    • Slit Widths: Broader excitation and emission slit widths allow more light to pass, which can increase signal intensity. However, this comes at the cost of spectral resolution and may increase background noise. A typical starting point is 10 nm for both.

  • Check Lamp Status: The xenon lamp in a fluorometer has a finite lifespan. An old lamp will have a significantly lower light output, leading to weaker excitation and a lower fluorescence signal. Check the lamp's usage hours and replace it if it exceeds the manufacturer's recommendation.

Scientific Rationale: The fluorescence signal intensity is directly proportional to the intensity of the excitation light and the efficiency of the detector.[8] By matching the instrument's wavelengths to the fluorophore's specific properties and optimizing detector sensitivity, you ensure the most efficient capture of the emitted photons.

Summary Troubleshooting Table

Problem Potential Cause Recommended Solution
Low/No Signal Degraded DABA reagent.Prepare fresh reagent. Store stock solutions protected from light and air.
Suboptimal reaction pH.Adjust reaction mixture to pH 1.5-2.5.
Incomplete reaction (Time/Temp).Optimize incubation time (30-120 min) and temperature (50-80°C).
Low analyte concentration.Concentrate the sample or use a more sensitive detector setting.
Sample matrix interference.Perform sample cleanup (e.g., SPE). Conduct a spike-and-recovery test.
Fluorescence quenching.Identify and remove quenchers (e.g., heavy metals).
Incorrect instrument wavelengths.Scan a standard to determine optimal excitation/emission maxima.
Low detector sensitivity.Increase PMT voltage/gain on the fluorescence detector.
Aging instrument lamp.Check lamp hours and replace if necessary.

Experimental Protocols

Protocol: Standard DABA Derivatization for α-Keto Acids
  • Reagent Preparation: Prepare a 10 mg/mL solution of 2,3-diaminobenzoic acid in 1 M HCl containing 0.5 M 2-mercaptoethanol. Prepare this solution fresh and protect it from light.

  • Sample Preparation: Adjust the pH of your sample or standard to ~2.0 with HCl.

  • Derivatization: Mix 100 µL of your sample/standard with 100 µL of the DABA reagent in a microcentrifuge tube.

  • Incubation: Vortex the mixture briefly and incubate at 65°C for 60 minutes in a heating block. Ensure the tubes are tightly capped.

  • Cooling: After incubation, cool the reaction mixture to room temperature.

  • Analysis: The sample is now ready for injection into an HPLC-FLD system or for measurement in a fluorometer.

Visual Workflow and Logic Diagrams

DABA_Workflow Figure 1: DABA Derivatization & Analysis Workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample/Standard (Containing α-keto acid) Mix Mix Sample & Reagent Sample->Mix Reagent Prepare Fresh DABA Reagent Reagent->Mix Incubate Incubate (e.g., 65°C, 60 min) Mix->Incubate Cool Cool to RT Incubate->Cool Analyze HPLC-FLD Analysis Cool->Analyze Troubleshooting_Tree Figure 2: Troubleshooting Low Fluorescence Signal Start Low or No Fluorescence Signal CheckStandard Is the Positive Control (Standard) Signal Strong? Start->CheckStandard ProblemSample Problem is Sample-Related CheckStandard->ProblemSample Yes ProblemSystem Problem is Systemic (Reagent/Reaction/Instrument) CheckStandard->ProblemSystem No FixSample Action: - Perform Sample Cleanup (SPE) - Run Spike & Recovery ProblemSample->FixSample CheckReagent Is DABA Reagent Fresh & Colorless? ProblemSystem->CheckReagent CheckConditions Are Reaction Conditions (pH, Temp, Time) Optimal? CheckReagent->CheckConditions Yes FixReagent Action: Prepare Fresh Reagent CheckReagent->FixReagent No CheckInstrument Are Instrument Settings (λ, Gain, Lamp) Correct? CheckConditions->CheckInstrument Yes FixConditions Action: - Verify pH - Optimize Temp/Time CheckConditions->FixConditions No FixInstrument Action: - Scan for λmax - Increase Gain - Check Lamp CheckInstrument->FixInstrument No

References

Technical Support Center: Strategies for Removing Unreacted 3,4-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven guidance on a common synthetic challenge: the removal of unreacted 3,4-Diaminobenzoic acid (DABA) from a reaction mixture. As a versatile building block in pharmaceuticals and materials science, DABA's complete removal is often critical for the purity and performance of the final product.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific compound of interest.

Foundational Knowledge: Physicochemical Properties of this compound (DABA)

Understanding the unique properties of DABA is the first step in designing an effective purification strategy. DABA is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid (-COOH) and two aromatic amino (-NH₂) groups. This dual nature is the key to its separation.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance Off-white to light brown crystalline solid[1]
Melting Point ~208-210 °C (decomposes)[2][3]
pKa (Carboxylic Acid) ~4.75 - 5.02[2][4]
Solubility (Water, 20°C) Slightly soluble (~2.2 mg/mL)[2][5]
Solubility (Organic) Soluble in polar solvents like DMF and methanol[2][6]

The critical takeaway is DABA's ability to be protonated or deprotonated. By manipulating the pH of the solution, we can drastically alter its solubility, forcing it to move from an organic solvent into an aqueous solution, leaving your desired (and hopefully neutral) product behind.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for removing DABA from a neutral organic compound?

For most neutral products, acid-base extraction is the most efficient and scalable method.[7][8] This technique directly exploits DABA's amphoteric properties. By washing your organic solution with an aqueous acid (e.g., dilute HCl), you protonate DABA's basic amino groups, forming a water-soluble ammonium salt that partitions into the aqueous layer. A subsequent wash with an aqueous base (e.g., NaHCO₃ or NaOH) can deprotonate the carboxylic acid, achieving the same effect.

Q2: My desired product is also an amine. How can I selectively remove DABA?

This is a common challenge. The key is to leverage the difference in basicity (pKb) between your product's amino group(s) and DABA's. Aromatic amines (like DABA) are significantly less basic than aliphatic amines. Therefore, a carefully controlled wash with a dilute acid at a specific pH may selectively protonate your more basic product, leaving the less basic DABA in the organic layer, or vice-versa. Precise pH control is crucial and may require experimentation.

Q3: My product is acid-sensitive. Can I still use acid-base extraction?

Yes. If your product is sensitive to strong acids like HCl, you can use a milder approach. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), a weak base, will selectively deprotonate DABA's carboxylic acid group (pKa ~4.75) to form the water-soluble carboxylate salt, without affecting many other functional groups.[9] This is often sufficient to remove the majority of the unreacted DABA.

Q4: When is recrystallization a good choice for removing DABA?

Recrystallization is an excellent method when your desired product has a significantly different solubility profile than DABA in a particular solvent.[10] For example, if your product is highly soluble in hot toluene but DABA is not, you can effectively separate them. Literature suggests that DABA can be recrystallized from water or toluene, providing a starting point for solvent screening.[6] This method is particularly useful for achieving very high purity in the final step.

Q5: I'm struggling to separate DABA using standard silica gel chromatography. My peaks are tailing badly. What should I do?

This is a classic problem when purifying basic compounds on standard silica gel. Silica is acidic and interacts strongly with amines, causing poor peak shape and potential loss of the compound on the column.[11][12] You have three primary solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1%). This neutralizes the acidic sites on the silica, improving peak shape.[11][12]

  • Amine-Functionalized Silica: Use a commercially available column packed with amine-functionalized silica. This stationary phase provides a basic environment that repels basic compounds, leading to excellent separations without mobile phase modifiers.[12][13]

  • Reversed-Phase Chromatography: Use a C18 column with a mobile phase buffered at a higher pH (e.g., using ammonium hydroxide). At a high pH, basic amines are in their neutral, free-base form, which often leads to better retention and separation.[11]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol assumes your desired product is a neutral organic compound dissolved in an organic solvent like ethyl acetate or dichloromethane (DCM).

Principle: DABA is first converted to its water-soluble salt by treatment with aqueous acid, removing it from the organic layer. Any remaining acidic impurities can be removed with a subsequent base wash.

Step-by-Step Methodology:

  • Initial Setup: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate). Place this solution in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated DABA salt) and discard it.

  • Repeat Acid Wash: Repeat steps 2-3 one more time to ensure complete removal of DABA.

  • Base Wash (Optional but Recommended): To remove any trace amounts of acid and other acidic impurities, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.[14]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield your purified product.

G cluster_0 Step 1: Initial State cluster_1 Step 2: Acid Wash cluster_2 Step 3: Base & Brine Wash cluster_3 Step 4: Final Product start Crude Mixture in Organic Solvent (Product + DABA) add_hcl Add 1M HCl (aq) start->add_hcl Pour into Sep. Funnel sep_funnel_1 Separatory Funnel Organic Layer: Product Aqueous Layer: DABA-HCl Salt add_hcl->sep_funnel_1 Shake & Separate add_bicarb Wash with NaHCO₃ (aq) sep_funnel_1->add_bicarb Isolate Organic Layer add_brine Wash with Brine (aq) add_bicarb->add_brine dry Dry (Na₂SO₄) & Concentrate add_brine->dry end Pure Product in Organic Solvent dry->end

References

Technical Support Center: 3,4-Diaminobenzoic Acid (3,4-DABA)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides detailed technical support for the proper storage, handling, and use of 3,4-Diaminobenzoic acid (CAS 619-05-6), a versatile intermediate in pharmaceutical synthesis, dye manufacturing, and polymer chemistry.[1][2] As Senior Application Scientists, we have compiled this information to address common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs): Storage & Handling

Question 1: What are the ideal storage conditions for this compound?

Answer: Proper storage is critical to maintain the integrity and reactivity of this compound (3,4-DABA). The molecule's two amino groups make it susceptible to oxidation and degradation from light and moisture.

For optimal stability, 3,4-DABA should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4][5] While some suppliers suggest general "room temperature" storage, a more controlled environment is recommended to maximize shelf life.[2][6] The presence of oxygen can lead to the oxidation of the amino groups, often indicated by a darkening of the material. Therefore, for long-term storage, blanketing the container with an inert gas like argon or nitrogen is a best practice.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool Environment (<15°C to 25°C)Slows down potential degradation pathways. Avoid freezing.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidation of the electron-rich amino groups.
Light Amber/Opaque ContainerProtects against photo-degradation.
Moisture Tightly Sealed Container in a Dry AreaPrevents hydrolysis and clumping of the powder.
Incompatibilities Store away from strong oxidizing agents, acids, acid anhydrides, and chloroformates.[4][7]Prevents hazardous and vigorous reactions.
Question 2: What is the expected shelf life of this compound? How do I know if my product has expired?

Answer: The shelf life of 3,4-DABA is not always explicitly defined by manufacturers. If a Certificate of Analysis (COA) does not list a specific retest or expiration date, it indicates that extensive long-term stability data may not be available.[8] In such cases, a standard one-year warranty from the date of shipment often applies, assuming proper storage.[8]

However, the actual usability of the compound depends heavily on the storage conditions. The most reliable way to assess the quality of an older reagent is through a combination of physical inspection and analytical validation.

Self-Validation Protocol:

  • Visual Inspection: Fresh 3,4-DABA typically appears as an off-white to light brown crystalline powder.[1][2] Significant darkening (to dark brown or black) is a primary indicator of oxidation and potential degradation.

  • Solubility Check: The compound is moderately to slightly soluble in water and soluble in polar organic solvents like DMF and methanol.[1][6][9] If you observe poor solubility compared to a fresh batch or literature values, it may suggest degradation or polymerization.

  • Analytical Confirmation (if necessary): For critical applications, such as in GMP environments or for synthesizing final drug compounds, re-qualifying the material using techniques like HPLC for purity analysis or NMR to confirm its structure is recommended.[6]

Troubleshooting Guide: Common Experimental Issues

Question 3: My 3,4-DABA is dark brown, but the COA says it's "light brown." Can I still use it?

Answer: This is a common issue and requires careful consideration. The color of 3,4-DABA is a key indicator of its purity, specifically the degree of oxidation. The aromatic amine functional groups are prone to air oxidation, which forms highly colored impurities.

  • Causality: The darkening is caused by the formation of quinone-imine type structures, which are highly conjugated and thus absorb visible light. This process is accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Recommendation: For non-critical applications, such as initial synthetic explorations, you might proceed with caution, understanding that yields may be lower and further purification will likely be required. For sensitive applications, such as synthesizing analytical standards or final pharmaceutical intermediates, using a darkened reagent is not advised as the impurities could interfere with the reaction or introduce unwanted byproducts. The flowchart below provides a decision-making guide.

G cluster_0 Decision Guide for Assessing 3,4-DABA Suitability for Use start Start: Assess 3,4-DABA Reagent check_coa Check COA for Expiry/Retest Date start->check_coa visual_inspect Visually Inspect Powder: Color & Homogeneity check_coa->visual_inspect color_check Color Acceptable? (Off-white to light brown) visual_inspect->color_check solubility_test Perform Solubility Test in Recommended Solvent color_check->solubility_test Yes use_cautious Use with Caution (Expect lower yield / more purification) color_check->use_cautious No (Darkened) solubility_check Dissolves as Expected? solubility_test->solubility_check use_confident Proceed with Experiment solubility_check->use_confident Yes discard Discard Reagent Procure New Batch solubility_check->discard No use_cautious->discard For Critical Use

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 3,4-Diaminobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3,4-Diaminobenzoic acid (3,4-DABA), a key chemical intermediate. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for developing and validating robust and reliable analytical methods.

Introduction: The Analytical Significance of this compound

This compound is a critical building block in the synthesis of various pharmaceuticals and polymers. Its purity and concentration can significantly impact the safety and efficacy of the final product. Therefore, a validated, accurate, and precise analytical method for its quantification is paramount. HPLC, with its high resolution and sensitivity, is the technique of choice for this purpose. This guide will compare and contrast different approaches to HPLC method development and validation for 3,4-DABA, grounded in the principles of scientific integrity and regulatory expectations.

Foundational Principles: Adherence to Regulatory Guidelines

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[1] International regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[2][3][4] These guidelines outline the essential performance characteristics that must be evaluated to ensure the reliability and consistency of analytical data.

The core validation parameters, as stipulated by these guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of HPLC Methods for 3,4-DABA Quantification

While a universally adopted, single validated HPLC method for 3,4-DABA is not mandated, several approaches can be successfully employed. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare a typical Reverse-Phase (RP) HPLC method with potential alternative approaches.

The Workhorse: A Validated Reverse-Phase HPLC Method

Reverse-phase HPLC is the most common and versatile mode of chromatography for the analysis of a wide range of pharmaceutical compounds, including 3,4-DABA.[5] A typical RP-HPLC method for 3,4-DABA utilizes a C18 stationary phase and a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer.

A Representative Validated RP-HPLC Method:

While a specific, fully detailed and peer-reviewed validated method for 3,4-DABA was not found in the public domain during the literature search, a common starting point for method development is a reverse-phase approach.[1] Based on methods for similar aminobenzoic acid derivatives, a hypothetical but representative method is outlined below for the purpose of this guide.

Table 1: Representative Chromatographic Conditions for 3,4-DABA Analysis

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase provides good retention for the moderately polar 3,4-DABA. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1, v/v/v)Acetonitrile is a common organic modifier. Phosphoric acid is used to acidify the mobile phase, which suppresses the ionization of the carboxylic acid group of 3,4-DABA, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure.
Detection UV at 254 nm3,4-DABA has a strong UV absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Expected Validation Performance:

A well-optimized RP-HPLC method for 3,4-DABA is expected to meet the following validation criteria, as outlined by ICH guidelines:

Table 2: Typical Acceptance Criteria for Validation of an HPLC Method for 3,4-DABA

Validation ParameterAcceptance Criteria
Specificity The peak for 3,4-DABA should be well-resolved from any impurities or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 50-150% of the target concentration).
Accuracy Mean recovery of 98.0% to 102.0% at three different concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Precision (Intermediate) RSD ≤ 2.0% for analyses performed on different days and by different analysts.
LOD & LOQ Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness The method should remain reliable with small variations in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).
Alternative Approaches and Their Comparative Merits

While RP-HPLC is the standard, other chromatographic techniques can be considered, especially for complex matrices or to achieve different selectivity.

  • Ion-Pair Chromatography: For highly polar or ionic analytes that exhibit poor retention on traditional RP columns, ion-pair chromatography can be a valuable alternative. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, thereby increasing its retention on the non-polar stationary phase. For the acidic 3,4-DABA, a cationic ion-pairing reagent like tetrabutylammonium would be suitable.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This can be advantageous for samples where 3,4-DABA needs to be separated from very non-polar impurities.

  • Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase is used with a non-polar mobile phase. While less common for pharmaceutical analysis due to issues with solvent volatility and water content, it can offer unique selectivity for certain separations.

Table 3: Comparative Overview of HPLC Methods for 3,4-DABA

MethodStationary PhaseMobile PhaseAdvantagesDisadvantages
Reverse-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Acetonitrile/Water)Robust, reproducible, wide applicability.May have limited retention for very polar compounds.
Ion-Pair Non-polar (e.g., C18)Polar with ion-pairing reagentEnhanced retention of ionic compounds.Complex mobile phase, potential for long equilibration times, not ideal for MS detection.
HILIC Polar (e.g., Silica, Amide)High organic contentGood for highly polar compounds.Can be less robust than RP, longer equilibration times.
Normal-Phase (NP) Polar (e.g., Silica)Non-polar (e.g., Hexane/Ethanol)Unique selectivity for isomers.Sensitive to water content, less reproducible than RP.

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols outline the key experiments required to validate an HPLC method for 3,4-DABA quantification, in accordance with ICH guidelines.

System Suitability

Before commencing method validation, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Protocol:

  • Prepare a standard solution of 3,4-DABA at the target concentration.

  • Inject the standard solution six times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be > 2000.

    • Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.

Specificity

Protocol:

  • Forced Degradation: Subject a solution of 3,4-DABA to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples by the proposed HPLC method.

  • Demonstrate that the 3,4-DABA peak is well-resolved from all degradation peaks and any peaks from the placebo (if applicable).

  • Perform peak purity analysis using a photodiode array (PDA) detector to confirm the spectral homogeneity of the analyte peak.

Linearity

Protocol:

  • Prepare a series of at least five standard solutions of 3,4-DABA covering the expected concentration range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Protocol:

  • Prepare placebo samples spiked with known amounts of 3,4-DABA at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each sample.

  • The mean recovery should be within the acceptance criteria.

Precision

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples of 3,4-DABA at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and, if possible, a different instrument.

    • Calculate the RSD of the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of 3,4-DABA that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic modifier).

    • pH of the mobile phase (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters and the assay results.

Visualization of the Validation Workflow

Caption: A flowchart illustrating the typical workflow for HPLC method validation.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an HPLC method for the quantification of this compound is a critical process that underpins the quality and safety of pharmaceutical products. By systematically evaluating key performance parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can establish a high degree of confidence in their analytical data. While a standard reverse-phase HPLC method is often the most practical approach, a thorough understanding of alternative techniques allows for the selection of the most appropriate method for a given application. Adherence to international regulatory guidelines is not merely a compliance exercise but a fundamental aspect of good scientific practice that ensures the integrity and reliability of analytical results.

References

A Senior Application Scientist's Guide to Fluorescent Labeling for HPLC: 3,4-Diaminobenzoic Acid vs. The Field

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of glycoanalysis, the sensitive and accurate quantification of sialic acids is a critical checkpoint. These terminal monosaccharides play a pivotal role in the safety and efficacy of biotherapeutics. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection remains a gold standard for this application, a process critically dependent on the choice of fluorescent labeling agent.

This guide provides an in-depth, objective comparison of 3,4-Diaminobenzoic acid (DABA) — a renowned agent for sialic acid analysis — against other prevalent fluorescent labels, namely 2-aminobenzamide (2-AB), 2-aminobenzoic acid (2-AA), and procainamide. We will delve into the underlying chemistry, provide side-by-side experimental protocols, and present quantitative data to empower you to make the most informed decision for your analytical needs.

The Chemistry of Detection: A Tale of Two Reactions

The choice of a fluorescent label is fundamentally dictated by the chemistry of derivatization. For sialic acids, DABA (often used as its dihydrochloride salt, 1,2-diamino-4,5-methylenedioxybenzene or DMB) operates through a distinct condensation reaction. In contrast, 2-AB, 2-AA, and procainamide are primarily employed for labeling neutral and sialylated glycans at their reducing end via reductive amination.

DABA: A Specific Embrace for Sialic Acids

The reaction between DABA and the α-keto acid functionality of sialic acid is a condensation reaction that forms a stable, highly fluorescent quinoxalinone derivative.[1][2] This specificity for α-keto acids makes DABA an excellent choice for the direct analysis of released sialic acids.[3][4]

cluster_0 DABA Labeling of Sialic Acid sialic_acid Sialic Acid (α-keto acid) intermediate Schiff Base Intermediate sialic_acid->intermediate Condensation daba This compound (DABA) daba->intermediate quinoxalinone Fluorescent Quinoxalinone Derivative intermediate->quinoxalinone Cyclization

Caption: DABA Condensation with Sialic Acid.

Reductive Amination: The Workhorse for Glycan Labeling

For comprehensive glycan profiling, including sialylated structures, reductive amination is the go-to method.[5] This two-step process involves the reaction of the aldehyde group of the reducing terminal of a glycan with the primary amine of the fluorescent label (2-AB, 2-AA, or procainamide) to form a Schiff base. This intermediate is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride or the less toxic 2-picoline borane.[6]

cluster_1 Reductive Amination Labeling glycan Glycan (Reducing End) schiff_base Schiff Base glycan->schiff_base label Fluorescent Label (e.g., 2-AB, 2-AA, Procainamide) label->schiff_base labeled_glycan Stable Labeled Glycan schiff_base->labeled_glycan reductant Reducing Agent (e.g., NaCNBH4, 2-Picoline Borane) reductant->labeled_glycan

Caption: Reductive Amination Workflow.

Head-to-Head Comparison: Performance Metrics

The ideal fluorescent label offers a combination of high labeling efficiency, excellent fluorescence quantum yield, stability, and compatibility with downstream applications like mass spectrometry (MS). The following table summarizes the key performance characteristics of DABA, 2-AB, 2-AA, and procainamide.

FeatureThis compound (DABA/DMB)2-Aminobenzamide (2-AB)2-Aminobenzoic Acid (2-AA)Procainamide
Target Analyte Free Sialic AcidsReducing GlycansReducing GlycansReducing Glycans
Reaction Chemistry CondensationReductive AminationReductive AminationReductive Amination
Excitation (λex) ~373 nm[1]~330 nm~320 nm[7]~310 nm
Emission (λem) ~448 nm[1]~420 nm~420 nm[7]~370 nm
Fluorescence Signal HighModerateModerate to High[7]High[5][7]
MS Sensitivity (ESI+) N/A (for intact glycans)Low[5]ModerateHigh[5]
Key Advantages Specific for sialic acids, highly sensitive.[1]Well-established, good for relative quantification.[8]Versatile, suitable for various separation techniques.Excellent fluorescence and MS sensitivity.[5][7]
Limitations Not for intact glycan profiling. Light sensitive derivative.[9]Poor ionization efficiency for MS.[5]Can be less robust in some applications compared to 2-AB.Can alter chromatographic selectivity.

Experimental Deep Dive: Protocols for Success

To provide a practical and self-validating framework, we present detailed, side-by-side protocols for the derivatization of sialic acids using DABA and for a representative reductive amination procedure using procainamide for sialylated glycans.

Protocol 1: Quantification of Released Sialic Acids with DABA

This protocol is optimized for the sensitive quantification of total sialic acids released from a glycoprotein sample.

I. Sialic Acid Release (Mild Acid Hydrolysis)

  • To your glycoprotein sample (typically 50-100 µg), add 2 M acetic acid.

  • Incubate at 80°C for 2 hours to release the sialic acids.[9][10]

  • Cool the sample to room temperature.

  • Dry the sample completely using a vacuum centrifuge.

II. DABA Derivatization

  • Prepare the DABA labeling solution fresh. A typical formulation includes DABA, 2-mercaptoethanol (to prevent oxidative degradation), and sodium hydrosulfite in an acidic buffer.[10][11]

  • Reconstitute the dried, released sialic acids in the DABA labeling solution.

  • Incubate the mixture in the dark at 50°C for 2.5 to 3 hours.[9][11] The light sensitivity of the DMB-labeled sialic acids necessitates protection from light.[9]

  • Stop the reaction by adding a large volume of water or mobile phase.

  • The sample is now ready for HPLC analysis. Analyze within 24 hours to prevent degradation of the labeled product.[9]

III. HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).[1][10]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector set to λex = 373 nm and λem = 448 nm.

Protocol 2: Profiling of Sialylated N-Glycans with Procainamide

This protocol outlines the labeling of released N-glycans with procainamide for analysis by HILIC-HPLC.

I. N-Glycan Release

  • Denature your glycoprotein sample (e.g., by heating with a denaturant).

  • Incubate with PNGase F overnight at 37°C to release the N-glycans.[12]

  • Purify the released glycans from the protein digest, for example, using a solid-phase extraction (SPE) plate.

II. Procainamide Labeling (Reductive Amination)

  • Dry the purified N-glycan sample in a vacuum centrifuge.

  • Prepare the procainamide labeling reagent by dissolving procainamide and a reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride) in a mixture of DMSO and glacial acetic acid.[6]

  • Add the labeling reagent to the dried glycans.

  • Incubate at 65°C for 2-4 hours. The acetic acid acts as a catalyst for the formation of the Schiff base.

  • Purify the labeled glycans from excess reagents using HILIC SPE.

III. HILIC-HPLC Analysis

  • Column: HILIC column (e.g., amide-based stationary phase).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: 0.4-0.6 mL/min.

  • Detection: Fluorescence detector set to λex = 310 nm and λem = 370 nm.

Making the Right Choice: A Summary of Considerations

  • For specific quantification of total sialic acids: this compound (DABA/DMB) is the superior choice due to its specific reaction with the α-keto acid group of sialic acids, leading to a highly sensitive and direct measurement.[1][3]

  • For comprehensive N-glycan profiling, including sialylated species, with high sensitivity for both fluorescence and mass spectrometry: Procainamide is an excellent option.[5][7] Its high fluorescence quantum yield and enhanced ionization efficiency in ESI-MS make it particularly suitable for identifying low-abundance glycan species.[6]

  • For routine glycan profiling with a well-established method: 2-Aminobenzamide (2-AB) remains a reliable choice.[8] While its MS sensitivity is lower than procainamide, it provides robust and reproducible results for relative quantification by fluorescence.[5]

  • For applications requiring versatility across different separation techniques: 2-Aminobenzoic acid (2-AA) is a good candidate, as it is amenable to HPLC, capillary electrophoresis, and both positive and negative mode MS.

Conclusion

The selection of a fluorescent labeling agent is a critical decision in the analytical workflow for sialic acid and glycan analysis. By understanding the underlying chemistry, performance characteristics, and experimental nuances of this compound and its alternatives, researchers can confidently choose the optimal tool for their specific application. This guide serves as a foundational resource to ensure the generation of high-quality, reliable data in the pursuit of scientific discovery and the development of novel biotherapeutics.

References

A Comparative Guide to 3,4-Diaminobenzoic Acid as a Cross-linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a cross-linking agent is a critical decision that can profoundly impact the stability, efficacy, and homogeneity of the final product, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs). This guide provides an in-depth comparative analysis of 3,4-Diaminobenzoic acid (3,4-DABA) as a cross-linker, offering a scientifically grounded perspective on its performance against other common alternatives.

The Critical Role of Cross-linkers in Modern Bioconjugation

Cross-linkers are the molecular bridges that covalently connect two or more molecules. In the context of ADCs, they are the linchpin that tethers a potent cytotoxic payload to a monoclonal antibody (mAb), guiding the drug specifically to cancer cells. The ideal cross-linker should not only form a stable linkage but also possess properties that do not compromise the biological activity of the antibody or the potency of the drug. The choice of cross-linker can influence critical parameters such as drug-to-antibody ratio (DAR), solubility, and the pharmacokinetic profile of the ADC.

This compound: A Unique Player in the Cross-linking Arena

This compound (3,4-DABA) has emerged as a valuable tool in the bioconjugation toolbox, primarily for its role as a positional protecting group and its ability to facilitate site-specific conjugation. Its mechanism of action often involves its use in creating a stable amide bond, which is a common and robust linkage in bioconjugation.

Mechanism of Action and Key Advantages

The utility of 3,4-DABA is particularly highlighted in its application with certain payloads or linkers where one of the amino groups can be selectively protected, leaving the other available for conjugation. The carboxylic acid group provides a handle for further modification or for improving the solubility of the overall construct.

A significant advantage of employing 3,4-DABA lies in its rigid structure, which can help in maintaining a well-defined distance between the conjugated molecules. This can be particularly beneficial in minimizing aggregation and preserving the native conformation of the antibody.

Comparative Performance Analysis: 3,4-DABA vs. Common Alternatives

To provide a clear perspective, we compare the performance of 3,4-DABA with two widely used classes of cross-linkers: Maleimide-based linkers (e.g., SMCC) and Click Chemistry linkers (e.g., DBCO).

FeatureThis compoundMaleimide-based (e.g., SMCC)Click Chemistry (e.g., DBCO)
Reaction Chemistry Amide bond formationThiol-maleimide Michael additionStrain-promoted alkyne-azide cycloaddition (SPAAC)
Specificity Moderate to High (depends on synthetic strategy)High for free thiolsVery High (bioorthogonal)
Linkage Stability Very High (stable amide bond)Moderate (potential for retro-Michael reaction leading to deconjugation)Very High (stable triazole ring)
Reaction Conditions Mild to moderateMild (pH 6.5-7.5)Mild (physiological conditions)
Potential for Aggregation Low, rigid structure can be beneficialCan increase hydrophobicity and aggregation riskGenerally low impact on solubility
Key Application Positional protecting group, solubility modifierCysteine-specific conjugationSite-specific conjugation to non-natural amino acids or azido-sugars
Experimental Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for utilizing a cross-linker in the preparation of an antibody-drug conjugate.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis A Monoclonal Antibody (mAb) B Partial Reduction of Disulfides (optional) A->B e.g., TCEP F Conjugation B->F C Cross-linker (e.g., 3,4-DABA derivative) D Cytotoxic Payload C->D Activation & Coupling E Activated Linker-Payload D->E E->F G Purification (e.g., SEC, HIC) F->G H Characterization (e.g., DAR, Mass Spec) G->H I Final ADC H->I

Caption: Generalized workflow for ADC preparation.

In-Depth Protocol: Amide Bond Formation using a 3,4-DABA Derivative

This protocol outlines a representative procedure for conjugating a 3,4-DABA-containing linker to an antibody. This is a conceptual protocol and may require optimization for specific antibodies and payloads.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated 3,4-DABA-linker-payload construct (e.g., as an NHS-ester)

  • Reaction Buffer (e.g., PBS, pH 8.0-8.5 for amine coupling)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Characterization instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.

    • If necessary, perform a buffer exchange using a desalting column.

  • Activation of 3,4-DABA-linker-payload:

    • The carboxylic acid of the 3,4-DABA moiety is typically activated (e.g., using EDC/NHS chemistry) to facilitate reaction with primary amines on the antibody (e.g., lysine residues). This step is usually performed during the synthesis of the linker-payload conjugate.

  • Conjugation Reaction:

    • Add the activated 3,4-DABA-linker-payload to the antibody solution. A typical molar excess of the linker-payload is between 5 to 20-fold over the antibody.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing. The reaction time and temperature are critical parameters to optimize for achieving the desired DAR.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for an additional 15-30 minutes.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other reaction components by SEC.

    • Monitor the elution profile using UV absorbance at 280 nm (for the antibody) and a wavelength appropriate for the payload.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer.

    • Calculate the DAR using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Confirm the identity and integrity of the ADC using mass spectrometry.

Logical Decision-Making in Cross-linker Selection

The choice of a cross-linker is a multi-faceted decision that depends on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final conjugate.

decision_tree A Start: Define Conjugation Needs B Target Functional Group? A->B C Free Thiol (Cysteine) B->C Yes D Primary Amine (Lysine) B->D Yes E Bioorthogonal Handle? B->E Yes F Maleimide-based (e.g., SMCC) C->F G NHS-ester based (e.g., with 3,4-DABA) D->G H Click Chemistry (e.g., DBCO) E->H I High Stability Required? F->I G->I J Consider 3,4-DABA (Amide) or Click Chemistry I->J Yes K Risk of Retro-Michael with Maleimide I->K Note

Caption: Decision tree for cross-linker selection.

Conclusion and Future Perspectives

This compound offers a compelling option as a cross-linking component, particularly when high stability and controlled placement are paramount. Its rigid structure and the robust nature of the amide bond it forms contribute to the generation of homogeneous and stable bioconjugates. While maleimide-based linkers offer excellent specificity for thiols and click chemistry provides unparalleled bioorthogonality, the potential for retro-Michael addition with maleimides can be a concern for long-term stability.

The field of bioconjugation is continually evolving, with a drive towards greater site-specificity and the development of novel cross-linking technologies. As researchers strive to create more effective and safer targeted therapeutics, the careful selection and innovative application of cross-linkers like 3,4-DABA will remain a cornerstone of success.

A Senior Application Scientist's Guide to the Quantitative Accuracy of 3,4-Diaminobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within biopharmaceutical development and clinical research, the accurate quantification of specific biomolecules is paramount. Sialic acids and α-keto acids, for instance, serve as critical quality attributes for therapeutic proteins and as biomarkers for various diseases.[1][2] Direct analysis of these molecules is often hampered by their low volatility, poor ionization efficiency, or lack of a suitable chromophore.[3][4][5] Chemical derivatization addresses these challenges by converting the analyte into a more readily detectable form.

This guide provides an in-depth comparison of 3,4-Diaminobenzoic acid (DABA) derivatization, a widely utilized method, against its alternatives. We will delve into the causality behind experimental choices, present quantitative performance data, and offer a field-proven protocol to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

The Principle of DABA Derivatization: A Condensation Reaction

This compound is an aromatic compound featuring two adjacent amino groups and a carboxylic acid group.[6] Its utility as a derivatizing agent stems from the reaction of its ortho-diamino groups with α-keto acids, such as N-acetylneuraminic acid (NANA), to form a highly fluorescent quinoxalinone derivative. This reaction is a classic condensation mechanism that proceeds under acidic conditions and heat, resulting in a stable, fluorescent product ideal for quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection (FLD).

The primary advantage of this method is the significant enhancement in sensitivity, allowing for the detection of low analyte concentrations. The resulting derivative is stable and exhibits strong fluorescence, providing a robust signal for quantification.

The Analytical Workflow: A Step-by-Step Visualization

The successful application of DABA derivatization hinges on a well-controlled and reproducible workflow. Each step is critical for ensuring the quantitative accuracy of the final result. The general workflow involves sample preparation (including hydrolysis to release conjugated analytes), the derivatization reaction itself, and subsequent chromatographic analysis.

DABA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Glycoprotein or Biological Sample Hydrolysis Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C) Sample->Hydrolysis Release of Sialic Acids Neutralize Neutralization Hydrolysis->Neutralize AddDABA Add DABA Reagent (with reducing agent & acid) Neutralize->AddDABA Incubate Incubate (e.g., 50-60°C, 2-2.5 hours) AddDABA->Incubate Formation of Fluorescent Quinoxalinone Derivative HPLC RP-HPLC Separation Incubate->HPLC FLD Fluorescence Detection (Ex: ~373 nm, Em: ~448 nm) HPLC->FLD Quant Quantification (vs. Calibration Curve) FLD->Quant

A generalized workflow for the quantification of sialic acids using DABA derivatization.

Quantitative Performance Metrics of DABA Derivatization

The hallmark of a reliable analytical method is its quantitative performance. DABA-based derivatization, when optimized, demonstrates excellent sensitivity and linearity. For the analysis of α-keto acids, methods using a related reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB), have shown Limits of Detection (LOD) and Limits of Quantitation (LOQ) in the low nanomolar range.[7][8]

ParameterTypical Performance for α-Keto Acid Analysis[7]
Limit of Detection (LOD) 1.3–5.4 nM
Limit of Quantitation (LOQ) 4.2–18 nM
Linearity (R²) for Calibration Curves > 0.999
Intra-day Precision (%RSD) 0.6–6.3%
Inter-day Precision (%RSD) 1.4–15.6%
Accuracy (% Recovery) 86–118% (intra-day), 76–134% (inter-day)

These metrics underscore the capability of this derivatization strategy for routine and precise quantification in complex biological samples.[7]

Comparative Analysis: DABA vs. Key Alternatives

While DABA is a powerful tool, it is not the only option. The choice of derivatization reagent is dictated by the analyte, the matrix, the required sensitivity, and the available instrumentation. A common alternative for α-keto acids is o-phenylenediamine (OPD).

FeatureThis compound (DABA) / DMBo-Phenylenediamine (OPD)Rationale & Expert Insight
Sensitivity Very HighModerate to HighDABA/DMB derivatives generally exhibit stronger fluorescence, leading to lower detection limits.[7] This is a critical advantage for trace analysis.
Specificity High for α-keto acidsHigh for α-keto acidsBoth reagents are highly selective for the α-keto acid functional group, minimizing interference from other sample components.
Derivative Stability Generally goodCan be less stableDABA derivatives are known for their stability, which is crucial for reproducible quantification, especially in automated, high-throughput workflows.
Reaction Conditions Requires heating (50-85°C) and acidic pHRequires heating and acidic pHBoth methods require similar, controlled conditions. Optimization of time, temperature, and pH is crucial for complete derivatization.
Interferences Potential for interference from reagent-related peaksSimilar potential for interferencesProper chromatographic separation is key to resolving the analyte peak from excess reagent and byproducts.[9]
Detection Method Primarily Fluorescence (FLD), also LC-MSPrimarily Fluorescence (FLD), also UV and LC-MSThe strong fluorescence of DABA derivatives makes FLD the preferred, most sensitive detection method.

For glycan analysis, other methods like permethylation offer significant advantages in mass spectrometry by enhancing ionization efficiency and stabilizing labile structures like sialic acids.[3][4][5] However, for routine quantification via HPLC-FLD, DABA remains a cost-effective and highly sensitive choice.

Field-Proven Protocol: Quantitative Analysis of Sialic Acids in Glycoproteins

This protocol provides a self-validating system for the quantification of N-acetylneuraminic acid (NANA) and N-glycolylneuraminic acid (NGNA) released from a glycoprotein therapeutic.

5.1 Materials

  • NANA and NGNA standards

  • This compound (DABA)

  • 2-Mercaptoethanol

  • Sodium dithionite

  • Acetic acid, HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade (18.2 MΩ·cm)

5.2 Equipment

  • HPLC system with fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Heating block or water bath

  • pH meter

  • Microcentrifuge

5.3 Step-by-Step Methodology

  • Preparation of DABA Derivatization Reagent (Perform in a fume hood):

    • Dissolve 7 mg of DABA, 1.8 mg of sodium dithionite in 1.0 mL of a solution containing 0.75 M 2-mercaptoethanol and 0.25 M acetic acid.

    • Causality: Sodium dithionite and 2-mercaptoethanol are reducing agents that prevent the oxidative degradation of DABA, ensuring its reactivity and reducing background fluorescence. The acidic condition is necessary for the condensation reaction.

  • Release of Sialic Acids (Hydrolysis):

    • To 100 µg of glycoprotein sample, add 2 M acetic acid to a final volume of 100 µL.

    • Incubate at 80°C for 2 hours. This mild acid hydrolysis cleaves the terminal sialic acids from the glycans.

    • Cool the sample to room temperature and centrifuge to pellet any precipitate.

    • Causality: Acetic acid provides a gentle hydrolysis condition that selectively cleaves sialic acids without significant degradation of other monosaccharides.

  • Derivatization Reaction:

    • Transfer 50 µL of the supernatant from the hydrolyzed sample (or standard solutions) to a new microcentrifuge tube.

    • Add 50 µL of the freshly prepared DABA reagent.

    • Vortex briefly and incubate at 60°C for 2.5 hours in the dark.

    • Causality: Incubation in the dark is critical as the DABA reagent and its derivatives are light-sensitive. The temperature and time are optimized for the reaction to proceed to completion without significant degradation.

  • HPLC-FLD Analysis:

    • Cool the samples to room temperature.

    • Inject 20 µL onto the HPLC system.

    • Mobile Phase A: Water:Methanol:Acetic Acid (90:10:0.1 v/v/v)

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate DMB-NANA and DMB-NGNA from reagent peaks (e.g., 5-25% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Fluorescence Detection: Excitation at 373 nm, Emission at 448 nm.

    • Causality: A C18 column provides the necessary hydrophobicity to retain and separate the derivatized sialic acids. The gradient elution ensures that both the analytes and any interfering peaks from the derivatization reagent are well-resolved.[9]

  • Quantification (Self-Validation):

    • Prepare a calibration curve using NANA and NGNA standards (e.g., 0.1 to 5 µM) subjected to the same derivatization procedure.

    • The linearity of the calibration curve (R² > 0.995) validates the quantitative range of the assay.

    • Calculate the concentration of sialic acids in the sample by interpolating its peak area against the standard curve.

    • Spike a known amount of standard into a sample matrix and calculate the recovery (typically 80-120%) to validate accuracy and assess matrix effects.[2]

Conclusion: Selecting the Right Derivatization Strategy

This compound derivatization offers a robust, sensitive, and specific method for the quantitative analysis of α-keto acids and sialic acids. Its high fluorescent yield makes it particularly suitable for applications requiring low detection limits. While alternatives exist, particularly for mass spectrometry-based workflows, the DABA method coupled with HPLC-FLD remains a gold standard for its performance, cost-effectiveness, and reliability.

The key to achieving quantitative accuracy lies in the meticulous control of reaction parameters—time, temperature, pH, and reagent stability—and the development of a robust chromatographic method capable of resolving the analytes of interest from any potential interferences. By understanding the chemistry behind each step, researchers can confidently implement and validate this powerful analytical technique.

References

A Comparative Guide to the Specificity of 3,4-Diaminobenzoic Acid for α-Keto Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of α-Keto Acid Analysis

α-Keto acids are pivotal intermediates in a multitude of metabolic pathways, including the citric acid cycle, amino acid metabolism, and glycolysis. Their quantification in biological matrices is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and for drug development and toxicity studies. However, the inherent instability and lack of strong chromophores or fluorophores in most α-keto acids pose a significant analytical challenge. Chemical derivatization is, therefore, an indispensable strategy to enhance their detectability and chromatographic separation. This guide provides an in-depth comparison of 3,4-Diaminobenzoic acid (DABA) and its analogs as derivatizing agents for α-keto acids, objectively evaluating their performance against other common reagents.

The Mechanism of Action: DABA and the Formation of Fluorescent Quinoxalinones

This compound (DABA) and its analogs, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), react with the vicinal dicarbonyl group of α-keto acids in an acidic medium to form highly fluorescent and stable quinoxalinone derivatives. This condensation reaction is the cornerstone of their analytical utility, converting non-fluorescent analytes into molecules that can be detected with high sensitivity using fluorescence detectors coupled with High-Performance Liquid Chromatography (HPLC).

The reaction proceeds via a cyclocondensation mechanism, where the two adjacent amino groups of the DABA molecule react with the α-keto and carboxylic acid moieties of the α-keto acid. This forms a heterocyclic quinoxalinone ring structure that is highly conjugated and, therefore, intensely fluorescent.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A α-Keto Acid (e.g., Pyruvic Acid) C Condensation Reaction (Acidic Conditions, Heat) A->C B This compound (DABA) B->C D Fluorescent Quinoxalinone Derivative C->D

Caption: Reaction of an α-keto acid with DABA to form a fluorescent derivative.

Specificity of DABA for α-Keto Acids

The primary advantage of DABA and its analogs lies in their high specificity for α-keto acids. The requirement of a 1,2-dicarbonyl moiety for the cyclization reaction to occur significantly reduces interference from other carbonyl-containing compounds like aldehydes, ketones, and other keto acids that do not possess this specific arrangement. This selectivity is crucial when analyzing complex biological samples containing a myriad of potential interferents. While other reagents might react with a broader range of carbonyls, DABA's specificity simplifies sample preparation and enhances the reliability of quantification.

Performance Comparison: DABA Analogs vs. Alternative Derivatization Reagents

While this compound itself is effective, its analogs, particularly 1,2-diamino-4,5-methylenedioxybenzene (DMB), have been more extensively documented in recent literature for their superior performance in terms of fluorescence intensity. Here, we compare the performance of DABA/DMB with other commonly used derivatization reagents.

Derivatization ReagentReaction PrincipleDetection MethodSensitivitySpecificityKey AdvantagesKey Disadvantages
This compound (DABA) & Analogs (e.g., DMB) Condensation to form fluorescent quinoxalinonesHPLC-FluorescenceVery High (nM to fmol)[1][2]High for α-keto acidsHigh sensitivity and specificity, stable derivativesRequires heating for derivatization
o-Phenylenediamine (OPD) Condensation to form fluorescent quinoxalinesHPLC-FluorescenceHigh (pmol)[3]High for α-keto acidsGood sensitivity, established methodLower fluorescence intensity than DMB derivatives[3]
Girard's Reagents (T & P) Forms hydrazones with a pre-charged quaternary ammonium or pyridinium moietyLC-MSHighBroad for ketones and aldehydesImproves ionization efficiency for MSLess specific for α-keto acids
Dansylhydrazine Forms fluorescent hydrazonesHPLC-Fluorescence, LC-MSHighBroad for ketones and aldehydesWidely used, good for MS applicationsLess specific, potential for multiple derivatives
2,4-Dinitrophenylhydrazine (DNPH) Forms colored hydrazonesHPLC-UV/Vis, LC-MSModerate to High[4]Broad for carbonylsWell-established, stable derivativesLess sensitive than fluorescence methods, less specific

Experimental Data: A Closer Look at DMB's Performance

A study by Fujiwara et al. (2020) provides a detailed validation of an HPLC-fluorescence method for six α-keto acids using DMB as the derivatization reagent.[1] The method demonstrated excellent sensitivity and reproducibility.

Table 1: Performance Data for α-Keto Acid Derivatization with DMB [1]

α-Keto AcidLimit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)Linearity (r²)
α-Ketoglutaric acid (KG)1.34.2>0.999
Pyruvic acid (PV)5.418>0.999
α-Ketobutyric acid (KB)2.17.0>0.999
α-Ketoisovaleric acid (KIV)1.86.0>0.999
α-Ketoisocaproic acid (KIC)1.55.0>0.999
α-Keto-β-methylvaleric acid (KMV)1.65.3>0.999

The study also highlighted that the fluorescence intensity of DMB-derivatized α-keto acids is significantly stronger than those derivatized with OPD, leading to improved sensitivity.[1]

Experimental Protocols

A reliable and validated protocol is essential for accurate quantification. The following is a detailed, step-by-step methodology for the derivatization of α-keto acids using DMB, which can be adapted for DABA.

Protocol: Derivatization of α-Keto Acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB)

This protocol is based on the method described by Fujiwara et al. (2020).[1]

Materials:

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)

  • Sodium sulfite

  • 2-Mercaptoethanol

  • Concentrated Hydrochloric acid (HCl)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH) solution (65 mM)

  • α-Keto acid standards

  • Sample containing α-keto acids (e.g., deproteinized serum, cell extract)

Derivatization Reagent Preparation:

  • Prepare a solution containing:

    • 4.9 mg of sodium sulfite

    • 70 µL of 2-mercaptoethanol

    • 58 µL of concentrated HCl

    • 870 µL of H₂O

  • Add 1.6 mg of DMB·2HCl to 1.0 mL of the above solution. This DMB solution should be freshly prepared.

Derivatization Procedure:

  • In a sealed tube, mix 40 µL of the α-keto acid sample or standard solution with 40 µL of the DMB solution.

  • Heat the sealed tube at 85 °C for 45 minutes.

  • After heating, immediately cool the tube on ice for 5 minutes.

  • Dilute the reaction mixture five-fold with 65 mM NaOH aqueous solution. This step is crucial to obtain a single, sharp peak for certain α-keto acids like α-ketoglutarate.[1]

  • Inject an appropriate volume (e.g., 25 µL) into the HPLC system.

G start Start prep_reagent Prepare DMB Derivatization Reagent start->prep_reagent mix Mix Sample/Standard with DMB Reagent prep_reagent->mix heat Heat at 85°C for 45 min mix->heat cool Cool on Ice for 5 min heat->cool dilute Dilute with NaOH Solution cool->dilute inject Inject into HPLC dilute->inject

Caption: Workflow for α-keto acid derivatization with DMB.

HPLC Conditions:
  • Column: C18 reversed-phase column (e.g., Inertsil ODS-4V, 250 × 3.0 mm, 5.0 µm)[1]

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific DABA-α-keto acid derivative. For DMB derivatives, typical wavelengths are around 367 nm for excitation and 446 nm for emission.[1]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, a self-validating system should be implemented. This includes:

  • Use of an Internal Standard: An α-keto acid not expected to be present in the sample can be used as an internal standard to account for variations in derivatization efficiency and injection volume.

  • Calibration Curves: Always run a set of standards to generate a calibration curve for each α-keto acid being quantified.

  • Quality Control Samples: Include quality control samples at low, medium, and high concentrations to monitor the accuracy and precision of the assay.

  • Spike and Recovery Experiments: To assess matrix effects, spike known amounts of α-keto acid standards into a sample matrix and calculate the recovery.

Conclusion and Recommendations

This compound and its analogs, particularly DMB, are highly specific and sensitive derivatization reagents for the analysis of α-keto acids by HPLC with fluorescence detection. The high specificity for the α-keto functional group minimizes interferences from other carbonyl-containing compounds, making it an excellent choice for complex biological samples. While other reagents like OPD, Girard's reagents, and dansylhydrazine have their applications, DABA derivatives offer a superior combination of sensitivity and selectivity for α-keto acid analysis. For researchers aiming for high-sensitivity fluorescence-based quantification of α-keto acids, DMB is a well-validated and recommended derivatization agent. The provided protocol and performance data serve as a robust starting point for developing and validating in-house analytical methods.

References

Modulating the Immune Response: A Comparative Guide to 3,4-Diaminobenzoic Acid Derivatives and IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of immunology and drug discovery, the targeted inhibition of key enzymes that regulate immune responses has emerged as a promising therapeutic strategy for a spectrum of diseases, from cancer to autoimmunity. This guide provides a detailed comparison of two distinct classes of enzyme inhibitors: 3,4-diaminobenzoic acid (DABA) derivatives, which target the oxytocinase subfamily of M1 aminopeptidases, and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Both enzyme families play critical, yet different, roles in modulating the immune system, making a head-to-head comparison of their inhibitors invaluable for researchers, scientists, and drug development professionals.

This guide will delve into the mechanisms of action, comparative potencies, and the experimental methodologies used to characterize these inhibitors, providing a comprehensive resource to inform research and development decisions.

At the Crossroads of Immune Regulation: ERAPs and IDO1

The immune system's ability to distinguish self from non-self is paramount for maintaining health. This process is tightly regulated by a symphony of molecular interactions, and enzymes are key conductors of this orchestra. When this regulation goes awry, it can lead to either a failure to eliminate threats like cancer cells or an attack on the body's own tissues in autoimmune diseases.

Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) are zinc-metalloproteases that play a crucial role in the final stages of antigen processing for presentation by Major Histocompatibility Complex (MHC) class I molecules.[1] By trimming the N-terminus of peptide precursors in the endoplasmic reticulum, ERAPs generate the optimal length of peptides for stable binding to MHC class I molecules, which are then presented on the cell surface to be scrutinized by CD8+ T cells.[2][3] The activity of ERAPs can therefore dictate the repertoire of antigens presented to the immune system, influencing the immune response to infected or malignant cells.[4]

Indoleamine 2,3-dioxygenase 1 (IDO1) , on the other hand, is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[5] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[6] This metabolic shift suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive environment that allows tumors to evade immune destruction.[7]

Inhibitor Profiles: A Quantitative Comparison

The development of small molecule inhibitors targeting ERAPs and IDO1 has provided powerful tools to probe their biological functions and offers potential therapeutic avenues.

This compound Derivatives: Targeting M1 Aminopeptidases

Derivatives of this compound have been explored as inhibitors of the M1 aminopeptidase family, including ERAP1, ERAP2, and the related insulin-regulated aminopeptidase (IRAP).[4][8] These compounds have shown the potential for submicromolar inhibition and can be effective in downregulating immune responses.[4][8]

Compound DerivativeTarget EnzymeIC50 (nM)Reference
Derivative 1 ERAP2237[4][8][9]
Derivative 2 IRAP105[4][8][9]
Derivative 3 ERAP1920[10]
Derivative 4 (4u) IRAP105[8]
Derivative 5 (4u') IRAP296[8]
Compound 13 ERAP2500[11]
Compound 13 ERAP19600[11]
Compound 13 IRAP970[11]

Note: IC50 values are sourced from multiple studies and should be compared with caution due to potential variations in experimental conditions.

IDO1 Inhibitors: A Trio of Mechanisms

Several IDO1 inhibitors have progressed to clinical trials, each with a distinct mechanism of action.

  • Epacadostat (INCB024360) is a potent and selective competitive inhibitor of IDO1.[2][12]

  • Navoximod (GDC-0919) is another potent IDO1 inhibitor.[13][14]

  • Indoximod (1-Methyl-D-tryptophan) , in contrast, does not directly inhibit the IDO1 enzyme. Instead, it acts downstream, mimicking a tryptophan-sufficient state to reactivate mTOR signaling in T cells, thereby opposing the immunosuppressive effects of tryptophan depletion.[11][15][16]

InhibitorTargetIC50 (nM)Ki (nM)Mechanism of ActionReference
Epacadostat IDO110 - 71.8-Competitive Inhibitor[2][12][17][18][19][20]
Navoximod IDO1757Inhibitor[13][21]
Indoximod IDO Pathway--Downstream mTOR activator[10][11][15][16]

Note: IC50 and Ki values are sourced from multiple studies and should be compared with caution due to potential variations in experimental conditions.

Head-to-Head: A Summary of Key Differences

FeatureThis compound DerivativesIDO1 Inhibitors
Primary Target(s) ERAP1, ERAP2, IRAPIDO1
Biological Pathway MHC Class I Antigen PresentationTryptophan Catabolism (Kynurenine Pathway)
Mechanism of Action Competitive inhibition of aminopeptidase activityDirect competitive inhibition (Epacadostat, Navoximod) or downstream pathway modulation (Indoximod)
Therapeutic Rationale Modulation of the antigenic peptide repertoire to enhance or suppress T cell responsesReversal of tumor-induced immunosuppression by restoring tryptophan levels and reducing kynurenine
Potential Applications Cancer immunotherapy, autoimmune diseasesCancer immunotherapy

Experimental Protocols: A Guide to In Vitro Characterization

The accurate characterization of enzyme inhibitors is fundamental to their development. Below are detailed, step-by-step protocols for representative in vitro assays used to determine the potency of ERAP and IDO1 inhibitors.

Protocol 1: Fluorogenic Assay for ERAP1 Inhibition

This assay measures the inhibition of ERAP1's aminopeptidase activity using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP1 protein

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT[12]

  • Test compounds (e.g., 3,4-DABA derivatives) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)[12]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in all wells is consistent and typically below 1%.

  • Enzyme and Inhibitor Pre-incubation: Add 2 µL of the diluted compound solutions to the wells of the microplate. Add 10 µL of recombinant ERAP1 solution (final concentration ~5-10 nM) to each well and incubate for 15 minutes at room temperature.[12]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Leu-AMC substrate (final concentration ~10-20 µM).[12]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Spectrophotometric Assay for IDO1 Inhibition

This assay measures the inhibition of IDO1 activity by quantifying the production of N-formylkynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5[15]

  • Cofactors and reagents: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase[15]

  • Test compounds (e.g., IDO1 inhibitors) dissolved in DMSO

  • 30% (w/v) Trichloroacetic acid (TCA) for reaction termination

  • 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)[15]

  • 96-well clear microplates

  • Spectrophotometer capable of reading absorbance at 321 nm and 480 nm[15][21]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, cofactors, and varying concentrations of the test inhibitor.

  • Enzyme Addition: Add the recombinant IDO1 enzyme to each well to a final concentration of approximately 40 nM.

  • Reaction Initiation: Initiate the reaction by adding L-tryptophan to a final concentration of up to 100 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Hydrolysis: Stop the reaction by adding 20 µL of 30% TCA. Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[15]

  • Color Development: Centrifuge the plate to pellet any precipitate. Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% p-DMAB solution.

  • Absorbance Measurement: Measure the absorbance at 480 nm. Alternatively, the initial rate of N-formylkynurenine formation can be monitored continuously at 321 nm.[21]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine produced in each well.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a typical workflow for inhibitor evaluation.

G cluster_0 MHC Class I Antigen Presentation Pathway Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Degradation TAP TAP Transporter Peptides->TAP Transport ER Endoplasmic Reticulum (ER) TAP->ER ERAP1_ERAP2 ERAP1 / ERAP2 ER->ERAP1_ERAP2 MHC_I MHC Class I ERAP1_ERAP2->MHC_I Peptide Trimming PLC Peptide Loading Complex MHC_I->PLC Loading Golgi Golgi Apparatus PLC->Golgi Transport Cell_Surface Cell Surface Golgi->Cell_Surface Presentation T_Cell CD8+ T Cell Cell_Surface->T_Cell Recognition DABA 3,4-DABA Derivatives DABA->ERAP1_ERAP2 Inhibition

Caption: MHC Class I Antigen Presentation Pathway and the inhibitory action of 3,4-DABA derivatives.

G cluster_1 Tryptophan Catabolism (Kynurenine Pathway) Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_Cell_Proliferation T Cell Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catabolism T_Cell_Suppression T Cell Suppression Kynurenine->T_Cell_Suppression Treg_Activation Treg Activation Kynurenine->Treg_Activation IDO1_Inhibitors IDO1 Inhibitors (Epacadostat, Navoximod) IDO1_Inhibitors->IDO1 Inhibition Indoximod Indoximod mTOR_Activation mTOR Activation Indoximod->mTOR_Activation Activates mTOR_Activation->T_Cell_Proliferation Promotes

Caption: The Kynurenine Pathway and the distinct mechanisms of IDO1 inhibitors.

G cluster_2 General Experimental Workflow for Inhibitor Evaluation Compound_Library Compound Library Primary_Screening Primary Screening (e.g., HTS) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Selectivity_Assay Selectivity Profiling Lead_Compounds->Selectivity_Assay Cell_Based_Assay Cell-Based Assays Selectivity_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies Cell_Based_Assay->In_Vivo_Studies

Caption: A generalized workflow for the discovery and characterization of enzyme inhibitors.

Conclusion: Tailoring Immune Modulation

The comparison between this compound derivatives and IDO1 inhibitors highlights the diverse strategies available for modulating the immune response through enzyme inhibition. DABA derivatives offer a means to alter the very "face" that cells present to the immune system by targeting the antigen processing machinery. This approach could be beneficial in both enhancing anti-tumor immunity by revealing novel tumor antigens and in dampening autoimmune responses by altering the presentation of self-antigens.

IDO1 inhibitors, in contrast, tackle the immunosuppressive microenvironment, a key feature of many cancers. By restoring tryptophan levels and preventing the accumulation of immunosuppressive metabolites, these inhibitors aim to "reawaken" the immune system's ability to attack tumor cells.

The choice of which inhibitor class to pursue depends on the specific therapeutic goal and the underlying pathology. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in the exciting and rapidly evolving field of immunomodulatory drug discovery.

References

A Senior Application Scientist's Guide to Sialic Acid Quantification: Evaluating 3,4-Diaminobenzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of glycobiology, the accurate quantification of sialic acids is paramount. These terminal monosaccharides on glycoproteins and glycolipids are key players in a vast array of physiological and pathological processes, from viral entry and immune recognition to cancer metastasis. Consequently, the reliable measurement of sialic acid levels in diverse biological matrices is a critical aspect of biomarker discovery, therapeutic protein characterization, and fundamental research.

This guide provides an in-depth performance evaluation of 3,4-Diaminobenzoic acid (DABA) as a derivatizing agent for the sensitive fluorescent detection of sialic acids. We will delve into the chemical principles underpinning the DABA method, provide a detailed experimental protocol, and objectively compare its performance against a prominent alternative, 1,2-diamino-4,5-methylenedioxybenzene (DMB). By presenting supporting experimental data and field-proven insights, this guide aims to equip you with the knowledge to make informed decisions for your specific research needs.

The Principle of DABA Derivatization: A Fluorescence-Based Approach

The quantification of sialic acids often relies on derivatization to introduce a fluorescent tag, enabling highly sensitive detection by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. The DABA method leverages the reaction between the α-keto acid functionality of sialic acid and the aromatic diamine structure of this compound. This condensation reaction, carried out under acidic conditions and heat, results in the formation of a stable, highly fluorescent quinoxalinone derivative that can be readily separated and quantified by reverse-phase HPLC.

The choice of an acidic environment is crucial as it facilitates both the hydrolysis of sialic acids from glycoconjugates (if measuring total sialic acid) and the condensation reaction itself. However, as with any chemical derivatization, the reaction conditions must be carefully optimized to ensure complete and specific labeling while minimizing the degradation of the target analyte and the formation of interfering byproducts.[1]

Experimental Protocol: Sialic Acid Quantification using 3,4-DABA

This protocol outlines a robust method for the quantification of total sialic acid in a biological matrix such as serum or plasma.

Materials and Reagents:
  • This compound (DABA)

  • N-acetylneuraminic acid (Neu5Ac) standard

  • Hydrochloric acid (HCl)

  • Perchloric acid (PCA)

  • Sodium hydroxide (NaOH)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Biological matrix (e.g., serum, plasma)

  • Microcentrifuge tubes

  • Heating block or water bath

  • HPLC system with a fluorescence detector and a C18 column

Step-by-Step Methodology:
  • Sample Preparation and Hydrolysis:

    • To 50 µL of serum or plasma in a microcentrifuge tube, add 50 µL of 2 M HCl.

    • Vortex briefly to mix.

    • Incubate the mixture at 80°C for 2 hours to release sialic acids from glycoproteins.

    • Cool the samples to room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • DABA Derivatization:

    • Prepare the DABA derivatizing reagent: Dissolve 10 mg of DABA in 1 mL of 1.25 M HCl containing 0.75 M 2-mercaptoethanol. This solution should be prepared fresh.

    • To 50 µL of the hydrolyzed supernatant, add 100 µL of the DABA derivatizing reagent.

    • Vortex to mix and incubate at 60°C for 2.5 hours in the dark to facilitate the formation of the fluorescent derivative.

    • Cool the samples to room temperature.

  • HPLC Analysis:

    • Prior to injection, centrifuge the derivatized samples at 10,000 x g for 5 minutes.

    • Inject 20 µL of the supernatant onto a C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm).

    • Use an isocratic mobile phase of 92:8 (v/v) 50 mM sodium phosphate buffer (pH 6.8) and acetonitrile, or a gradient system for better separation if analyzing different sialic acid species.

    • Set the fluorescence detector to an excitation wavelength of 373 nm and an emission wavelength of 448 nm.

    • Quantify the sialic acid concentration by comparing the peak area of the sample to a standard curve generated using known concentrations of Neu5Ac that have undergone the same hydrolysis and derivatization procedure.

DABA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Plasma) Hydrolysis Acid Hydrolysis (2M HCl, 80°C, 2h) Sample->Hydrolysis Centrifugation1 Centrifugation (10,000 x g, 10 min) Hydrolysis->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 DABA_reagent Add DABA Reagent Supernatant1->DABA_reagent Incubation Incubation (60°C, 2.5h, dark) DABA_reagent->Incubation Centrifugation2 Centrifugation (10,000 x g, 5 min) Incubation->Centrifugation2 HPLC HPLC-FLD Analysis (Ex: 373 nm, Em: 448 nm) Centrifugation2->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for sialic acid quantification using 3,4-DABA derivatization.

Head-to-Head Comparison: DABA vs. DMB

A primary alternative to DABA for fluorescent labeling of sialic acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2] The derivatization principle is similar, involving a condensation reaction with the α-keto acid group of sialic acid. The choice between DABA and DMB often depends on the specific requirements of the assay, including the desired sensitivity and the nature of the biological matrix.

Performance MetricThis compound (DABA)1,2-diamino-4,5-methylenedioxybenzene (DMB)
Principle Forms a fluorescent quinoxalinone derivative.Forms a fluorescent derivative.[2]
Limit of Detection (LOD) In the low picomole to high femtomole range.Can reach the low femtomole to attomole range.[3]
Limit of Quantitation (LOQ) Typically in the low picomole range.Can be in the low femtomole range.[4][5]
Linearity Good linearity over a wide concentration range.Excellent linearity over a wide concentration range.[4]
Precision (RSD%) Typically <15% for intra- and inter-day assays.Typically <10% for intra- and inter-day assays.
Specificity Highly specific for α-keto acids like sialic acids.[1]Highly specific for α-keto acids.
Biological Matrices Serum, plasma, urine, cell lysates, tissue homogenates.Serum, plasma, recombinant proteins, cell cultures.[6]
Advantages Cost-effective, well-established method.Higher sensitivity, widely used in biopharmaceutical analysis.[7]
Disadvantages May have lower sensitivity compared to DMB.DMB reagent can be less stable.

Field-Proven Insights: Optimizing the DABA Derivatization

The success of the DABA method hinges on the careful control of several experimental parameters. Understanding the causality behind these choices is key to achieving reliable and reproducible results.

Influencing_Factors cluster_factors Influencing Factors DABA_Performance DABA Assay Performance pH pH DABA_Performance->pH affects reaction rate & stability Temperature Temperature DABA_Performance->Temperature influences reaction kinetics Time Reaction Time DABA_Performance->Time determines reaction completion Reagent_Conc Reagent Concentration DABA_Performance->Reagent_Conc impacts derivatization efficiency Matrix_Effects Matrix Effects DABA_Performance->Matrix_Effects can cause interference

Caption: Factors influencing the performance of the DABA derivatization reaction.

  • pH: An acidic pH is necessary for the condensation reaction. However, excessively low pH can lead to the degradation of sialic acids. A balance must be struck to ensure efficient derivatization without compromising the integrity of the analyte.[1]

  • Temperature: Higher temperatures accelerate the reaction rate. However, elevated temperatures can also promote the degradation of both the sialic acids and the fluorescent derivative. The optimal temperature is typically between 50-60°C.[7]

  • Reaction Time: Sufficient time is required for the derivatization reaction to reach completion. Incomplete reactions will lead to an underestimation of the sialic acid concentration. The optimal reaction time is usually between 2 to 3 hours.[7]

  • Reagent Concentration: The concentration of DABA and the acid catalyst must be sufficient to drive the reaction to completion. However, excess reagent can lead to high background fluorescence and interfere with the chromatographic separation.

  • Matrix Effects: Biological matrices are complex mixtures of proteins, lipids, and other small molecules that can potentially interfere with the derivatization reaction or the HPLC analysis. Proper sample preparation, such as protein precipitation, is crucial to minimize these effects.

Troubleshooting Common Issues with the DABA Assay

IssuePotential CauseRecommended Solution
Low or no fluorescent signal Incomplete hydrolysis or derivatization.Ensure correct acid concentration, temperature, and incubation time for both steps. Prepare fresh DABA reagent.
Degradation of sialic acids or the derivative.Avoid excessively harsh hydrolysis conditions (high acid concentration or temperature). Protect derivatized samples from light.[7]
High background fluorescence Excess DABA reagent.Optimize the concentration of the DABA reagent. Ensure proper HPLC separation to resolve the derivative from the reagent peak.
Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Poor peak shape or resolution Inappropriate HPLC conditions.Optimize the mobile phase composition, flow rate, and column temperature. Ensure the column is in good condition.
Matrix interference.Improve sample cleanup procedures, such as using solid-phase extraction (SPE).
Poor reproducibility Inconsistent sample handling or reaction conditions.Ensure precise and consistent execution of the protocol for all samples and standards. Use a calibrated heating block for consistent temperatures.

Conclusion: Selecting the Right Tool for the Job

Both this compound (DABA) and 1,2-diamino-4,5-methylenedioxybenzene (DMB) are powerful tools for the quantification of sialic acids in biological matrices. The DABA method offers a cost-effective and reliable approach with good sensitivity and specificity, making it a suitable choice for a wide range of research applications. The DMB method, on the other hand, provides superior sensitivity, which may be advantageous when analyzing samples with very low sialic acid content, particularly in the biopharmaceutical industry for the characterization of therapeutic glycoproteins.

Ultimately, the choice between DABA and DMB will depend on the specific requirements of your assay, including the nature of your sample, the expected concentration of sialic acid, and the available instrumentation. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select and optimize the most appropriate approach for their sialic acid quantification needs.

References

Safety Operating Guide

Personal protective equipment for handling 3,4-Diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Handling 3,4-Diaminobenzoic Acid: Essential Safety Protocols and PPE

The Core Directive: Understanding the Hazard

This compound is an aromatic amine that serves as a valuable building block in various synthetic pathways. However, its chemical nature necessitates a comprehensive understanding of its potential hazards to ensure safe handling. It is classified as an irritant to the eyes, respiratory system, and skin.[1][2][3] Prolonged or repeated exposure can lead to skin sensitization, an allergic reaction upon subsequent contact.[1] The primary routes of occupational exposure are inhalation of dust, direct skin contact, and eye contact. Therefore, our entire safety protocol is built upon creating a robust, multi-layered barrier to prevent such exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The causality behind each piece of equipment is to block a specific route of exposure. The following are the minimum requirements for handling this compound, particularly in its powdered form.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact and potential sensitization.[2][4] Always inspect gloves for tears or punctures before use.
Eye & Face Protection Chemical Splash GogglesProtects against airborne particles and accidental splashes.[2][4] Standard safety glasses do not provide a sufficient seal against fine dust.
Respiratory Protection NIOSH-approved N95 (or higher) RespiratorEssential when handling the solid material outside of a certified chemical fume hood to prevent inhalation of irritating dust particles.[2][4]
Body Protection Long-sleeved Laboratory CoatPrevents contamination of personal clothing and skin.[2][4]

Operational Workflow: A Self-Validating System

A successful protocol is a self-validating one. Each step is designed to logically follow the last, minimizing risk and ensuring containment from initial preparation through to final disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal A Verify fume hood functionality B Gather all required materials (spatulas, weigh boats, containers) A->B C Don all required PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Perform all manipulations within the fume hood C->D Proceed to Handling E Carefully weigh this compound D->E F Gently transfer powder to the reaction vessel to minimize dust E->F G Decontaminate work surfaces F->G Proceed to Cleanup H Segregate and dispose of contaminated solid waste in a labeled, sealed container G->H I Dispose of liquid waste according to institutional and local regulations H->I J Remove PPE carefully to avoid self-contamination I->J

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

4.1. Preparation & Pre-Handling

  • Ventilation is Key: Always handle this compound in a well-ventilated area.[2][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

  • Assemble Materials: Before handling the chemical, ensure all necessary items (spatulas, weigh paper/boats, glassware, and labeled waste containers) are clean and within the fume hood. This minimizes movement and potential for spreading contamination.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.[4][5] If weighing the powder outside of a fume hood, a NIOSH-approved respirator is mandatory.[2][4]

4.2. Weighing and Transfer

  • Minimize Dust: When weighing the solid, handle the container and spatula gently to avoid creating airborne dust.[3][6]

  • Controlled Transfer: Carefully transfer the weighed material into your reaction vessel. Use a funnel if necessary to prevent spillage.

  • Immediate Cleanup: Clean up any spills immediately by vacuuming or gently sweeping the material into a designated waste container.[2] Avoid dry sweeping which can aerosolize the dust.

4.3. Disposal Plan

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of as chemical waste.[1][5]

  • Containerization: Place all contaminated solid waste into a clearly labeled, sealed container.[6] Liquid waste should be collected in a separate, appropriately labeled container.

  • Regulatory Compliance: All waste disposal must be handled in strict accordance with local, state, and federal regulations.[1][7] Never pour chemical waste down the drain.[1]

  • Decontamination: After completing your work, wipe down the work surface and any equipment used with an appropriate solvent to decontaminate them.

Emergency Response: Immediate Actions

In the event of an exposure, time is of the essence. Follow these procedures while alerting emergency personnel.

Exposure TypeFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4]
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.